D-Altrose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-ARQDHWQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894871 | |
| Record name | D-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1990-29-0 | |
| Record name | D-Altrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Altrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-altrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTROSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PLN1O36FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-Altrose structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of D-Altrose
Introduction
This compound is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. It is classified as a "rare sugar" because it is not commonly found in nature, although its L-enantiomer, L-altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens.[1] As a C-3 epimer of the more common D-mannose, this compound presents a unique stereochemical arrangement that imparts distinct physical and conformational properties.[1][2] This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development and chemical biology.
Stereochemistry and Structural Representations
The defining characteristic of this compound is the specific arrangement of its hydroxyl groups along the carbon backbone. In the open-chain form, this compound has four chiral centers (C-2, C-3, C-4, and C-5), giving rise to 2^4 = 16 possible stereoisomers for aldohexoses.[3][4] this compound is one of the eight D-aldohexoses.[3]
Fischer Projection
The Fischer projection is a two-dimensional representation of a chiral molecule, used to depict its stereochemistry in the acyclic form. For this compound, the hydroxyl groups on C-2, C-4, and C-5 are on the right, while the C-3 hydroxyl group is on the left.[3]
Haworth Projections and Cyclization
In aqueous solution, this compound primarily exists as a cyclic hemiacetal, formed by the intramolecular reaction between the hydroxyl group on C-5 and the aldehyde group on C-1.[5] This cyclization creates a new stereocenter at C-1, the anomeric carbon, resulting in two anomers: α-D-altropyranose and β-D-altropyranose. The pyranose form is a six-membered ring.[5][6]
-
α-anomer: The hydroxyl group on the anomeric carbon (C-1) is on the opposite side of the ring from the CH₂OH group (C-6).
-
β-anomer: The hydroxyl group on the anomeric carbon (C-1) is on the same side of the ring as the CH₂OH group (C-6).
Caption: Fischer and Haworth projections of this compound.
Note: The DOT language does not support direct chemical structure drawing. The above script provides a conceptual layout. For accurate chemical structures, specialized software is required. The diagram illustrates the relationship between the open-chain (Fischer) and cyclic (Haworth) forms.
Conformational Analysis
Unlike many other aldohexoses that strongly favor the ⁴C₁ chair conformation, the pyranose ring of altrose is notably flexible.[1] In solution, derivatives of altrose have been shown to exist in equilibrium between ⁴C₁, ¹C₄, and skew-boat (OS₂) conformations.[1] Studies using Vibrational Circular Dichroism (VCD) have shown that the α-anomer predominantly adopts a ⁴C₁ conformation.[7] In contrast, the β-anomer exhibits a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair forms.[7] In the solid state, the crystal structure of β-D-altrose confirms a ⁴C₁ chair conformation.[8]
Stereochemical Relationships
This compound is stereochemically related to other D-aldohexoses through epimerization at specific carbon atoms. Understanding these relationships is crucial for designing synthetic pathways and interpreting biological activities.
-
D-Allose: C-2 epimer of this compound.
-
D-Mannose: C-3 epimer of this compound.[1]
-
D-Glucose: C-2 and C-3 epimer of this compound.
Caption: Epimeric relationships of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1][9] |
| Molar Mass | 180.16 g/mol | [1][10] |
| Melting Point | 103-105 °C | [1][2] |
| Specific Rotation [α]D | +32.6° (in water, at equilibrium) | [2] |
| Appearance | Colorless to off-white crystalline solid | [2][9] |
| Solubility | Soluble in water; practically insoluble in methanol | [1][2] |
| CAS Number | 1990-29-0 | [1] |
Experimental Protocols
Synthesis of this compound from Levoglucosenone
A patented method describes the synthesis of this compound in high yield.[11] The workflow involves the stereoselective reduction of levoglucosenone, followed by cis-hydroxylation and hydrolysis.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. 25.4 Configurations of the Aldoses - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aklectures.com [aklectures.com]
- 6. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 7. eurocarb2025.com [eurocarb2025.com]
- 8. β-d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 10. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. It is classified as a rare sugar and is an epimer of D-mannose at the C-3 position.[1] While it is considered an unnatural monosaccharide, its unique stereochemistry makes it a subject of interest in carbohydrate chemistry and drug design.[2][3] this compound and its derivatives are utilized in the synthesis of various biologically active compounds, including iminosugars.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its chemical relationships and analytical workflows.
Physical Properties of this compound
This compound is a colorless to off-white crystalline solid.[1] It is soluble in water and practically insoluble in methanol (B129727).[1][2] The key physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [4][5][6] |
| Molecular Weight | 180.16 g/mol | [4][5][6] |
| Melting Point | 103-105 °C | [1][2] |
| Specific Rotation, [α]D | +32.6° (in water, at equilibrium) | [1] |
| Appearance | Colorless to off-white crystalline solid | [1] |
| Solubility | Soluble in water, slightly soluble in DMSO and heated methanol, almost insoluble in methanol at room temperature. | [1][2][5] |
| Density | 1.581 g/cm³ (estimate) | [5][7] |
| Boiling Point | 232.96 °C (rough estimate) | [5] |
| Flash Point | 286.7 °C (estimate) | [5][8] |
| Refractive Index | 1.5860 (estimate) | [5] |
Chemical Properties and Reactivity
This compound is a stereoisomer of glucose, mannose, and allose.[5][9] As an aldohexose, it exhibits reactivity characteristic of both aldehydes and alcohols. In solution, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose). The ring conformation of α-altropyranoside is noted to be more flexible compared to most other aldohexopyranosides, with different derivatives showing occupancy in 4C₁, OS₂, and ¹C₄ conformations.[2] Recent studies have highlighted the antioxidant properties of this compound, attributed to its ability to suppress the production of reactive oxygen species in mitochondria by competing with D-glucose at the cellular level.[5][10]
Epimeric Relationships
The following diagram illustrates the epimeric relationships between this compound and other common D-aldohexoses at the C-2, C-3, and C-4 positions.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. discofinechem.com [discofinechem.com]
- 4. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 5. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 6. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. dextro-altrose (mixture of anomers), 1990-29-0 [thegoodscentscompany.com]
- 9. CAS 1990-29-0: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 1990-29-0 [chemicalbook.com]
D-Altrose: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Rare Hexose Sugar
Abstract
D-Altrose, a rare aldohexose sugar, is a C-3 epimer of D-mannose and a C-3 epimer of D-allose. While not as abundant in nature as common sugars like glucose and fructose, this compound has garnered interest in the scientific community for its potential biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and known biological functions. Detailed experimental protocols and diagrams of its proposed mechanism of action are included to support researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and molecular biology.
Chemical Identity and Physicochemical Properties
This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1][2] Its unique stereochemistry distinguishes it from other hexoses and influences its biological and chemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 1990-29-0 | [1][2] |
| Molecular Formula | C₆H₁₂O₆ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 103-108 °C | [1][3] |
| Optical Rotation [α]/D | +33.0° ± 2.0° (c = 0.2 in H₂O) | [2] |
| Solubility | Soluble in water; slightly soluble in methanol (B129727) (with heating) and DMSO. | [1][3] |
Synthesis of this compound
The rarity of this compound in nature necessitates its synthesis for research and development purposes. Several chemical and enzymatic synthesis routes have been explored.
Chemical Synthesis from Levoglucosenone (B1675106)
A common laboratory-scale synthesis involves the use of levoglucosenone as a starting material. This method proceeds through a D-altrosan intermediate, which is formed via stereoselective reduction and subsequent cis-hydroxylation.[3]
General Experimental Protocol: Synthesis from a D-Glucose Derivative (Illustrative)
While various methods exist, a general approach often involves the stereoselective modification of a more common sugar, such as D-glucose. The following is an illustrative protocol adapted from principles of carbohydrate synthesis, as specific, detailed protocols for this compound synthesis are often proprietary or complex. A patented method describes the conversion of a D-glucose 2,3-epoxy derivative where the steric configuration of the hydroxyl groups at the 2- and 3-positions is inverted.[4]
Objective: To synthesize this compound by inverting the stereochemistry at C-3 of a suitably protected D-glucose derivative.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Acid for deprotection (e.g., trifluoroacetic acid)
-
Silica gel for column chromatography
Procedure:
-
Oxidation: The free hydroxyl group at C-3 of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is oxidized to a ketone using an oxidizing agent like DMP in an appropriate solvent.
-
Reduction: The resulting ketone is then reduced with a reducing agent such as NaBH₄. This reduction is often not highly stereoselective and will produce a mixture of the original D-glucose stereoisomer and the desired D-allose stereoisomer (epimeric at C-3).
-
Purification: The mixture of epimers is separated using column chromatography to isolate the D-allose precursor.
-
Isomerization/Epimerization (Conceptual Step for this compound): Further steps would be required to achieve the this compound configuration. Enzymatic methods are often employed for such specific epimerizations in industrial settings. For instance, L-rhamnose isomerase can catalyze the epimerization of D-allose from D-psicose, with this compound being a byproduct.[3]
-
Deprotection: The protecting groups (isopropylidene groups) are removed by acid hydrolysis to yield the free sugar.
-
Final Purification: The final product is purified by crystallization or chromatography.
Biological Activity and Mechanism of Action
The most notable biological activity of this compound reported to date is its antioxidant capacity. It is proposed to exert this effect by competing with D-glucose for cellular uptake and metabolism, thereby reducing the generation of mitochondrial reactive oxygen species (ROS).
Proposed Antioxidant Mechanism
This compound is thought to suppress ROS production in mitochondria by acting as a competitive inhibitor of D-glucose at the cellular level. By reducing the amount of glucose entering the glycolytic pathway and subsequently the electron transport chain, this compound can decrease the generation of superoxide (B77818) anions, a primary source of cellular ROS.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a stock solution of this compound in water or a suitable buffer. Create a series of dilutions from this stock.
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the this compound dilutions or the positive control.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Signaling Pathways
Currently, specific signaling pathways directly activated or modulated by this compound are not well-elucidated. However, based on its proposed mechanism of competing with glucose, it can be inferred that this compound may indirectly influence pathways sensitive to cellular energy status and redox balance, such as the insulin (B600854) signaling pathway and antioxidant response pathways.
Potential Influence on Insulin Signaling
By competing with glucose for transport into cells, this compound could potentially modulate the downstream effects of insulin signaling that are dependent on glucose metabolism. However, it is not known to directly interact with the insulin receptor or its downstream effectors.
Conclusion and Future Perspectives
This compound remains a relatively understudied rare sugar with demonstrated potential as an antioxidant. Its unique mechanism of action, involving competition with glucose, presents an interesting avenue for research into the management of conditions associated with oxidative stress and hyperglycemia. Further studies are warranted to fully elucidate its biological activities, map its interactions with cellular signaling pathways, and explore its potential therapeutic applications. The development of more efficient and scalable synthesis methods will be crucial for advancing the research and potential commercialization of this compound and its derivatives.
References
The Enantiomeric Divide: A Technical Guide to the Natural Occurrence of D-Altrose and L-Altrose
For Immediate Release
A Deep Dive into the Stereochemistry of a Rare Sugar Reveals Nature's Preference
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of the two enantiomers of the rare sugar altrose: D-Altrose and L-Altrose. This document is intended for researchers, scientists, and drug development professionals working in the fields of carbohydrate chemistry, microbiology, and natural product discovery.
Executive Summary
Altrose, an aldohexose monosaccharide, exists as two stereoisomers, this compound and L-Altrose. A thorough review of existing literature reveals a significant disparity in their natural abundance. L-Altrose has been definitively identified as a constituent of the extracellular polysaccharide produced by the bacterium Butyrivibrio fibrisolvens. In contrast, this compound is widely considered to be an unnatural monosaccharide, with verifiable evidence of its presence in natural sources being scarce and not well-documented in primary scientific literature. This guide presents the available data on the sources, isolation, and biological context of these two enantiomers.
Natural Occurrence: A Tale of Two Enantiomers
The natural distribution of this compound and L-Altrose is markedly different. While one is a confirmed component of a bacterial biopolymer, the other's existence in nature is poorly substantiated.
This compound: An Enigma in Nature
Despite some database entries suggesting its presence in certain plant species, such as Pogostemon cablin (Patchouli), a comprehensive search of primary research literature did not yield verifiable reports detailing the isolation and quantitative analysis of this compound from these or any other natural source. Therefore, this compound is predominantly classified as an unnatural sugar.[1] Its study is largely confined to synthetic chemistry and its potential use as a building block in the synthesis of other molecules.
L-Altrose: A Bacterial Building Block
The natural occurrence of L-Altrose is well-established. It was first identified as a component of the extracellular polysaccharide (EPS) produced by the anaerobic bacterium Butyrivibrio fibrisolvens, a common inhabitant of the rumen of herbivores.[2][3] Specifically, strains like CF3 are known to produce an EPS where L-Altrose is a key monosaccharide unit.[2][3] This discovery has opened avenues for the microbial production of L-Altrose.[4]
Quantitative Data on Natural Occurrence
The quantitative data available for the natural occurrence of this compound and L-Altrose is limited and is summarized in the table below.
| Enantiomer | Natural Source | Form of Occurrence | Concentration/Yield | References |
| This compound | Not well-established | Not applicable | Not determined | |
| L-Altrose | Butyrivibrio fibrisolvens | Component of Extracellular Polysaccharide (EPS) | Variable, dependent on bacterial strain and culture conditions. The EPS can be a significant product of fermentation. | [2][4] |
Experimental Protocols for Isolation
The isolation of these rare sugars from natural sources is a significant challenge. The following section details the established methodology for the isolation of L-Altrose from Butyrivibrio fibrisolvens. Due to the lack of confirmed natural sources, a corresponding protocol for this compound is not available.
Isolation of L-Altrose from Butyrivibrio fibrisolvens Extracellular Polysaccharide
The production and isolation of L-Altrose from B. fibrisolvens involves several key steps, from bacterial fermentation to the purification of the final monosaccharide.[3][4]
Step 1: Cultivation of Butyrivibrio fibrisolvens
-
Organism: Butyrivibrio fibrisolvens strains capable of producing L-Altrose-containing EPS (e.g., strain CF3).
-
Medium: A chemically defined medium containing a suitable carbon source, such as glucose, is used for bacterial growth and EPS production.[3]
-
Culture Conditions: The bacterium is a strict anaerobe and is cultured under anaerobic conditions at an appropriate temperature (e.g., 37°C).
Step 2: Isolation of Crude Extracellular Polysaccharide (EPS)
-
Cell Removal: The bacterial culture is centrifuged to pellet the cells. The supernatant, containing the secreted EPS, is collected.
-
Deproteination: The supernatant is treated to remove proteins. A common method is phenol (B47542) extraction, where the aqueous phase containing the polysaccharide is separated from the phenol phase containing proteins.
-
Precipitation: The EPS is precipitated from the aqueous solution by the addition of a water-miscible organic solvent, such as cold ethanol (B145695) or isopropanol.
-
Collection and Drying: The precipitated EPS is collected by centrifugation and subsequently dried (e.g., lyophilized) to yield a crude polysaccharide powder.
Step 3: Hydrolysis of the Extracellular Polysaccharide
-
Acid Hydrolysis: The purified EPS is subjected to acid hydrolysis to break the glycosidic bonds and release the constituent monosaccharides. This is typically achieved by heating the EPS in an acidic solution (e.g., with trifluoroacetic acid or sulfuric acid). The conditions (acid concentration, temperature, and time) must be carefully controlled to ensure complete hydrolysis without significant degradation of the released sugars.
Step 4: Purification of L-Altrose
-
Neutralization: After hydrolysis, the acidic solution is neutralized.
-
Chromatographic Separation: The resulting mixture of monosaccharides is separated using chromatographic techniques. A combination of methods may be employed:
-
Preparative Paper Chromatography: This technique can be used for an initial separation of the different sugars.
-
Column Chromatography: Ion-exchange chromatography or size-exclusion chromatography can be used for further purification to obtain pure L-Altrose.[3]
-
-
Analysis and Identification: The purified L-Altrose is identified and its purity confirmed using analytical techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC) of its alditol acetate (B1210297) derivative, and polarimetry to confirm the L-configuration.[3]
Signaling and Metabolic Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific signaling and metabolic pathways involving either this compound or L-Altrose.
While research on other rare sugars, such as D-Allose, has revealed interactions with cellular processes like apoptosis and glucose transport, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.[5] Studies that have screened this compound for biological activity have generally not reported significant effects.
The metabolic fate of L-Altrose within Butyrivibrio fibrisolvens or other organisms has not been elucidated. It is incorporated into the extracellular polysaccharide, but the enzymatic machinery and regulatory pathways for its synthesis and polymerization are not fully understood.
The logical relationship concerning the current state of knowledge on the signaling and metabolic pathways of altrose enantiomers can be visualized as follows:
Conclusion and Future Perspectives
The natural occurrence of altrose enantiomers is a study in contrasts. L-Altrose is a confirmed, albeit rare, natural product of bacterial synthesis, offering the potential for biotechnological production. In contrast, the existence of this compound in nature remains to be definitively established.
For researchers and drug development professionals, this distinction is critical. The accessibility of L-Altrose from a microbial source provides a platform for investigating its biological activities and potential applications. Future research should focus on:
-
Elucidating the biosynthetic pathway of L-Altrose in Butyrivibrio fibrisolvens. This could enable the development of more efficient production methods through metabolic engineering.
-
Investigating the biological effects of L-Altrose on various cell types and biological systems to uncover any potential therapeutic applications.
-
Conducting rigorous analytical studies on a wider range of natural sources to definitively confirm or refute the presence of this compound in nature.
A deeper understanding of the natural occurrence and biological roles of these rare sugars will undoubtedly open new avenues for innovation in carbohydrate-based therapeutics and diagnostics.
References
- 1. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. US4966845A - Microbial production of L-altrose - Google Patents [patents.google.com]
- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Altrose: An In-depth Technical Guide to an Unnatural Monosaccharide for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Altrose, an unnatural aldohexose, stands as a unique chiral building block with significant potential in medicinal chemistry and drug discovery. While its direct biological activity remains largely unexplored, its primary value lies in its role as a versatile precursor for the synthesis of a variety of biologically active compounds, most notably iminosugars, which are potent glycosidase inhibitors. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, detailed synthesis protocols, and its application in the development of therapeutic agents. Due to a lack of extensive research on the direct interaction of this compound with cellular signaling pathways, this document will focus on its established synthetic utility and the biological activities of its derivatives.
Physicochemical Properties of this compound
This compound is a C-3 epimer of D-mannose and is characterized by its distinct physical and chemical properties.[1][2] It is a white to off-white crystalline solid that is soluble in water but practically insoluble in methanol.[1][2] A summary of its key quantitative data is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Melting Point | 103-105 °C | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |
| Optical Rotation [α]D | +32.6° (in water) | [1] |
| CAS Number | 1990-29-0 | [3] |
Synthesis of this compound
The limited natural abundance of this compound necessitates its chemical synthesis for research and development purposes.[1] Several synthetic routes have been reported, with one of the most efficient methods involving the stereoselective reduction and cis-hydroxylation of levoglucosenone (B1675106) to form D-altrosan, which is then hydrolyzed to yield this compound.[1]
Experimental Protocol: Synthesis of this compound from Levoglucosenone
This protocol details a two-step synthesis of this compound starting from levoglucosenone, a derivative of cellulose.
Step 1: Synthesis of D-Altrosan from Levoglucosenone
-
Materials: Levoglucosenone, Sodium borohydride (B1222165) (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Methanol, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone (B3395972), Water, Dichloromethane (B109758).
-
Procedure:
-
Dissolve levoglucosenone in methanol.
-
Add CeCl₃·7H₂O to the solution and cool to 0 °C.
-
Slowly add NaBH₄ to the mixture and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Extract the residue with dichloromethane and purify by column chromatography to obtain the intermediate enone.
-
Dissolve the enone in a mixture of acetone and water.
-
Add NMO followed by a catalytic amount of OsO₄.
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with sodium sulfite (B76179) and concentrate under reduced pressure.
-
Extract the residue with an appropriate solvent and purify by column chromatography to yield D-altrosan.
-
Step 2: Hydrolysis of D-Altrosan to this compound
-
Materials: D-Altrosan, Hydrochloric acid (HCl), Dowex-1 resin (OH⁻ form).
-
Procedure:
-
Dissolve D-altrosan in a solution of 1 M HCl.
-
Heat the solution at 100 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with Dowex-1 resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the resulting syrup by column chromatography to obtain pure this compound.
-
Biological Significance and Applications in Drug Development
While direct biological effects of this compound on cellular signaling pathways are not well-documented, its significance in drug development stems from its use as a chiral precursor for the synthesis of biologically active molecules, particularly iminosugars.[1][4]
This compound as a Precursor for Iminosugar Synthesis
Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom.[4] This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various biological processes, including viral infections, cancer, and metabolic disorders.[5][6] this compound, with its unique stereochemistry, serves as a valuable starting material for the asymmetric synthesis of a variety of iminosugar analogues.[1]
Biological Activity of this compound-Derived Iminosugars
Iminosugars derived from this compound have the potential to be potent and selective inhibitors of various glycosidases. The specific stereochemical arrangement of the hydroxyl groups on the this compound backbone can be exploited to design inhibitors that target specific enzymes with high affinity. For example, derivatives of this compound can be synthesized to mimic the transition state of glycosidase-catalyzed reactions, leading to tight binding and inhibition.[4]
Table 2: Potential Therapeutic Applications of this compound-Derived Iminosugars
| Therapeutic Area | Target Enzyme Class | Potential Mechanism of Action | References |
| Antiviral | α-Glucosidases | Inhibition of viral glycoprotein (B1211001) processing, preventing proper folding and maturation of viral envelope proteins. | [5] |
| Anticancer | Glycosidases involved in tumor metastasis | Alteration of cell surface glycans, leading to reduced cell adhesion and invasion. | [4] |
| Diabetes | α-Glucosidases in the intestine | Delaying the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. | [6] |
| Lysosomal Storage Diseases | Lysosomal glycosidases | Acting as chemical chaperones to assist in the proper folding and trafficking of deficient enzymes. | [4] |
Future Perspectives and Conclusion
This compound is an unnatural monosaccharide with considerable, yet largely untapped, potential in drug discovery and development. While current research has primarily focused on its utility as a synthetic building block, the direct biological effects of this compound warrant further investigation. Future studies should aim to:
-
Elucidate the direct interactions of this compound with cellular components, including glucose transporters and other sugar-binding proteins.
-
Investigate the effects of this compound on key cellular signaling pathways to uncover any potential therapeutic activities.
-
Expand the library of this compound-derived iminosugars and other bioactive molecules and screen them against a wider range of therapeutic targets.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naturally occurring iminosugars and related compounds: structure, distribution, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose is a rare aldohexose monosaccharide, an unnatural C-3 epimer of D-mannose.[1][2] Its scarcity in nature and the inherent difficulties in its chemical synthesis have historically limited its availability for widespread research and application.[1][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthesis from early, low-yield chemical methods to more modern enzymatic approaches. We present detailed experimental protocols for key synthesis strategies, summarize quantitative data for comparative analysis, and visualize complex workflows and pathways to facilitate a deeper understanding of this rare sugar. This document is intended to serve as a core resource for researchers in glycobiology, medicinal chemistry, and drug development who are interested in the unique properties and potential applications of this compound and its derivatives.
Discovery and Early History
The history of this compound is primarily a story of chemical synthesis rather than natural discovery. Unlike common sugars such as glucose or fructose, this compound is found in nature in exceptionally small amounts, with L-altrose being isolated from strains of the bacterium Butyrivibrio fibrisolvens.[2] Consequently, access to this compound for study has been dependent on laboratory synthesis.
The first notable synthesis of this compound was reported in 1910 by P. A. Leven and W. A. Jacobs, who utilized the Kiliani-Fischer synthesis .[3] This classic chain-elongation method started from D-ribose. The core of the method involved a cyanohydrin reaction, which is not stereoselective.[3] This lack of stereoselectivity resulted in the formation of both D-altronic acid and its C-2 epimer, D-allonic acid. The subsequent need for fractional crystallization to isolate the desired D-altronic acid intermediate led to a very low overall yield of this compound, reported to be as low as 3%.[3] This early work, while groundbreaking in demonstrating a synthetic route, highlighted the significant challenges in obtaining pure this compound.
The foundational work on sugar chemistry by Emil Fischer at the turn of the 20th century provided the essential context for these early syntheses. Fischer's development of the Fischer projection in 1891 created a standardized way to represent the stereochemistry of carbohydrates, which was crucial for understanding and planning the synthesis of sugars like altrose.[4][5] His broader work on the structure and synthesis of glucose and its isomers, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the groundwork for generations of carbohydrate chemists, including those who first tackled the synthesis of this compound.[4][6][7]
Over the following decades, other chemical methods were explored, but they often involved numerous steps and continued to suffer from low yields. For instance, a method starting from the Walden inversion of lactose (B1674315) required as many as eight steps and resulted in a final yield of only 8%.[3] Another approach involved the stereochemical inversion of hydroxyl groups in a D-glucose derivative at the 2- and 3-positions via a 2,3-epoxy intermediate.[3] These complex and inefficient methods meant that this compound remained a costly and difficult-to-obtain reagent, significantly hindering research into its biological functions.[3]
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid.[1][8] It is an unnatural monosaccharide that is soluble in water but practically insoluble in methanol.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₆ | [2][8] |
| Molar Mass | 180.16 g/mol | [2][8] |
| Melting Point | 103-105 °C | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [1][8] |
| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |
| Optical Rotation [α]D | +32.6° (at equilibrium in water) | [1] |
| CAS Number | 1990-29-0 | [2] |
Chemical Synthesis Protocols
The challenges associated with the chemical synthesis of this compound revolve around controlling the stereochemistry at multiple chiral centers. The following sections detail the methodologies for key historical and modern chemical syntheses.
Kiliani-Fischer Synthesis from D-Ribose (c. 1910)
This method represents the first documented synthesis of this compound. It involves the chain elongation of D-ribose by adding a carbon atom via a cyanohydrin intermediate. The primary drawback is the lack of stereoselectivity at the newly formed chiral center (C2), leading to the production of two epimeric aldonic acids.
Experimental Protocol:
-
Cyanohydrin Formation: D-Ribose is treated with an aqueous solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN). This reaction is not stereoselective and produces a mixture of two epimeric cyanohydrins: D-altrononitrile and D-allononitrile.
-
Hydrolysis to Aldonic Acids: The mixture of cyanohydrins is hydrolyzed under acidic or basic conditions to convert the nitrile groups (-CN) into carboxylic acid groups (-COOH). This yields a mixture of D-altronic acid and D-allonic acid.
-
Epimer Separation: The critical and lowest-yielding step involves the separation of the two epimeric acids. This is typically achieved by fractional crystallization of their corresponding salts (e.g., cadmium or calcium salts) or lactones. D-altronic acid is isolated from the mixture.
-
Lactonization: The purified D-altronic acid is heated, often in the presence of an acid catalyst, to promote the formation of its γ-lactone (D-altrono-1,4-lactone).
-
Reduction to this compound: The D-altrono-1,4-lactone is reduced to this compound. Historically, this was performed using sodium amalgam (Na/Hg) in a mildly acidic solution. The lactone is reduced back to the aldehyde, yielding this compound.
-
Purification: The final product, this compound, is purified from the reaction mixture, typically by crystallization from aqueous ethanol.[9]
The overall yield of this multi-step process is notably low, often cited as only 3%, primarily due to the non-selective cyanohydrin formation and the difficult separation of epimers.[3]
Synthesis from Levoglucosenone (B1675106) (c. 1991)
A more modern and efficient chemical synthesis route involves starting from levoglucosenone (1,6-anhydro-3,4-dideoxy-β-D-glycero-hex-3-enopyranos-2-ulose). This method offers better stereocontrol and results in a significantly higher yield.[10]
Experimental Protocol:
-
Stereoselective Reduction: The ketone group in levoglucosenone is stereoselectively reduced. This step is crucial for setting the correct stereochemistry at the C2 position.
-
cis-Dihydroxylation: The double bond in the resulting enone is subjected to cis-dihydroxylation. This reaction introduces two hydroxyl groups on the same face of the ring, forming the anhydro sugar intermediate, D-altrosan (1,6-anhydro-β-D-altropyranose).[10]
-
Hydrolysis: The 1,6-anhydro bridge of D-altrosan is hydrolyzed under acidic conditions to open the anhydro ring.
-
Product Isolation: This final step yields this compound, which is then purified. This method is reported to produce this compound in high yield.[10]
Modern Enzymatic and Chemoenzymatic Synthesis
The development of enzyme technology has provided alternative pathways for synthesizing rare sugars, often with higher specificity and under milder reaction conditions than traditional chemical methods. While this compound is not yet produced on an industrial scale, several enzymatic routes have been explored.
Epimerization and Isomerization from Common Sugars
Enzymes such as epimerases and isomerases can be used to convert more abundant monosaccharides into this compound.
Experimental Protocol (from D-Fructose):
This chemoenzymatic process uses a combination of two immobilized enzymes to convert D-fructose into this compound.
-
Enzyme Immobilization: D-tagatose 3-epimerase and D-arabinose isomerase are immobilized on a suitable support resin to allow for easy separation from the reaction mixture and reuse.
-
First Enzymatic Reaction (Epimerization): D-fructose is first converted to D-psicose.
-
Second Enzymatic Reaction (Isomerization): D-psicose is then isomerized to D-allose. This compound is often formed as a byproduct in this step. A more direct route involves the conversion of D-fructose to an intermediate that can then be converted to this compound. For example, using immobilized D-tagatose 3-epimerase and D-arabinose isomerase can produce this compound from D-fructose, although with a low overall yield of around 6%.[1]
-
Reaction Conditions: The reaction is carried out in a buffered aqueous solution at an optimal temperature and pH for the immobilized enzymes. The reaction mixture is incubated for a set period (e.g., 24-72 hours) to allow the enzymatic conversions to reach equilibrium.
-
Product Separation and Purification: After the reaction, the solution is separated from the immobilized enzymes. The product mixture, containing this compound along with other sugars, is then subjected to chromatographic separation (e.g., using a simulated moving bed or column chromatography) to isolate pure this compound.
Comparative Analysis of Synthesis Methods
The choice of synthesis method for this compound depends on factors such as desired yield, purity requirements, scalability, and cost. Historically, low-yielding chemical methods were the only option, making the sugar very expensive. Modern enzymatic and chemoenzymatic routes offer potential for more efficient production, though challenges in enzyme stability and product separation remain.
| Synthesis Method | Starting Material | Key Intermediates | Reported Yield | Key Challenges |
| Kiliani-Fischer | D-Ribose | D-Altronic Acid, D-Altrono-lactone | ~3%[3] | Non-stereoselective cyanohydrin formation; difficult epimer separation. |
| Walden Inversion | Lactose | - | ~8%[3] | Requires 8 reaction steps; complex protection/deprotection chemistry. |
| From Levoglucosenone | Levoglucosenone | D-Altrosan | High[10] | Availability and cost of the starting material. |
| Enzymatic | D-Fructose | D-Psicose, D-Tagatose | ~6%[1] | Low equilibrium conversion; requires efficient enzyme immobilization and product purification. |
Biological Significance and Applications
Despite being an unnatural sugar, this compound is not biologically inert. However, due to the historical difficulty in obtaining it, its biological roles and applications are far less studied than those of its epimers, like D-allose.
Antioxidant Properties
Recent studies have indicated that this compound possesses antioxidant properties. It is proposed to act by competing with D-glucose at the cellular level. This competition may lead to a suppression of reactive oxygen species (ROS) production within mitochondria.[8][9] This mechanism suggests potential therapeutic applications in conditions associated with oxidative stress.
Applications in Synthesis
Currently, a primary application of this compound is as a chiral building block in synthetic chemistry. It is used in the synthesis of various unnatural analogues of biologically active compounds, such as iminosugars.[1] Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom, and many exhibit potent biological activities, including glycosidase inhibition, making them relevant for developing treatments for viral infections, diabetes, and certain cancers. The unique stereochemistry of this compound allows chemists to access novel iminosugar structures that would be difficult to synthesize from more common sugars.
Conclusion and Future Outlook
From its challenging initial synthesis over a century ago to modern enzymatic explorations, the story of this compound is one of persistent scientific endeavor. While it remains a "rare" sugar in terms of both natural abundance and commercial availability, its unique stereochemistry and emerging biological properties, such as its antioxidant potential, suggest a promising future. The development of more efficient and scalable synthesis methods, likely through metabolic engineering and improved biocatalysis, will be the critical next step.[11] As this compound becomes more accessible, further research into its biological mechanisms and its utility as a precursor for novel therapeutics and biomaterials is anticipated, potentially moving it from a laboratory curiosity to a valuable tool in medicine and biotechnology.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. Fischer projection - Wikipedia [en.wikipedia.org]
- 6. vanthoff [ursula.chem.yale.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 9. This compound | 1990-29-0 [chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Aldohexose: A Technical Guide to the Biological Significance of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Altrose, a rare aldohexose sugar, remains one of the less-explored monosaccharides in the vast landscape of carbohydrate biology. As an unnatural C-3 epimer of D-mannose, its limited availability has historically constrained comprehensive investigation into its biological roles.[1][2] This technical guide synthesizes the current, albeit limited, understanding of this compound's biological significance. It details its known chemical properties, its use in the synthesis of bioactive compounds, and the sparse yet intriguing findings from in vitro studies. The guide also presents a hypothetical mechanism for its purported antioxidant activity and outlines experimental protocols where it has been investigated. Due to the nascent stage of this compound research, this document also highlights the significant gaps in knowledge and proposes future research directions to unlock its potential therapeutic applications.
Introduction to this compound
This compound is a six-carbon monosaccharide with the chemical formula C₆H₁₂O₆. It is structurally an epimer of D-mannose at the C-3 position and is not readily found in nature, hence its classification as a "rare sugar."[1][2] While its isomer, D-Allose, has garnered considerable attention for its anti-cancer, anti-inflammatory, and antioxidant properties, this compound remains largely enigmatic.[3][4] The primary barrier to extensive biological research has been the lack of efficient industrial-scale production methods.[1] However, its availability as a biochemical reagent allows for exploratory studies into its potential biological activities.[5][6]
Known Biological Information and Applications
Current knowledge of this compound's biological significance is primarily centered on its utility as a chiral building block in synthetic chemistry and preliminary in vitro screenings.
Synthetic Precursor for Bioactive Molecules
This compound serves as a valuable starting material for the synthesis of various unnatural analogues of biologically active compounds, most notably iminosugars.[1] Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they are known to be potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial in many physiological and pathological processes. The unique stereochemistry of this compound allows for the creation of novel iminosugar structures with potentially unique inhibitory profiles, which could be explored for the development of new therapeutics for viral infections, diabetes, and cancer.
In Vitro Cellular Proliferation Studies
A limited number of studies have included this compound in broader screenings of rare sugars for their effects on cancer cell proliferation. In a study on human ovarian carcinoma cells (OVCAR-3), this compound was tested alongside D-Allose, D-psicose, and D-talitol.[7] While D-Allose demonstrated a significant dose-dependent inhibitory effect on cell proliferation, the specific results for this compound were not highlighted as significant.[7] Similarly, another study examining the effects of several rare sugars on cancer cell lines mentioned the inclusion of this compound in the screening but focused on the potent inhibitory activity of D-Allose.[8] These findings suggest that under the tested conditions, this compound does not exhibit the same level of anti-proliferative activity as its isomer, D-Allose.
Antioxidant Properties
There are indications that this compound may possess antioxidant properties.[9][10] The proposed mechanism is the suppression of reactive oxygen species (ROS) production within the mitochondria. It is hypothesized that this compound competes with D-glucose at the cellular level, potentially interfering with metabolic pathways that lead to ROS generation.[9][10] However, detailed studies validating this mechanism and quantifying the antioxidant efficacy of this compound are currently lacking in the available literature.
Natural Occurrence of Derivatives
Interestingly, a derivative of this compound, 6-deoxy-D-altrose, has been identified in the edible mushroom Lactarius lividatus.[11] This discovery is significant as it suggests that while this compound itself may be rare, its structural motifs exist in natural products, warranting further investigation into the biological activities of these derivatives.
Quantitative Data
The scarcity of dedicated research on the biological effects of this compound means there is a significant lack of quantitative data regarding its biological activity. The table below summarizes the available physical and limited biological information.
| Parameter | Value/Observation | Reference(s) |
| Physical Properties | ||
| Molecular Formula | C₆H₁₂O₆ | [2] |
| Molar Mass | 180.156 g/mol | [2] |
| Melting Point | 103-105 °C | [2] |
| Solubility | Soluble in water, practically insoluble in methanol | [2] |
| Biological Activity | ||
| Cancer Cell Proliferation | No significant inhibition reported in screening studies that focused on the effects of D-Allose. | [7][8] |
| Antioxidant Activity | Proposed to suppress mitochondrial ROS production by competing with D-glucose. Quantitative data is not available. | [9][10] |
Experimental Protocols
Detailed experimental protocols for dedicated this compound studies are not widely published. However, the methodology for the in vitro cell proliferation assays in which this compound was included is a standard technique.
Protocol 1: MTT Assay for Cellular Proliferation
This protocol is a generalized procedure based on the methodologies used in studies that have tested this compound for its effects on cancer cell viability.[7][8]
Objective: To assess the effect of this compound on the proliferation of a given cell line.
Materials:
-
Human cancer cell line (e.g., OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (sterile, stock solution of known concentration)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (without this compound) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells), which is considered 100% viable.
Visualizations: Signaling Pathways and Logical Relationships
Given the limited data, the following diagrams illustrate the structural relationship of this compound to other key sugars and a hypothetical model of its proposed antioxidant mechanism.
Caption: Epimeric relationships of this compound to other common aldohexoses.
Caption: Hypothetical mechanism of this compound's antioxidant effect via competition with D-glucose.
Conclusion and Future Directions
The biological significance of this compound is a largely unexplored field. Current evidence is sparse and primarily points to its potential as a synthetic precursor and a molecule with possible, yet unquantified, antioxidant properties. The lack of significant anti-proliferative effects in initial screenings, especially when compared to its isomer D-Allose, suggests that its biological activities may be more subtle or manifest in different cellular contexts.
To unlock the potential of this compound, future research should focus on:
-
Elucidating Metabolic Fate: Investigating whether this compound can be phosphorylated by hexokinases and enter glycolytic or other metabolic pathways.
-
Validating Antioxidant Effects: Conducting rigorous studies to confirm and quantify its ability to mitigate oxidative stress and elucidate the underlying mechanisms.
-
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly glycosidases and kinases, to identify potential inhibitory activities.
-
Exploring Derivatives: Systematically evaluating the biological activities of naturally occurring and synthetic derivatives of this compound.
-
In Vivo Studies: Should promising in vitro activities be discovered, progressing to in vivo models to assess its physiological effects, bioavailability, and safety.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 7. Growth inhibitory effect of D-allose on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 10. This compound | 1990-29-0 [chemicalbook.com]
- 11. Identification of rare 6-deoxy-D-altrose from an edible mushroom (Lactarius lividatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Relationship of D-Altrose to D-Glucose and D-Mannose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional relationships between the aldohexose monosaccharides D-Altrose, D-Glucose, and D-Mannose. This document delves into their stereochemical distinctions, comparative physicochemical properties, and methods for their synthesis and differentiation. Furthermore, it explores the known biological implications of these sugars, with a focus on their roles in cellular processes and signaling pathways.
Stereochemical Relationship
D-Glucose, D-Mannose, and this compound are all aldohexoses, sharing the same molecular formula (C₆H₁₂O₆) but differing in the spatial arrangement of their hydroxyl groups. Their relationship is defined by epimerization at specific carbon atoms.
-
D-Glucose and D-Mannose: D-Mannose is the C-2 epimer of D-Glucose. This means they differ only in the stereochemistry of the hydroxyl group at the second carbon atom.
-
D-Mannose and this compound: this compound is the C-3 epimer of D-Mannose[1]. The difference between these two sugars lies in the orientation of the hydroxyl group at the third carbon atom.
-
D-Glucose and this compound: this compound and D-Glucose are diastereomers, but not direct epimers, as they differ in the configuration at two chiral centers: C-2 and C-3.
This stereochemical cascade illustrates the subtle yet significant structural variations that give rise to their distinct properties and biological functions.
Physicochemical Properties
The epimeric differences between these monosaccharides lead to distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | This compound | D-Glucose | D-Mannose |
| Melting Point (°C) | 103-105, 106-108[2][3] | 146 (α-anomer)[4][5][6], 150 (β-anomer)[4] | 133-140[7][8][9], 132[10] |
| Specific Rotation, [α]D (water, equilibrium) | +32.6°[1][3] | +52.7°[11][12][13][14][15] | +14.2° to +14.9°[7][16][17] |
| Solubility in Water | Soluble[1] | 90.9 g/100 mL (25 °C)[4] | 248 g/100 mL |
Experimental Protocols
Synthesis of this compound
This compound is a rare sugar and is not naturally abundant. However, it can be synthesized in the laboratory from more common sugars like D-Glucose. One common method involves the hydrolysis of a protected D-altropyranose derivative. The following is a generalized protocol based on established methods.
Detailed Methodology:
-
Protection: Start with a derivative of D-Glucose, such as 1,6-anhydro-β-D-glucopyranose. Protect the hydroxyl groups at the C-2 and C-4 positions using a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ethers) to prevent their reaction in subsequent steps.
-
Oxidation: The free hydroxyl group at the C-3 position is then oxidized to a ketone using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.
-
Reduction: The resulting ketone at C-3 is stereoselectively reduced to an axial hydroxyl group, which corresponds to the altro-configuration. This can be achieved using a reducing agent such as sodium borohydride, where the approach of the hydride is directed by the steric hindrance of the existing groups.
-
Deprotection/Hydrolysis: The 1,6-anhydro bridge and the protecting groups on the C-2 and C-4 hydroxyls are removed by acid-catalyzed hydrolysis. This is typically done by heating the compound in an acidic aqueous solution (e.g., 1N HCl or sulfuric acid)[18].
-
Purification: The final product, this compound, is then purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel.
Differentiation of D-Glucose, D-Mannose, and this compound
Distinguishing between these closely related epimers requires specific analytical techniques.
Principle: This method utilizes a series of coupled enzymatic reactions to specifically quantify D-Glucose and D-Mannose. Commercially available kits, such as the D-Mannose/D-Fructose/D-Glucose Assay Kit, provide the necessary enzymes and reagents[19][20][21][22]. The general principle is as follows:
-
Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-Glucose and D-Mannose (and D-Fructose, if present) to their respective 6-phosphate esters using ATP.
-
Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6P-DH) specifically oxidizes glucose-6-phosphate (G6P) to gluconate-6-phosphate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the amount of D-Glucose.
-
Isomerization of M6P: After the reaction for D-Glucose is complete, phosphomannose isomerase (PMI) is added. PMI converts mannose-6-phosphate (B13060355) (M6P) to fructose-6-phosphate (B1210287) (F6P).
-
Isomerization of F6P: Phosphoglucose (B3042753) isomerase (PGI) then converts F6P to G6P.
-
Oxidation of newly formed G6P: The G6P formed from D-Mannose is then oxidized by G6P-DH, leading to a further increase in NADPH. This second increase in absorbance is proportional to the amount of D-Mannose.
While this assay can differentiate D-Glucose and D-Mannose, it does not directly detect this compound. The presence of this compound would need to be determined by other methods.
Protocol Outline:
-
Prepare samples and standards.
-
To a cuvette, add buffer, NADP⁺, and ATP.
-
Read the initial absorbance (A1).
-
Add a mixture of Hexokinase and G6P-DH.
-
Incubate and read the absorbance after the reaction is complete (A2). The difference (A2-A1) corresponds to the D-Glucose concentration.
-
Add phosphomannose isomerase and phosphoglucose isomerase.
-
Incubate and read the final absorbance (A3). The difference (A3-A2) corresponds to the D-Mannose concentration.
-
Calculate the concentrations based on the absorbance changes of the standards.
Principle: Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique "fingerprint" for a molecule. Due to their structural differences, D-Glucose, D-Mannose, and this compound each exhibit a distinct Raman spectrum[23][24][25][26]. By comparing the Raman spectrum of an unknown sample to a library of known sugar spectra, the components can be identified. Specific Raman shifts can be used to monitor the concentration of each sugar in a mixture[27].
Protocol Outline:
-
Instrument Calibration: Calibrate the Raman spectrometer using a standard with known peaks.
-
Library Creation: Obtain Raman spectra of pure D-Glucose, D-Mannose, and this compound to create a reference library.
-
Sample Analysis: Acquire the Raman spectrum of the sample.
-
Spectral Comparison: Use software to compare the sample spectrum with the reference library for identification. For mixtures, deconvolution algorithms can be applied to determine the relative concentrations of each component based on characteristic peaks.
Biological Roles and Signaling
While D-Glucose is a central molecule in energy metabolism and cellular signaling in virtually all organisms, the biological roles of D-Mannose are more specialized, and those of the rare sugar this compound are only beginning to be explored.
D-Glucose
D-Glucose is the primary source of energy for most cells. Its uptake and metabolism are tightly regulated by a complex network of signaling pathways, most notably the insulin (B600854) signaling pathway. It serves as a precursor for the synthesis of a wide range of biomolecules, including other carbohydrates, amino acids, and lipids.
D-Mannose
D-Mannose plays a crucial role in protein glycosylation, a post-translational modification that is vital for protein folding, stability, and function. It is also recognized for its role in the innate immune system. D-Mannose can bind to mannose-binding lectin (MBL) and to FimH, a protein on the surface of certain bacteria like E. coli, thereby inhibiting their adhesion to host cells. This property is the basis for its use in preventing urinary tract infections.
This compound
As a rare and unnatural monosaccharide, this compound is not a significant component of metabolic pathways in most organisms[1]. However, recent research has begun to uncover some of its biological effects.
-
Antioxidant Properties: this compound has been found to possess antioxidant properties by suppressing the production of reactive oxygen species (ROS) in mitochondria. It is suggested that this effect may be due to competition with D-glucose at the cellular level[2][28].
-
Cell Proliferation: Some studies have investigated the effects of rare sugars, including this compound, on cell proliferation. For instance, D-Allose, the C-3 epimer of D-Glucose, has been shown to inhibit the growth of various cancer cells[18][29][30][31][32]. While less studied, this compound is also being explored for its potential biological activities[29].
Currently, there is a lack of comprehensive studies directly comparing the signaling pathways affected by this compound in relation to D-Glucose and D-Mannose. The limited natural abundance and industrial production of this compound have constrained extensive research into its biological functions[1].
Conclusion
This compound, D-Glucose, and D-Mannose are closely related aldohexoses whose distinct stereochemistries give rise to unique physicochemical properties and biological activities. While D-Glucose is central to metabolism and D-Mannose has established roles in glycosylation and immunology, the biological significance of the rare sugar this compound is an emerging area of research. The experimental protocols outlined in this guide provide a framework for the synthesis and differentiation of these important monosaccharides, which will be crucial for further elucidating their roles in biological systems and for their potential applications in drug development and biotechnology. Further investigation into the cellular effects and signaling pathways modulated by this compound is warranted to fully understand its potential as a bioactive molecule.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 1990-29-0 [m.chemicalbook.com]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. ICSC 0865 - GLUCOSE [inchem.org]
- 6. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glycomatrix.com [glycomatrix.com]
- 8. D-Mannose | 3458-28-4 | MM06704 | Biosynth [biosynth.com]
- 9. D-Mannose | 3458-28-4 [chemicalbook.com]
- 10. Mannose - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 50-99-7 CAS MSDS (D(+)-Glucose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Solved The specific rotation of alpha and beta anomers of | Chegg.com [chegg.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. D-(+)-Mannose - CAS-Number 3458-28-4 - Order from Chemodex [chemodex.com]
- 17. D-Mannose [drugfuture.com]
- 18. researchgate.net [researchgate.net]
- 19. D-mannose / D-fructose / D-glucose - Enzymatic assay kit | LIBIOS [libios.fr]
- 20. D-Mannose/D-Fructose/D-Glucose Assay kit [neogen.com]
- 21. biocompare.com [biocompare.com]
- 22. D-Mannose-D-Fructose-D-Glucose Assay Kit | Megazyme [megazyme.com]
- 23. Chemical Conjugation to Differentiate Monosaccharides by Raman and Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound | 1990-29-0 [chemicalbook.com]
- 29. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 30. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of D-Altrose: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antioxidant properties of the rare sugar D-Altrose. Direct evidence for its intrinsic antioxidant activity is scarce in peer-reviewed literature. This document summarizes related findings for similar rare sugars, particularly D-Allose, and explores the antioxidant capacity of this compound in the context of Maillard reaction products. Crucially, this guide proposes a roadmap for future research by outlining detailed experimental protocols and potential signaling pathways to elucidate the antioxidant mechanisms of this compound. All quantitative data from related studies are presented in structured tables, and proposed experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to this compound and Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants mitigate oxidative damage by neutralizing these reactive species.[3][4] While various natural compounds have been investigated for their antioxidant potential, the properties of many rare sugars, including this compound, remain largely unexplored. This guide aims to consolidate the current knowledge and provide a framework for future investigation into the antioxidant capacity of this compound.
Current State of Research: Limited Direct Evidence
A thorough review of existing scientific literature reveals a significant gap in the direct investigation of this compound's intrinsic antioxidant properties. Most of the available research on the antioxidant activities of rare sugars has focused on its epimer, D-Allose.
However, one study has explored the antioxidant effects of Maillard reaction products (MRPs) formed from this compound and ovalbumin.
Insights from a Related Rare Sugar: D-Allose
Studies on D-Allose, the C-3 epimer of D-glucose, have shown that it may exert its antioxidant effects indirectly. While D-Allose did not directly scavenge hydrogen peroxide or superoxide (B77818) anions, it was found to eliminate hydroxyl radicals to a similar extent as D-glucose.[5][6] The primary proposed mechanism for D-Allose's antioxidant activity is its ability to suppress mitochondrial ROS production by competing with D-glucose at the cellular level.[5][6] This competition leads to reduced ATP synthesis and consequently, a decrease in D-glucose-dependent ROS generation.[5][6]
Antioxidant Activity of this compound-Derived Maillard Reaction Products
A study investigating the chemical and antioxidant characteristics of MRPs from seven different D-aldohexoses and ovalbumin found that the this compound-ovalbumin complex exhibited high antioxidant activity.[7] The antioxidant activities of the sugar-ovalbumin complexes were ranked as follows: altrose/allose-OVAs > talose/galactose-OVAs > glucose-OVA > mannose/glucose-OVAs.[7] This suggests that the structure of the sugar, particularly the configuration of hydroxyl groups at C-3 and C-4, may be crucial for the formation and antioxidant behavior of MRPs.[7] It is important to note that this study assesses the antioxidant properties of a complex formed with a protein after a chemical reaction, not of this compound in its free form.
Proposed Future Research: A Roadmap for Investigation
Given the limited direct evidence, a structured research approach is necessary to determine the antioxidant potential of this compound. The following sections outline proposed experimental protocols and signaling pathways for investigation.
Quantitative Data from Related Studies
The following table summarizes quantitative data from a study on D-Allose, which can serve as a reference for designing future experiments on this compound.
| Experiment | Substance | Concentration | Effect | Reference |
| Hydroxyl Radical Scavenging (EPR) | D-Allose | 30, 100, 300 µM | Similar potency to D-glucose in scavenging hydroxyl radicals. | [5] |
| Mitochondrial ROS Production (Neuro2A cells with Rotenone) | D-Allose | Not specified | Attenuated D-glucose-dependent ROS generation. | [5][6] |
| Intracellular ATP Synthesis (Neuro2A cells) | D-Allose | Not specified | Less effective in producing ATP than D-glucose; inhibited D-glucose-stimulated ATP synthesis. | [5][6] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that should be conducted to evaluate the antioxidant properties of this compound.
3.2.1. In Vitro Radical Scavenging Assays
-
Objective: To determine the direct radical scavenging activity of this compound.
-
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Mix the this compound solutions with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Use ascorbic acid or Trolox as a positive control.
-
Calculate the percentage of scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at 734 nm.
-
Add various concentrations of this compound to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation time.
-
Use ascorbic acid or Trolox as a positive control.
-
Calculate the percentage of scavenging activity.
-
-
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction):
-
Use Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trapping agent like DMPO (5,5-dimethyl-1-pyrroline N-oxide).
-
Generate hydroxyl radicals via the Fenton reaction (FeSO₄ + H₂O₂).
-
Incubate the reaction mixture with various concentrations of this compound.
-
Measure the intensity of the DMPO-OH adduct signal using an EPR spectrometer.
-
Compare the signal reduction with a control.
-
-
3.2.2. Cell-Based Assays for Antioxidant Activity
-
Objective: To evaluate the effect of this compound on cellular oxidative stress.
-
Methodology:
-
Cell Viability Assay (MTT or WST-1):
-
Culture a suitable cell line (e.g., human fibroblasts, hepatocytes, or neuronal cells).
-
Treat the cells with various concentrations of this compound for 24-48 hours to determine its cytotoxicity.
-
Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Co-treat cells with the stressor and this compound.
-
Assess cell viability using MTT or WST-1 assays.
-
-
Measurement of Intracellular ROS:
-
Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Pre-treat cells with this compound.
-
Induce oxidative stress with H₂O₂ or another agent.
-
Incubate cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Analysis of Antioxidant Enzyme Activity:
-
Treat cells with this compound and an oxidative stressor.
-
Prepare cell lysates.
-
Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using commercially available assay kits.
-
-
Mandatory Visualizations: Proposed Workflows and Pathways
The following diagrams, created using the DOT language, visualize the proposed experimental workflows and a potential signaling pathway for investigation.
Caption: Proposed workflow for in vitro radical scavenging assays of this compound.
Caption: Proposed workflow for cell-based antioxidant assays of this compound.
Caption: Hypothetical Nrf2 signaling pathway activation by this compound.
Conclusion and Future Directions
The antioxidant properties of this compound remain a nascent field of research. While indirect evidence from studies on its epimer, D-Allose, and its Maillard reaction products suggests potential antioxidant activity, direct experimental validation is currently lacking. The proposed experimental workflows and investigation of key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway, provide a clear and structured approach for researchers to systematically evaluate the antioxidant potential of this compound. Elucidating these properties could have significant implications for the development of novel therapeutic agents for oxidative stress-related diseases. Further research is imperative to unlock the potential of this rare sugar in the realm of antioxidant science.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reactive oxygen species (ROS) and response of antioxidants as ROS-scavengers during environmental stress in plants [frontiersin.org]
- 5. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]
- 6. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effects of Maillard reaction products obtained from ovalbumin and different D-aldohexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Altrose mechanism of reactive oxygen species suppression
An In-depth Technical Guide on the Core Mechanism of Reactive Oxygen Species Suppression by D-Allose
To Researchers, Scientists, and Drug Development Professionals,
This guide addresses the inquiry into the mechanism of reactive oxygen species (ROS) suppression by the rare sugar D-Altrose. Upon a thorough review of the current scientific literature, it is evident that there is a significant lack of primary research detailing a direct mechanism of action for this compound in cellular ROS suppression. While some tertiary sources suggest antioxidant properties, these are not substantiated by detailed experimental studies.
However, the closely related rare sugar, D-Allose , the C-3 epimer of D-glucose, has been the subject of research in this area. There is scientific evidence detailing its mechanism of ROS suppression, particularly in the context of mitochondrial function.
Therefore, this technical guide will focus on the D-Allose mechanism of reactive oxygen species suppression to provide a data-rich and experimentally detailed resource that aligns with the core requirements of the original request.
Executive Summary
D-Allose, a rare hexose, has demonstrated significant antioxidant properties. The primary mechanism of its action in suppressing reactive oxygen species (ROS) is not through direct scavenging of all ROS types but rather through a competitive inhibition of D-glucose at the cellular level. This competition leads to a reduction in mitochondrial ROS production. Specifically, D-Allose can attenuate D-glucose-dependent ROS generation by limiting the substrate for glycolysis and subsequent mitochondrial respiration, which are major sources of intracellular ROS. While D-Allose shows some capacity to eliminate hydroxyl radicals, its effect on hydrogen peroxide and superoxide (B77818) anions is negligible. The anti-oxidative stress effects of D-Allose have been observed in various cell types and preclinical models of diseases associated with oxidative stress, such as ischemia-reperfusion injury.
Core Mechanism of ROS Suppression by D-Allose
The central mechanism by which D-Allose suppresses ROS is by competing with D-glucose for cellular uptake and metabolism.[1][2] D-Allose is a stereoisomer of D-glucose and can be transported into cells via glucose transporters, such as SGLT1.[3] Once inside the cell, it is a poor substrate for glycolysis compared to D-glucose.
The key steps in this proposed mechanism are:
-
Competition for Cellular Uptake: D-Allose competes with D-glucose for transport into the cell.[1][2] This reduces the intracellular concentration of D-glucose available for metabolic processes.
-
Reduced Glycolytic Flux: With less D-glucose available, the rate of glycolysis is decreased. This, in turn, reduces the production of pyruvate (B1213749) and NADH that would typically enter the mitochondria.
-
Decreased Mitochondrial Respiration and ROS Production: The reduced supply of substrates to the mitochondrial electron transport chain leads to a decrease in oxidative phosphorylation. As the electron transport chain is a major source of ROS, this reduction in activity leads to lower production of superoxide anions and other reactive oxygen species.[1][2]
-
Inhibition of Glucose-Stimulated ATP Synthesis: D-Allose is less effective at producing intracellular ATP compared to D-glucose and can inhibit the ATP synthesis that is stimulated by D-glucose.[1][2]
This mechanism is particularly relevant in conditions of high glucose, where mitochondrial ROS production is often elevated.
Direct and Indirect Antioxidant Properties
While the primary mechanism is indirect, through metabolic competition, D-Allose does exhibit some direct antioxidant activity.
-
Direct Scavenging Activity: Studies have shown that D-Allose can eliminate hydroxyl radicals to a similar extent as D-glucose.[1] However, it does not appear to scavenge hydrogen peroxide or superoxide anions directly.[1]
-
Effects on Antioxidant Enzymes: D-Allose does not directly influence the catalytic activities of major antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2]
-
Induction of Thioredoxin-Interacting Protein (TXNIP): In some cancer cell lines, D-Allose has been shown to up-regulate the expression of TXNIP.[4][5][6] TXNIP is a key regulator of cellular redox balance, and its induction can influence intracellular ROS levels. Interestingly, in the context of cancer, this up-regulation leads to an increase in intracellular ROS, contributing to the anti-tumor effect of D-Allose.[4][6] This highlights a context-dependent role of D-Allose in modulating ROS.
Quantitative Data Presentation
The following table summarizes quantitative data from key studies on the effects of D-Allose on ROS and related markers.
| Parameter Measured | Cell/Model System | Treatment Conditions | Key Findings | Reference |
| Intracellular ROS Levels | Neuro2A cells | 10 mM D-Allose + 10 mM D-glucose + Rotenone | D-Allose significantly suppressed ROS production induced by D-glucose and rotenone. | [7] |
| Intracellular ROS Levels | Neuro2A cells | 10 mM D-Allose vs. 10 mM D-glucose | D-Allose showed a lower effect on intracellular ROS levels compared to D-glucose. | [7] |
| ATP Synthesis | Neuro2A cells | D-Allose treatment in the presence of D-glucose | D-Allose inhibited ATP synthesis stimulated by D-glucose. | [1][2] |
| Hydroxyl Radical Scavenging | In vitro assay | D-Allose vs. D-glucose | Eliminated hydroxyl radicals to the same extent as D-glucose. | [1] |
| Hydrogen Peroxide Scavenging | In vitro assay | D-Allose | Did not scavenge hydrogen peroxide. | [1] |
| Superoxide Anion Scavenging | In vitro assay | D-Allose | Did not scavenge superoxide anions. | [1] |
| Oxidative Stress Markers (AP-sites, 8-OHdG) | Rat model of focal cerebral ischemia | 400 mg/kg D-Allose infusion | D-Allose administration reduced the number of AP-sites and 8-OHdG levels. | [8] |
| Intracellular ROS Levels | Bladder cancer cell lines (RT112, 253J, J82) | 50 mM D-Allose for 1 hour | Increased intracellular ROS levels by 360.2%, 203.8%, and 144% respectively. | [6] |
| Cell Viability | Bladder cancer cell lines (RT112, 253J, J82) | 50 mM D-Allose for 24 hours | Decreased cell viability to 68.4%, 68.2%, and 60.9% respectively. | [6] |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-dihydrodichlorofluorescein diacetate (H2DCFDA)
This protocol is adapted from methodologies used to quantify intracellular ROS levels in cell culture.[1][9]
Materials:
-
H2DCFDA (2',7'-dihydrodichlorofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
D-Allose, D-glucose, and other treatment compounds
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., Neuro2A) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of D-Allose, D-glucose, and/or ROS inducers (e.g., rotenone). Incubate for the desired treatment period.
-
H2DCFDA Staining:
-
Prepare a working solution of H2DCFDA by diluting the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 10-20 µM.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, remove the H2DCFDA solution and wash the cells once with PBS.
-
Add PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~520-530 nm.
-
Alternatively, cells can be detached and analyzed by flow cytometry.
-
Measurement of ATP Synthesis
Materials:
-
ATP assay kit (e.g., luciferase-based)
-
Cell lysis buffer compatible with the ATP assay
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with D-Allose and/or D-glucose as described in the ROS measurement protocol.
-
Cell Lysis: At the end of the treatment period, wash the cells with PBS and then lyse the cells according to the ATP assay kit manufacturer's instructions.
-
ATP Measurement:
-
Add the cell lysate to the luciferase-containing reagent provided in the kit.
-
Measure the luminescence using a luminometer.
-
The light output is proportional to the ATP concentration.
-
-
Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate to account for differences in cell number.
Mandatory Visualizations
Caption: Proposed mechanism of D-Allose-mediated ROS suppression.
Caption: Experimental workflow for measuring intracellular ROS.
Conclusion and Future Perspectives
The available evidence strongly suggests that D-Allose suppresses reactive oxygen species primarily by acting as a metabolic modulator through its competition with D-glucose. This leads to a reduction in mitochondrial ROS production, a key factor in many pathological conditions. While D-Allose exhibits some direct hydroxyl radical scavenging activity, its main antioxidant effect in a cellular context appears to be indirect.
It is important to note the dual role of D-Allose in ROS modulation. While it suppresses ROS in models of metabolic overactivity and ischemia, it can induce ROS in certain cancer cells, contributing to its anti-proliferative effects. This highlights the complexity of targeting ROS and the need for context-specific therapeutic strategies.
Future research should focus on:
-
Elucidating the specific glucose transporters involved in D-Allose uptake in different cell types and tissues.
-
Investigating the long-term effects of D-Allose on cellular metabolism and redox homeostasis.
-
Exploring the therapeutic potential of D-Allose in a wider range of oxidative stress-related diseases through further preclinical and clinical studies.
This in-depth guide provides a comprehensive overview of the current understanding of D-Allose's mechanism in ROS suppression, offering a valuable resource for researchers and professionals in drug development.
References
- 1. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-oxidative effects of d-allose, a rare sugar, on ischemia-reperfusion damage following focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
The Enigmatic Journey of D-Altrose: A Technical Guide to Cellular Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose, a rare aldohexose and a C-3 epimer of D-mannose, presents a compelling yet underexplored area in cellular biology and pharmacology.[1][2] Unlike its well-studied counterparts, D-glucose and even its fellow rare sugar D-allose, the mechanisms governing the cellular uptake and transport of this compound remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of this compound's interaction with cellular transport machinery. Due to the scarcity of direct experimental data, this document establishes a theoretical framework based on the known transport mechanisms of structurally similar hexoses. We will delve into potential transport pathways, outline detailed experimental protocols to investigate these hypotheses, and provide visualizations to conceptualize the complex biological processes involved. This guide aims to be a foundational resource for researchers poised to unravel the cellular journey of this compound, a molecule with latent potential in various biomedical applications.
Introduction to this compound
This compound is a monosaccharide with the chemical formula C6H12O6.[3][4] As an aldohexose, it is a stereoisomer of glucose and, more specifically, the C-3 epimer of D-mannose.[1][2] While L-altrose has been identified in some bacteria, this compound is considered an unnatural monosaccharide.[2] Its limited presence in nature has contributed to a dearth of research into its biological activities compared to other rare sugars like D-allose, which has demonstrated various effects including the inhibition of cancer cell proliferation.[5] The unique stereochemistry of this compound, particularly the configuration of its hydroxyl groups, is the primary determinant of its interaction with cellular transporters.[3]
Hypothesized Cellular Uptake and Transport Mechanisms
Given the absence of direct studies on this compound transport, we can infer potential mechanisms by examining the substrate specificities of known hexose (B10828440) transporters, primarily the facilitated-diffusion glucose transporters (GLUTs) and the secondary active sodium-glucose cotransporters (SGLTs).
Facilitated Diffusion via GLUT Transporters
The GLUT family of proteins (encoded by the SLC2A genes) are uniporters that facilitate the transport of glucose and other hexoses across the plasma membrane down their concentration gradient.[6][7] The substrate selectivity of GLUT isoforms is influenced by the stereochemistry of the sugar.
-
GLUT1: As a widely expressed transporter responsible for basal glucose uptake in many cell types, GLUT1 exhibits broad substrate specificity.[6] Given that this compound is a hexose, it is plausible that it could be a substrate for GLUT1, albeit likely with a lower affinity than D-glucose.
-
GLUT2: This bidirectional transporter, found in the liver, pancreatic β-cells, and the basolateral membrane of intestinal and renal epithelial cells, has a high capacity but low affinity for glucose.[8] It also transports other monosaccharides like fructose (B13574) and galactose. The structural similarity of this compound to these sugars suggests GLUT2 as a potential, though likely inefficient, transporter.
-
GLUT4: The primary insulin-responsive glucose transporter in muscle and adipose tissue, GLUT4 is highly specific for D-glucose.[9] Significant conformational differences between this compound and D-glucose at the C-3 position may hinder its recognition and transport by GLUT4.
-
Other GLUTs: Other isoforms like GLUT3 (high-affinity glucose transporter in neurons) and GLUT5 (a fructose transporter) have more specialized substrate preferences, making them less likely candidates for significant this compound transport.[8][9]
Active Transport via SGLT Cotransporters
The SGLT family (encoded by the SLC5A genes) are symporters that transport glucose and other sugars against their concentration gradient by coupling their movement to the downhill transport of sodium ions.[10]
-
SGLT1: Located in the apical membrane of intestinal and renal epithelial cells, SGLT1 is a high-affinity transporter for D-glucose and D-galactose.[8][10] Studies on the related rare sugar D-allose have shown that it is absorbed via SGLT1.[11] This precedent suggests that this compound, as another hexose, could also be a substrate for SGLT1, though its transport efficiency would need to be experimentally determined.
-
SGLT2: This high-capacity, low-affinity transporter is predominantly found in the renal proximal tubule and is responsible for the bulk of glucose reabsorption.[10] Its substrate specificity is more restricted to glucose, making it a less probable transporter for this compound compared to SGLT1.
Quantitative Data on Hexose Transport (for Comparative Context)
Direct quantitative data for this compound uptake is not available in the current literature. The following table summarizes kinetic parameters for the transport of D-glucose and other relevant monosaccharides by key transporters to provide a comparative framework for future studies on this compound.
| Transporter | Substrate | Apparent Km (mM) | Cell Type/System |
| GLUT1 | D-Glucose | 1-7 | Human Erythrocytes |
| D-Galactose | 20-30 | Human Erythrocytes | |
| D-Mannose | 10-20 | Human Erythrocytes | |
| GLUT2 | D-Glucose | 15-20 | Rat Hepatocytes |
| D-Fructose | 70-80 | Rat Hepatocytes | |
| SGLT1 | D-Glucose | 0.4 | Mammalian Intestine |
| D-Galactose | 1.0 | Mammalian Intestine |
Note: This table is illustrative and values can vary depending on the experimental system and conditions.
Experimental Protocols for Studying this compound Uptake
To elucidate the mechanisms of this compound transport, established methods for measuring hexose uptake can be adapted. The use of radiolabeled this compound ([³H]-D-Altrose or [¹⁴C]-D-Altrose) would be ideal for these assays.
General Protocol for Measuring Cellular Sugar Uptake
This protocol provides a general framework for assessing this compound uptake in a cultured cell line.
1. Cell Culture:
- Culture the selected cell line (e.g., a cancer cell line overexpressing certain GLUTs, or intestinal epithelial cells like Caco-2) to near confluence in appropriate multi-well plates (e.g., 24-well or 96-well).
2. Preparation of Uptake Buffer:
- Prepare a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution. For studies investigating SGLT-mediated transport, ensure the buffer contains a physiological concentration of NaCl. For control experiments to assess sodium-independent transport, replace NaCl with an equimolar concentration of choline (B1196258) chloride.
3. Uptake Assay:
- Wash the cells twice with warm uptake buffer to remove residual media and glucose.
- Pre-incubate the cells in the uptake buffer for a short period (e.g., 10-15 minutes) at 37°C to deplete intracellular glucose.
- Initiate the uptake by adding the uptake buffer containing radiolabeled this compound at the desired concentration. For kinetic studies, a range of concentrations should be used.
- To differentiate between transporter-mediated uptake and simple diffusion, include a control group with a known transport inhibitor (e.g., cytochalasin B for GLUTs or phlorizin (B1677692) for SGLTs).
- Incubate for a predetermined time (e.g., 1-10 minutes). The optimal time should be determined in preliminary experiments to ensure initial linear uptake rates.
- Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer containing the transport inhibitor to remove extracellular tracer and halt further transport.
4. Cell Lysis and Scintillation Counting:
- Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
- Transfer the cell lysate to scintillation vials.
- Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- Calculate the rate of this compound uptake (e.g., in pmol/mg protein/min).
- For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
In Vivo Glucose Uptake Protocol (Adaptable for this compound)
This protocol outlines a method for measuring tissue-specific uptake of a glucose analog in vivo, which can be adapted for this compound.[12]
1. Animal Preparation:
- Use an appropriate animal model (e.g., mice or rats).
- For basal uptake measurements, animals should be fasted overnight. For insulin-stimulated uptake, a hyperinsulinemic-euglycemic clamp can be performed.
2. Tracer Administration:
- Administer radiolabeled 2-deoxy-D-[³H]glucose (a common tracer for glucose uptake) via intraperitoneal or intravenous injection.[12] This would be substituted with radiolabeled this compound.
- For insulin-stimulated conditions, insulin (B600854) is co-administered.[12]
3. Tissue Collection:
- At a predetermined time after tracer injection, anesthetize the animal and collect blood samples.
- Rapidly excise and freeze-clamp tissues of interest (e.g., muscle, adipose tissue, brain, liver).
4. Sample Processing and Analysis:
- Homogenize the frozen tissues.
- Process the homogenates to separate the phosphorylated tracer from the non-phosphorylated form.
- Measure the radioactivity in the tissue extracts and plasma using liquid scintillation counting.
- Calculate the tissue-specific glucose (or this compound) uptake index.
Visualizing Potential Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized transport mechanisms for this compound and a typical experimental workflow for its study.
Caption: Hypothesized cellular uptake routes for this compound via GLUT and SGLT transporters.
Caption: A typical experimental workflow for measuring this compound uptake in cultured cells.
Conclusion and Future Directions
The cellular transport of this compound is a critical knowledge gap in the study of rare sugars. While direct evidence is currently lacking, the structural characteristics of this compound suggest that it may be a substrate for members of both the GLUT and SGLT families of hexose transporters. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate these hypotheses.
Future research should focus on:
-
Determining the kinetic parameters (Km and Vmax) of this compound transport in various cell lines to identify high- and low-affinity transport systems.
-
Identifying the specific transporter isoforms involved in this compound uptake through inhibitor studies and in cells with known transporter expression profiles.
-
Investigating the downstream metabolic fate of this compound once it enters the cell.
-
Exploring the potential for this compound to compete with glucose and other hexoses for transport, which could have significant therapeutic implications.
By systematically addressing these questions, the scientific community can begin to understand the biological significance of this compound and unlock its potential in drug development and other biomedical applications.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. CAS 1990-29-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose transporter - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Glucose transporters in the small intestine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]
- 11. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of D-Altrose Bioactivity: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The body of scientific literature contains limited specific data on the bioactivity of D-Altrose, an unnatural aldohexose sugar[1]. Much of the research on the biological effects of rare sugars has focused on its C-3 epimer, D-Allose (B117823). This document serves as a technical guide to a preliminary investigation of this compound, proposing potential areas of bioactivity and detailed experimental protocols based on the established activities of structurally related rare sugars. The hypotheses and pathways presented herein are intended to guide future research into the potential therapeutic applications of this compound.
Introduction to this compound
This compound is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. It is an epimer of D-Mannose at the C-3 position[1]. While its structural isomer D-Allose has been the subject of numerous studies for its anticancer, anti-inflammatory, and antioxidant properties, this compound remains largely unexplored[2][3]. The "Izumoring" strategy for the systematic production of all monosaccharide isomers has made rare sugars like this compound more accessible for research, opening the door to investigating their unique biological properties[4]. This guide outlines a proposed research framework to elucidate the potential bioactivities of this compound.
Proposed Areas of Bioactivity Investigation
Based on the known effects of the related rare sugar D-Allose, the following areas are proposed as primary targets for the preliminary investigation of this compound bioactivity.
Anticancer Activity
D-Allose has demonstrated significant anticancer effects in various cancer cell lines, including head and neck, bladder, and leukemia, both in vitro and in vivo[5][6][7]. The proposed mechanism often involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), leading to increased intracellular Reactive Oxygen Species (ROS), cell cycle arrest, and apoptosis. It is hypothesized that this compound may exert similar effects by interfering with the high glucose metabolism characteristic of cancer cells (the Warburg effect)[7][8].
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key factor in the progression of many diseases[9]. Plant-derived compounds and rare sugars have been shown to modulate inflammatory pathways, primarily by inhibiting transcription factors like Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines[9][10]. D-Allose has been shown to induce defense responses in rice, mediated by ROS generation[11]. Investigating whether this compound can modulate inflammatory responses in mammalian immune cells, such as macrophages, is a logical starting point.
Antioxidant Properties
Rare sugars have shown potential as antioxidants. D-Allose, for instance, can suppress ROS production in mitochondria by competing with D-glucose, thereby reducing oxidative stress[12]. Oxidative stress is implicated in a wide range of pathologies, making the antioxidant potential of this compound a valuable area of investigation.
Metabolic Regulation
Rare sugars are being explored as low-calorie sweeteners with potential metabolic benefits, such as suppressing the postprandial elevation of blood glucose[13][14]. D-Allose has been shown to inhibit ATP synthesis stimulated by D-glucose[12]. An investigation into this compound's impact on glucose uptake, glycolysis, and overall cellular metabolism could reveal its potential as a metabolic regulator.
Proposed Experimental Protocols and Data Structuring
The following tables outline proposed experiments to systematically investigate the bioactivity of this compound.
Table 1: Proposed Experiments for Anticancer Activity
| Assay Type | Objective | Proposed Cell Lines | This compound Concentrations | Key Endpoints | Positive Control | References |
| MTT/XTT Assay | To assess cytotoxicity and cell viability. | B164A5 (Melanoma), HSC-3 (Oral Squamous Carcinoma), RT112 (Bladder Cancer), Caco-2 (Colorectal) | 0, 10, 25, 50, 100 mM | IC50 value, dose-response curve. | Doxorubicin | [5][6][15][16] |
| LDH Release Assay | To measure cell membrane damage. | HSC-3, RT112 | 0, 25, 50, 100 mM | Percentage of LDH release. | Triton X-100 | [16][17] |
| Flow Cytometry (Annexin V/PI) | To quantify apoptosis and necrosis. | HSC-3, RT112 | 0, IC50, 2x IC50 | Percentage of apoptotic vs. necrotic cells. | Staurosporine | [7] |
| Western Blot | To analyze protein expression in signaling pathways. | HSC-3, RT112 | 0, IC50 | Expression levels of TXNIP, Bax, Bcl-2, Caspase-3. | D-Allose | [6][7] |
| Glucose Uptake Assay | To measure inhibition of glucose consumption. | HSC-3, RT112 | 0, 25, 50, 100 mM | 2-NBDG fluorescence intensity. | Fenbendazole | [18] |
Table 2: Proposed Experiments for Anti-inflammatory Activity
| Assay Type | Objective | Proposed Cell Lines | This compound Concentrations | Key Endpoints | Positive Control | References |
| Griess Assay | To measure nitric oxide (NO) production. | RAW 264.7 Macrophages (LPS-stimulated) | 0, 10, 25, 50 mM | Nitrite concentration. | Dexamethasone | [19] |
| DCFDA Assay | To measure intracellular ROS production. | RAW 264.7 Macrophages (LPS-stimulated) | 0, 10, 25, 50 mM | DCF fluorescence intensity. | N-acetylcysteine | [12] |
| ELISA | To quantify pro-inflammatory cytokine levels. | RAW 264.7 Macrophages (LPS-stimulated) | 0, 10, 25, 50 mM | Concentrations of TNF-α, IL-6, IL-1β. | Dexamethasone | [9] |
| RT-qPCR | To measure mRNA expression of inflammatory genes. | RAW 264.7 Macrophages (LPS-stimulated) | 0, 10, 25, 50 mM | mRNA levels of iNOS, COX-2, TNF-α, IL-6. | Dexamethasone | [20] |
| Western Blot | To analyze NF-κB pathway activation. | RAW 264.7 Macrophages (LPS-stimulated) | 0, 10, 25, 50 mM | Phosphorylation of IκBα and p65. | D-Allose | [21] |
Table 3: Proposed Experiments for Antioxidant and Metabolic Effects
| Assay Type | Objective | Model System | This compound Concentrations | Key Endpoints | Positive Control | References |
| DPPH Radical Scavenging Assay | To assess direct antioxidant capacity. | Cell-free chemical assay | 0.1, 1, 10, 50 mM | Percentage of DPPH scavenging. | Ascorbic Acid | [19] |
| Cellular ROS Assay | To measure ROS scavenging in cells under oxidative stress. | Neuro2A cells + Rotenone | 0, 10, 25, 50 mM | Intracellular ROS levels. | D-Allose | [12] |
| ATP Synthesis Assay | To measure impact on cellular energy production. | Neuro2A cells | 0, 10, 25, 50 mM (with/without D-Glucose) | Intracellular ATP levels. | D-Allose | [12] |
Visualizing Proposed Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and hypothetical signaling pathways that this compound may modulate.
Experimental Workflow
Caption: Proposed experimental workflow for screening this compound bioactivity.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized this compound-induced apoptotic pathway via TXNIP.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
While this compound remains an enigmatic member of the rare sugar family, its structural similarity to the bioactive compound D-Allose provides a strong rationale for a thorough investigation into its biological activities. The experimental framework proposed in this guide offers a systematic approach to exploring its potential anticancer, anti-inflammatory, and metabolic-modulating properties. Positive results from these preliminary in vitro studies would warrant progression to in vivo animal models to assess efficacy, pharmacokinetics, and safety. The exploration of this compound could uncover a novel therapeutic agent with a unique profile, contributing to the growing field of rare sugar applications in medicine and human health.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sweet science: new approach to synthesize rare health-packed sugars — ITQB [itqb.unl.pt]
- 4. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Metabolism of glioblastoma: a review of metabolic adaptations and metabolic therapeutic interventions [frontiersin.org]
- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Effects of Selected Conventional and Alternative Sweeteners: A Narrative Review | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Correction: Targeting NLRP3 and AIM2 signaling pathways by Viscosol alleviates metabolic dysregulations induced inflammatory responses in diabetic neuro- and nephropathy: An in silico and in vivo study | PLOS One [journals.plos.org]
- 21. mdpi.com [mdpi.com]
Theoretical Models of D-Altrose Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a C3 epimer of D-mannose, is an aldohexose sugar that, while less common in nature than other hexoses, presents a unique conformational landscape of significant interest in glycobiology and drug design. The stereochemistry of this compound, with three axial hydroxyl groups in its most stable chair conformation, leads to a flexible pyranose ring. This flexibility is a key determinant of its biological activity and its potential as a scaffold in medicinal chemistry. Understanding the conformational preferences of this compound is crucial for elucidating its interactions with biological targets and for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the theoretical models used to describe the conformation of this compound. It integrates findings from computational modeling with experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, offering a detailed perspective for researchers in the field.
Conformational Landscape of this compound
In aqueous solution, this compound exists as an equilibrium mixture of its open-chain form and, more predominantly, its cyclic pyranose and furanose forms. Each of these cyclic forms can adopt several conformations.
Pyranose Conformations
The six-membered pyranose ring of this compound is not planar and primarily adopts chair conformations to minimize steric and torsional strain. The two principal chair conformations are denoted as ⁴C₁ (where C4 is above and C1 is below the plane of the ring) and ¹C₄ (where C1 is above and C4 is below the plane). Due to its particular stereochemistry, D-altropyranose derivatives exhibit a low barrier to ring inversion, often resulting in a dynamic equilibrium between the ⁴C₁, ¹C₄, and other non-chair conformations like skew-boats (e.g., ᴼS₂).[1]
The conformational equilibrium is highly sensitive to the anomeric configuration and the nature of substituents. For instance, studies on O-(D-altropyranosyl) trichloroacetimidates have shown that the α-anomer predominantly adopts a ⁴C₁ conformation. In contrast, the β-anomer displays a more balanced conformational dynamic between the ⁴C₁ and ¹C₄ chair forms.[1]
Furanose Conformations
The five-membered furanose ring is also non-planar and its conformation is described by a pseudorotational itinerary. The conformations are typically characterized as either envelope (E), where four atoms are coplanar, or twist (T), where no four atoms are coplanar. While less populated in solution compared to the pyranose form for most aldohexoses, the furanose form can be stabilized in certain derivatives or enzymatic active sites.
Theoretical Modeling of this compound Conformations
Computational chemistry provides powerful tools to investigate the conformational preferences and energetics of this compound. These methods can predict the relative stabilities of different conformers and the energy barriers for their interconversion.
Computational Methodologies
-
Molecular Mechanics (MM): This method uses classical force fields (e.g., CHARMM, AMBER, GLYCAM) to calculate the potential energy of a molecule as a function of its atomic coordinates. It is computationally efficient and suitable for exploring the conformational space of large molecules and for running molecular dynamics simulations.
-
Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to obtain more reliable energies and geometries of the conformers. Common functionals used for carbohydrate conformational analysis include B3LYP and CAM-B3LYP.
-
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing insights into the dynamic equilibrium of different conformations in solution. These simulations can be used to generate free energy landscapes, which map the relative free energies of different conformational states.
Quantitative Conformational Data
Table 1: Illustrative Relative Energies of α-D-Altropyranose Conformers (Data for D-Glucose shown for exemplification)
| Conformer | Relative Energy (kcal/mol) - In Vacuo | Relative Energy (kcal/mol) - Aqueous | Population (%) - Aqueous |
| ⁴C₁ | 0.00 | 0.00 | >99 |
| ¹C₄ | 6.50 | 5.80 | <1 |
| ²S₀ | 7.20 | 6.50 | <1 |
| ᴼS₂ | 7.50 | 6.80 | <1 |
| ¹,⁴B | 8.00 | 7.20 | <1 |
| B₂,₅ | 8.20 | 7.50 | <1 |
Note: This data is illustrative and based on typical values for aldohexopyranoses like D-glucose. The actual values for this compound would require specific computational studies.
Table 2: Illustrative Cremer-Pople Puckering Parameters for α-D-Altropyranose Chair Conformers (Idealized Values)
| Conformer | Q (Å) | θ (°) | φ (°) |
| ⁴C₁ | ~0.5-0.6 | 0 | - |
| ¹C₄ | ~0.5-0.6 | 180 | - |
Experimental Validation of Theoretical Models
Theoretical models of this compound conformation are validated through experimental techniques that provide structural information at the atomic level.
X-ray Crystallography
X-ray crystallography provides the precise three-dimensional structure of a molecule in its crystalline state. The crystal structure of β-D-altrose has been determined, confirming that it adopts a ⁴C₁ chair conformation in the solid state.[2]
-
Crystallization:
-
20 mg of this compound is dissolved in 4 ml of distilled water.
-
The solution is allowed to undergo slow evaporation at 293 K.
-
Suitable single crystals are harvested for X-ray data collection.
-
-
Data Collection:
-
A suitable crystal (e.g., 0.30 x 0.30 x 0.30 mm) is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Cu Kα).
-
Multiple reflections are measured as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed and corrected.
-
The crystal structure is solved using direct methods (e.g., using software like SHELXS).
-
The atomic positions and thermal parameters are refined against the experimental data (e.g., using software like SHELXL).
-
Table 3: Crystallographic Data for β-D-Altrose [2]
| Parameter | Value |
| Chemical Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 |
| Crystal System | Trigonal |
| Space Group | P3₂ |
| a (Å) | 7.1749 (13) |
| c (Å) | 12.7415 (15) |
| V (ų) | 568.04 (16) |
| Z | 3 |
| Temperature (K) | 293 (2) |
| Radiation | Cu Kα |
| Conformation | ⁴C₁ chair |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For carbohydrates, the measurement of ³J(H,H) coupling constants is particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, allowing for the determination of the ring conformation.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically D₂O, to the desired concentration.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
¹H NMR: To observe the proton chemical shifts and coupling constants.
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space.
-
-
Data Analysis:
-
³J(H,H) coupling constants are extracted from the high-resolution ¹H NMR spectrum.
-
The experimental coupling constants are compared to theoretical values for different ideal conformations (e.g., ⁴C₁, ¹C₄) to determine the predominant conformation in solution.
-
NOE data provides through-space distance restraints that can further refine the conformational model.
-
Visualization of the Conformational Analysis Workflow
The following diagram illustrates the logical workflow for the theoretical and experimental analysis of this compound conformation.
Caption: Workflow for this compound conformational analysis.
Conclusion
The conformational analysis of this compound reveals a molecule with significant flexibility, particularly in its pyranose form. Theoretical models, primarily based on quantum mechanics and molecular dynamics simulations, are essential for mapping the complex potential energy surface of this compound and predicting the relative stabilities of its various conformers. These computational predictions are critically validated by experimental data from X-ray crystallography and NMR spectroscopy, which provide atomic-level structural details in the solid and solution states, respectively. A thorough understanding of the conformational preferences of this compound is fundamental for advancing its application in drug development and for deciphering its role in biological systems. Future studies combining advanced computational methods with sophisticated experimental techniques will further refine our understanding of this unique and important monosaccharide.
References
Spectroscopic Analysis of D-Altrose: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structural and chemical properties of carbohydrates is paramount. D-Altrose, a C3 epimer of D-mannose, is an aldohexose of increasing interest. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis.
Spectroscopic Data of this compound
This section summarizes the available quantitative spectroscopic data for this compound. In aqueous solution, this compound exists as an equilibrium mixture of different isomers: α-pyranose, β-pyranose, α-furanose, and β-furanose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹³C and ¹H NMR provide critical information about its various isomeric forms.
¹³C NMR Data
The following table presents the ¹³C NMR chemical shifts (δ) in ppm for the different forms of this compound in D₂O.[1]
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 |
¹H NMR Data
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| H-1 (anomeric) | 4.5 - 5.5 | Doublet |
| H-2 to H-6 | 3.2 - 4.2 | Multiplets |
| OH | Variable (solvent dependent) | Broad singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its hydroxyl and alkane groups.
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Description |
| O-H (hydroxyl) | 3500 - 3200 (broad) | H-bonded alcohol stretch |
| C-H (alkane) | 3000 - 2850 | sp³ C-H stretch |
| C-O (alcohol) | 1300 - 1000 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The following data was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.
GC-MS Data (Experiment 1)
| m/z | Relative Intensity (%) |
| 73 | 100.0 |
| 147 | 75.9 |
| 217 | 48.1 |
| 103 | 28.1 |
| 204 | 24.8 |
GC-MS Data (Experiment 2)
| m/z | Relative Intensity (%) |
| 73 | 100.0 |
| 147 | 80.3 |
| 103 | 31.5 |
| 204 | 28.5 |
| 217 | 27.8 |
Experimental Protocols
This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for carbohydrate analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift calibration.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be necessary to attenuate the residual HOD signal from the D₂O solvent.
-
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of dry this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Derivatization: To increase volatility for GC analysis, this compound must be derivatized. A common method is silylation:
-
Dissolve a small amount of dry this compound in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
-
Heat the mixture to ensure complete derivatization.
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Separation:
-
Inject the derivatized sample into the GC.
-
Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the different anomers of the derivatized this compound.
-
Employ a temperature program to elute the compounds.
-
-
Mass Analysis:
-
As the compounds elute from the GC column, they enter the mass spectrometer.
-
Use electron ionization (EI) as the ionization source.
-
Scan a mass range appropriate for the derivatized this compound (e.g., m/z 50-600).
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different isomers, and the mass spectrum for each peak will provide the fragmentation pattern.
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.
Caption: General experimental workflows for NMR, IR, and MS analysis of this compound.
Caption: Logical relationship for integrating spectroscopic data to elucidate the structure of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of D-Altrose, a rare aldohexose sugar. Given its unique stereochemistry, this compound is a molecule of interest in various fields, including glycobiology and drug development. This document summarizes available data on its solubility in different solvents and its stability under various conditions, outlines detailed experimental protocols for its analysis, and provides a visual workflow for its physicochemical characterization.
Solubility of this compound
This compound is a monosaccharide that is soluble in water and practically insoluble in methanol.[1][2][3] Its solubility in other common organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and estimated quantitative solubility data for this compound. For context, comparative data for D-Glucose, its C3 epimer, is also provided where available.
Table 1: Solubility of this compound in Various Solvents
| Solvent | This compound Solubility | D-Glucose Solubility (for comparison) | Temperature (°C) | References |
| Water | Soluble, 1,000,000 mg/L (estimated) | Highly soluble, 909 g/L | 25 | [3] |
| Methanol | Practically insoluble/Slightly soluble (when heated) | Poorly soluble | Ambient | [1][2][4] |
| Ethanol | Data not available | Poorly soluble | Ambient | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Soluble, ~30 mg/mL | Ambient | [4][6] |
| Dimethylformamide (DMF) | Data not available | Soluble, ~20 mg/mL | Ambient | [6] |
Note: The lack of extensive quantitative solubility data for this compound in organic solvents highlights a knowledge gap and an area for future research. The "slightly soluble" description suggests that while dissolution is limited, it is not entirely negligible, particularly with heating.
Stability of this compound
The stability of this compound, like other reducing sugars, is influenced by factors such as pH and temperature. While specific kinetic data for this compound degradation is scarce, general principles of carbohydrate chemistry can be applied to predict its behavior.
pH Stability
In aqueous solutions, monosaccharides are most stable in a slightly acidic to neutral pH range (pH 4-7).[7][8] Under strongly acidic or alkaline conditions, they can undergo various reactions, including isomerization, epimerization, and degradation to form furan (B31954) derivatives (like 5-hydroxymethylfurfural) and other products.
-
Acidic Conditions (pH < 4): At elevated temperatures, acid-catalyzed dehydration can occur, leading to the formation of furan derivatives.
-
Alkaline Conditions (pH > 7): In the presence of bases, reducing sugars can undergo Lobry de Bruyn-van Ekenstein transformation, leading to a complex mixture of isomers. For instance, under alkaline conditions, D-glucose can isomerize to D-fructose and D-mannose. While a study on the degradation of D-glucose, D-fructose, and D-mannose in 1 M sodium hydroxide (B78521) did not detect the formation of D-Allose or this compound, this does not directly describe the stability of this compound under these conditions.[9] Prolonged exposure to strong alkali can lead to extensive degradation.
Thermal Stability
The thermal stability of this compound is an important consideration for its storage and use in various applications. As a solid, this compound has a melting point of 103-105 °C.[3] Above this temperature, and particularly in solution, thermal degradation can occur. The rate of degradation is expected to increase with temperature. Studies on other sugars like glucose have shown that thermal degradation in solution leads to the formation of various compounds, including organic acids and colored products.[10]
The following table provides a qualitative summary of the expected stability of this compound under different conditions.
Table 2: Predicted Stability of this compound
| Condition | Expected Stability | Potential Degradation Pathways |
| pH | ||
| Acidic (pH < 4) | Decreased stability, especially with heating | Acid-catalyzed hydrolysis of glycosidic bonds (if applicable), dehydration to furan derivatives. |
| Neutral (pH 6-8) | Relatively stable | Minimal degradation under moderate temperatures. |
| Alkaline (pH > 8) | Low stability | Isomerization (Lobry de Bruyn-van Ekenstein transformation), fragmentation, and other degradation reactions. |
| Temperature | ||
| Refrigerated (2-8 °C) | High stability in solid form and in neutral aqueous solution | - |
| Room Temperature | Good stability in solid form; slow degradation may occur in solution over time | Maillard reaction (in the presence of amino acids), slow isomerization/epimerization. |
| Elevated (> 60 °C) | Decreased stability | Accelerated degradation, caramelization (in the absence of amino compounds), Maillard reaction. |
Experimental Protocols
This section details the methodologies for determining the solubility and stability of this compound.
Determination of Solubility
A common method for determining the solubility of a compound is the isothermal shake-flask method.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, DMF) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or water bath is recommended.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.
-
Quantification: Accurately measure the concentration of this compound in the clear supernatant. This can be done using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a suitable column (e.g., an amino-based column for carbohydrate analysis) and a refractive index (RI) or evaporative light scattering detector (ELSD) can be used. A calibration curve with known concentrations of this compound is required for quantification.
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is determined. This method is suitable for non-volatile solvents.
-
Colorimetric Methods: The phenol-sulfuric acid method is a common colorimetric assay for the quantification of total carbohydrates. A reaction with phenol (B47542) and sulfuric acid produces a colored product that can be measured spectrophotometrically. A standard curve is necessary.
-
Assessment of Stability
Stability studies typically involve subjecting the compound to various stress conditions and monitoring its degradation over time.
Protocol for pH Stability:
-
Preparation of Solutions: Prepare solutions of this compound of a known concentration in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Store the solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) and protect them from light.
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots from each solution.
-
Analysis: Analyze the samples for the remaining concentration of this compound and the formation of degradation products using a stability-indicating analytical method, typically HPLC. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition.
Protocol for Thermal Stability:
-
Preparation of Samples: Prepare solutions of this compound in a stable buffer (e.g., pH 7) or as a solid powder.
-
Incubation: Expose the samples to a range of elevated temperatures (e.g., 40, 60, 80, 100 °C) for various durations.
-
Analysis: At different time points, analyze the samples for the remaining amount of this compound as described in the pH stability protocol.
-
Data Analysis: Determine the degradation kinetics at each temperature. The Arrhenius equation can be used to model the temperature dependence of the degradation rate and to calculate the activation energy for the degradation process.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a rare sugar like this compound.
Caption: Workflow for this compound Solubility and Stability Testing.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While it is established that this compound is soluble in water and has limited solubility in methanol, there is a clear need for quantitative solubility data in other pharmaceutically and industrially relevant solvents such as ethanol, DMSO, and DMF. Similarly, detailed kinetic studies on the stability of this compound under a range of pH and temperature conditions would provide valuable insights for its application in drug development and other scientific research. The experimental protocols outlined in this guide provide a framework for researchers to generate this much-needed data, which will be crucial for unlocking the full potential of this rare sugar.
References
- 1. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. This compound | 1990-29-0 [chemicalbook.com]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Dextrose during Heating under Simulated Sterilization | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. This compound CAS#: 1990-29-0 [m.chemicalbook.com]
- 10. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of D-Altrose from Levoglucosenone: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of D-Altrose, a rare and valuable monosaccharide, utilizing the readily available biomass-derived starting material, levoglucosenone (B1675106). The described synthetic pathway involves a three-step process encompassing stereoselective reduction, cis-dihydroxylation, and acid-catalyzed hydrolysis. Detailed experimental protocols for each key transformation are provided, along with a summary of quantitative data in a structured format for easy reference. Additionally, a visual representation of the synthetic workflow is presented using a Graphviz diagram to facilitate a clear understanding of the process. This guide is intended to equip researchers in carbohydrate chemistry, drug discovery, and related fields with the necessary information to efficiently synthesize this compound for their research endeavors.
Introduction
This compound is an unnatural aldohexose that serves as a valuable chiral building block in the synthesis of various biologically active molecules, including iminosugars.[1] Its limited availability from natural sources necessitates efficient chemical synthesis. Levoglucosenone, a versatile chiral platform chemical derived from the pyrolysis of cellulose, presents an attractive starting material for the synthesis of this compound due to its inherent chirality and functional groups that can be readily manipulated.[2][3]
This application note details a synthetic route to this compound from levoglucosenone, proceeding through a key intermediate, D-altrosan (1,6-anhydro-β-D-altropyranose).[1][4] The synthesis involves a sequence of stereoselective reduction, cis-dihydroxylation, and subsequent hydrolysis of the anhydro bridge.
Synthetic Pathway Overview
The overall synthetic transformation from levoglucosenone to this compound can be depicted as follows:
Figure 1: Overall synthetic workflow for the conversion of Levoglucosenone to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound from levoglucosenone.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | Stereoselective Reduction | Not specified in detail, refer to cited literature | Not specified | Not specified | Not specified | Not specified | [4] |
| 2 | cis-Dihydroxylation | Osmium tetroxide (catalytic), N-methylmorpholine N-oxide | Acetone (B3395972), Water, t-butyl alcohol | Room Temperature | 24 h | 86.0% | [4] |
| 3 | Acid Hydrolysis | 1 M Hydrochloric acid | 1,4-Dioxane (B91453), Water | 100 °C | 5 h | 38.0% (58% based on recovered starting material) | [4] |
Table 1: Summary of reaction conditions and yields for the synthesis of this compound.
Experimental Protocols
Step 1: Stereoselective Reduction of Levoglucosenone
Objective: To reduce the ketone functionality of levoglucosenone to the corresponding alcohol, yielding 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose.
Methodology:
The synthesis of 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose (2) is performed by the reduction of levoglucosenone (1) following established literature procedures.[4] Specific details regarding the reducing agent, solvent, and reaction conditions should be obtained from the cited references.
Step 2: cis-Dihydroxylation to D-Altrosan
Objective: To introduce two hydroxyl groups in a cis-configuration across the double bond of 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose to form D-altrosan.
Methodology:
-
To a solution of 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose (1.28 g, 10.0 mmol) in a mixture of acetone (100 cm³), water (10 cm³), and t-butyl alcohol (10 cm³), add N-methylmorpholine N-oxide (1.53 g, 11.0 mmol).[4]
-
To this mixture, add a catalytic amount of osmium tetroxide (0.1 mmol).[4]
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
After completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: chloroform/methanol = 20/1, v/v) to afford D-altrosan (1.40 g, 8.6 mmol) as a colorless syrup.[4]
Figure 2: Experimental workflow for the cis-dihydroxylation step.
Step 3: Acid Hydrolysis to this compound
Objective: To cleave the 1,6-anhydro bridge of D-altrosan to yield the final product, this compound.
Methodology:
-
Dissolve D-altrosan (1.62 g, 10.0 mmol) in a mixture of 1 mol dm⁻³ hydrochloric acid (100 cm³) and 1,4-dioxane (50 cm³).[4]
-
Heat the solution at 100 °C for 5 hours.[4]
-
After cooling to room temperature, neutralize the reaction mixture by passing it through an Amberlite IRA-410 (OH⁻ form) ion-exchange resin.[4]
-
Evaporate the aqueous eluent under reduced pressure.[4]
-
Purify the residue by column chromatography on silica gel (eluent: chloroform/methanol = 5/1, v/v).[4]
-
Isolate the fraction containing this compound and evaporate the solvent to obtain the pure product (0.68 g, 3.8 mmol).[4]
-
The unreacted starting material, D-altrosan, can also be recovered from the column (1.09 g, 6.7 mmol).[4]
Figure 3: Experimental workflow for the acid hydrolysis step.
Conclusion
This document outlines a reliable and efficient synthetic route for the preparation of this compound from the bio-derived starting material, levoglucosenone. The provided protocols and data serve as a valuable resource for researchers requiring access to this rare sugar for various applications in chemical synthesis and drug development. The stereoselective nature of the key transformations makes this a powerful method for obtaining enantiomerically pure this compound.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Enzymatic Synthesis of D-Altrose from D-Fructose
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Altrose, a rare aldohexose, is a C-3 epimer of D-mannose. Its unique stereochemistry makes it a valuable chiral building block for the synthesis of biologically active molecules and pharmaceutical compounds. Traditional chemical synthesis of this compound is often complex, involving multiple steps with low yields. Enzymatic synthesis presents a more specific, efficient, and environmentally friendly alternative. This document outlines a detailed protocol for the enzymatic synthesis of this compound from the readily available and inexpensive starting material, D-fructose.
The synthesis is achieved through a two-step enzymatic cascade reaction. The first step involves the epimerization of D-fructose to D-psicose (D-allulose) catalyzed by D-psicose 3-epimerase (DPEase). In the second step, D-psicose is isomerized to a mixture of D-allose and this compound by L-rhamnose isomerase (L-RhI). While D-allose is the major product of the second reaction, this compound is consistently formed as a significant product.
Reaction Pathway
The enzymatic synthesis of this compound from D-fructose proceeds through the following pathway:
Caption: Enzymatic cascade for this compound synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot enzymatic synthesis of D-allose and this compound from D-fructose.
| Parameter | Value | Reference |
| Enzymes | Recombinant D-psicose 3-epimerase (DPE) from Ruminococcus sp. and L-rhamnose isomerase (L-RhI) from Bacillus subtilis | [1] |
| Starting Substrate | D-Fructose | [1] |
| Reaction Time | 5 hours (to reach equilibrium) | [1] |
| Product Ratio (Mass) | D-fructose : D-psicose : D-allose = 6.6 : 2.4 : 1.0 | [1] |
| Note on this compound Yield | While the specific yield of this compound is not quantified in this study, it is a known product of the L-rhamnose isomerase-catalyzed reaction on D-psicose. |
Another study reports a 6% overall yield of this compound from D-fructose using a combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase.
Experimental Protocols
This section provides detailed protocols for the expression and purification of the required enzymes and the subsequent one-pot synthesis of this compound.
Protocol 1: Recombinant Enzyme Expression and Purification
Objective: To produce and purify recombinant D-psicose 3-epimerase (DPEase) and L-rhamnose isomerase (L-RhI).
Materials:
-
Escherichia coli expression strains (e.g., BL21(DE3)) harboring plasmids for DPEase from Ruminococcus sp. and L-RhI from Bacillus subtilis.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (Lysis buffer with 20 mM imidazole).
-
Elution buffer (Lysis buffer with 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
SDS-PAGE reagents.
Procedure:
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer.
-
Confirm the purity of the protein by SDS-PAGE.
-
Protocol 2: One-Pot Enzymatic Synthesis of this compound
Objective: To synthesize this compound from D-fructose in a one-pot reaction using purified DPEase and L-RhI.
Materials:
-
Purified D-psicose 3-epimerase (DPEase).
-
Purified L-rhamnose isomerase (L-RhI).
-
D-Fructose solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Metal cofactors (if required by the specific enzymes, e.g., Mn²⁺ or Co²⁺).
-
Water bath or incubator.
-
Quenching solution (e.g., 0.1 M HCl or heat inactivation).
Procedure:
-
Prepare a reaction mixture containing D-fructose in the reaction buffer. A starting concentration of 100 g/L can be used.
-
Add the purified DPEase and L-RhI to the reaction mixture. The optimal enzyme ratio should be determined empirically, but a starting point could be a 1:1 activity ratio.
-
If necessary, add metal cofactors to the recommended final concentration.
-
Incubate the reaction mixture at the optimal temperature for both enzymes (a compromise may be necessary, e.g., 50-60°C) with gentle agitation.
-
Monitor the reaction progress over time by taking samples and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached equilibrium (typically after 5-10 hours), terminate the reaction by either adding an equal volume of quenching solution or by heating the mixture to 95°C for 5 minutes.
Protocol 3: Analysis and Purification of this compound
Objective: To analyze the composition of the reaction mixture and purify this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Refractive Index (RI) detector.
-
Mobile phase (e.g., deionized water).
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2).
Procedure:
-
HPLC Analysis:
-
Filter the terminated reaction mixture through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run the analysis with deionized water as the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 85°C.
-
Identify and quantify the peaks corresponding to D-fructose, D-psicose, D-allose, and this compound by comparing with authentic standards.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Apply the concentrated sample to a size-exclusion chromatography column (e.g., Bio-Gel P-2) to separate the different sugars based on their molecular size and interaction with the resin.
-
Elute the sugars with deionized water.
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
Pool the pure this compound fractions and lyophilize to obtain the final product.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.
Caption: Workflow for this compound production.
References
Application Notes and Protocols for the Chemical Synthesis of D-Altrose from D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kiliani-Fischer synthesis allows for the elongation of an aldose carbon chain by one carbon atom. When applied to D-ribose, this process yields a mixture of the two C-2 epimeric hexoses, D-allose and D-altrose.[1] The core of this synthetic route involves three key stages:
-
Cyanohydrin Formation: Nucleophilic addition of cyanide to the aldehyde group of D-ribose to form a mixture of diastereomeric cyanohydrins (D-altronic nitrile and D-allonic nitrile).
-
Hydrolysis and Lactonization: Conversion of the nitrile groups to carboxylic acids, which then form stable γ-lactones (D-altronic lactone and D-allonic lactone).
-
Separation and Reduction: Isolation of the desired D-altronic lactone from the diastereomeric mixture, followed by its reduction to yield this compound.
A critical and challenging aspect of this synthesis is the separation of the diastereomeric intermediates, which is typically achieved by fractional crystallization of their salts. The overall yield of this compound from D-ribose via this method is historically low, underscoring the importance of careful execution of the experimental procedures.
Experimental Protocols
The following protocols are based on the principles of the Kiliani-Fischer synthesis.
Protocol 1: Synthesis of D-Altronic and D-Allonic Acid Lactones from D-Ribose
This protocol describes the initial steps of the Kiliani-Fischer synthesis to convert D-ribose into a mixture of D-altronic and D-allonic acid lactones.
Materials:
-
D-Ribose
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Cyanohydrin Formation:
-
Dissolve D-ribose in deionized water.
-
Add a solution of sodium cyanide in water to the D-ribose solution.
-
Carefully acidify the reaction mixture with hydrochloric acid to generate hydrocyanic acid in situ. The reaction proceeds to form a mixture of D-altronic and D-allonic nitriles.
-
-
Hydrolysis to Aldonic Acids:
-
The aqueous solution containing the cyanohydrins is then heated to hydrolyze the nitrile groups into carboxylic acid moieties, yielding a mixture of D-altronic acid and D-allonic acid.
-
-
Lactonization:
-
The solution of aldonic acids is concentrated, typically by evaporation under reduced pressure.
-
The resulting syrup is then heated, which promotes the intramolecular esterification to form the more stable γ-lactones: D-altronic lactone and D-allonic lactone.
-
Protocol 2: Separation of D-Altronic Lactone via Fractional Crystallization
This protocol outlines the critical step of separating the diastereomeric altronic and allonic acid derivatives. This is often the most challenging part of the synthesis.
Materials:
-
Mixture of D-altronic and D-allonic lactones (from Protocol 1)
-
Brucine (B1667951) or another suitable resolving agent
-
Ethanol or other suitable solvents for crystallization
Procedure:
-
Salt Formation:
-
The mixture of D-altronic and D-allonic lactones is converted to their corresponding salts by treatment with a chiral base, such as brucine. This results in the formation of diastereomeric salts (e.g., brucine D-altronate and brucine D-allonate).
-
-
Fractional Crystallization:
-
The mixture of diastereomeric salts is dissolved in a suitable solvent (e.g., ethanol) at an elevated temperature.
-
The solution is then allowed to cool slowly. The salt of one of the diastereomers (ideally the D-altronate) will be less soluble and will crystallize out of the solution first.
-
The crystals are collected by filtration. This process may need to be repeated multiple times to achieve a high degree of purity.
-
-
Liberation of the Aldonic Acid:
-
The purified diastereomeric salt is then treated with an acid to remove the resolving agent, thereby liberating the pure D-altronic acid.
-
-
Re-lactonization:
-
The purified D-altronic acid is then converted back to D-altronic lactone by heating.
-
Protocol 3: Reduction of D-Altronic Lactone to this compound
This final protocol describes the reduction of the purified D-altronic lactone to the target sugar, this compound.
Materials:
-
Purified D-Altronic lactone
-
Sodium amalgam (Na/Hg) or Sodium borohydride (B1222165) (NaBH₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
Reduction:
-
The purified D-altronic lactone is dissolved in water and cooled in an ice bath.
-
A reducing agent, such as sodium amalgam or sodium borohydride, is added portion-wise while maintaining a controlled temperature and pH (kept slightly acidic with dilute sulfuric acid). The lactone is reduced to the corresponding aldehyde, this compound.
-
-
Purification:
-
After the reaction is complete, the solution is neutralized and then deionized using ion-exchange resins.
-
The resulting solution is concentrated under reduced pressure to a syrup.
-
This compound can be crystallized from the syrup, often by the addition of ethanol.
-
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Melting Point | 103-105 °C | [3] |
| Optical Rotation [α]D | +32.6° (in water, at equilibrium) | [3] |
¹³C NMR Data for this compound in D₂O
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) | Reference |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 | [3] |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 | [3] |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 | [3] |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 | [3] |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 | [3] |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 | [3] |
Visualizations
Logical Workflow for the Synthesis of this compound from D-Ribose
Caption: Workflow of this compound synthesis from D-Ribose.
Signaling Pathway of the Kiliani-Fischer Synthesis
Caption: Key stages in the Kiliani-Fischer synthesis pathway.
References
Purification Protocol for Synthetic D-Altrose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose sugar, is a C3 epimer of D-mannose. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of various biologically active molecules and complex carbohydrates. The synthesis of this compound often results in a mixture of related sugars and byproducts, necessitating a robust purification strategy to obtain the high purity required for research and pharmaceutical applications. This document provides detailed protocols for the purification of synthetic this compound using ion-exchange chromatography and subsequent crystallization, along with methods for purity assessment.
Data Presentation
The following table summarizes the expected quantitative data for a typical purification of this compound from a crude synthetic mixture. The initial mixture is assumed to contain this compound along with unreacted starting materials and epimeric impurities such as D-allose.
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Ion-Exchange Chromatography | 45-55 | 90-95 | 80-90 |
| Crystallization | 90-95 | >99 | 70-80 |
| Overall | 45-55 | >99 | 56-72 |
Experimental Protocols
Purification of this compound by Cation-Exchange Chromatography
This protocol describes the separation of this compound from other monosaccharides based on the differential interaction of their hydroxyl groups with a cation-exchange resin.
Materials:
-
Crude synthetic this compound mixture
-
Strong acid cation-exchange resin (e.g., Dowex® 50W-X8, 200-400 mesh, H+ form)
-
Deionized water (HPLC grade)
-
Chromatography column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Resin Preparation:
-
If the resin is not in the H+ form, it needs to be activated. Suspend the resin in deionized water to allow it to swell.
-
Wash the resin extensively with deionized water to remove any impurities.
-
To convert to the H+ form, treat the resin with 1 M HCl, followed by thorough rinsing with deionized water until the eluate is neutral.
-
-
Column Packing:
-
Prepare a slurry of the activated resin in deionized water.
-
Pour the slurry into the chromatography column, allowing the resin to settle evenly. Avoid the formation of air bubbles.
-
Equilibrate the packed column by washing with at least three column volumes of deionized water.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of deionized water.
-
Carefully load the sample solution onto the top of the column.
-
-
Elution:
-
Elute the column with deionized water at a constant flow rate. The optimal flow rate will depend on the column dimensions. For a lab-scale separation, a flow rate of 0.5-1.0 mL/min is a good starting point.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC analysis, use a suitable mobile phase such as ethyl acetate:isopropanol:water (3:1:1 v/v/v) and visualize with a p-anisaldehyde stain.
-
-
Pooling and Concentration:
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous syrup.
-
Crystallization of this compound
This protocol describes the final purification step to obtain crystalline this compound.
Materials:
-
Concentrated this compound syrup (from chromatography)
-
Methanol (B129727) (anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Small seed crystal of pure this compound (optional)
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: A mixture of methanol and ethanol is commonly used for the crystallization of this compound.
-
Dissolution:
-
Gently warm the this compound syrup to reduce its viscosity.
-
Dissolve the syrup in a minimal amount of warm methanol.
-
-
Crystallization Induction:
-
Slowly add anhydrous ethanol to the methanol solution until it becomes slightly turbid.
-
If available, add a small seed crystal of pure this compound to induce crystallization.
-
Cover the crystallization dish and allow it to stand undisturbed at room temperature.
-
-
Crystal Growth:
-
Crystal formation should be observed within 24-48 hours.
-
For slower crystallization and larger crystals, the solution can be stored at 4°C.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous ethanol.
-
Dry the crystals under vacuum to a constant weight.
-
Purity Assessment
a) High-Performance Liquid Chromatography (HPLC)
-
Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E) is suitable for the separation of monosaccharides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be effective.
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and compare the retention time with a known this compound standard. Purity is determined by the peak area percentage of the this compound peak relative to the total area of all peaks.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve the sample in deuterium (B1214612) oxide (D₂O). The NMR spectra should be compared with reference spectra for this compound. The presence of impurities will be indicated by additional peaks. Quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination by integrating the anomeric proton signals of this compound and comparing them to a certified internal standard.[1]
Reference ¹³C NMR Chemical Shifts (in D₂O) for this compound Anomers:
-
α-pyranose: C1: 95.3, C2: 71.9, C3: 71.8, C4: 66.8, C5: 72.8, C6: 62.1 ppm
-
β-pyranose: C1: 93.3, C2: 72.3, C3: 72.1, C4: 65.8, C5: 75.6, C6: 63.1 ppm
-
α-furanose: C1: 102.7, C2: 83.0, C3: 77.4, C4: 84.8, C5: 73.2, C6: 63.9 ppm
-
β-furanose: C1: 96.9, C2: 78.1, C3: 76.7, C4: 82.6, C5: 74.2, C6: 64.0 ppm
Mandatory Visualization
Caption: Workflow for the purification of synthetic this compound.
Caption: Logical workflow for HPLC-based purity assessment of this compound.
References
Application Notes and Protocols for the Analytical Determination of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose sugar, is gaining interest in biomedical and pharmaceutical research due to its potential therapeutic applications. As a C3 epimer of D-mannose, its unique stereochemistry influences its biological activity and metabolic fate. Accurate and sensitive analytical methods for the detection and quantification of this compound in various matrices, such as biological fluids, cell cultures, and pharmaceutical formulations, are crucial for advancing research and development.
These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed enzymatic assay. Additionally, a general protocol for Capillary Electrophoresis (CE) is included as a potential alternative method. Each section includes a summary of quantitative data, detailed experimental procedures, and visual representations of the workflows and underlying principles.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes representative quantitative data for the analytical methods described. It is important to note that specific performance characteristics for this compound may vary depending on the instrumentation, sample matrix, and experimental conditions. The presented values are based on typical performance for monosaccharide analysis using these techniques and should be validated for specific applications.
| Parameter | HPLC with ELSD/RID | GC-MS (with Derivatization) | Proposed Enzymatic Assay | Capillary Electrophoresis |
| Linear Range | 0.1 - 5 mg/mL | 1 - 100 µg/mL | 1 - 200 µM | 10 - 500 µM |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/mL | 0.1 - 0.5 µg/mL | ~0.5 µM | ~5 µM |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/mL | 0.3 - 1.5 µg/mL | ~1.5 µM | ~15 µM |
| Precision (%RSD) | < 5% | < 10% | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% | 90 - 110% |
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile compounds like sugars. For carbohydrates that lack a UV chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID) are commonly employed.
Experimental Protocol: HPLC with Evaporative Light Scattering Detection (ELSD)
This protocol is adapted from a method for the analysis of rare sugars.
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Chromatography data system
3. Chromatographic Conditions:
-
Column: A column suitable for sugar analysis, such as one with an amino-based stationary phase (e.g., COSMOSIL Sugar-D, 4.6 mm I.D. x 250 mm)[1].
-
Mobile Phase: Acetonitrile/Water (80:20, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30°C[1].
-
Injection Volume: 10 - 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 70°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
4. Standard and Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/mL).
-
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: For samples containing proteins (e.g., serum, cell lysate), add three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase to the desired concentration.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualization: HPLC Workflow
Caption: Workflow for this compound quantification by HPLC-ELSD.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like this compound, a derivatization step is required to increase their volatility. A common approach is a two-step methoximation and silylation.
Experimental Protocol: GC-MS with Derivatization
This protocol is a general procedure for monosaccharide analysis and should be optimized for this compound.
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MOX reagent)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Sorbitol or a stable isotope-labeled sugar)
-
Ethyl acetate (B1210297) (GC grade)
2. Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) with an electron ionization (EI) source
-
GC-MS data system
3. Derivatization Procedure:
-
Drying: Place 10-50 µL of the sample or standard solution in a micro-reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Methoximation: Add 20 µL of MOX reagent (20 mg/mL in pyridine) to the dried residue. Vortex and incubate at 60°C for 60 minutes.
-
Silylation: Cool the vial to room temperature. Add 80 µL of MSTFA + 1% TMCS. Vortex and incubate at 60°C for 45 minutes.
-
Final Preparation: Cool to room temperature. Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
4. GC-MS Conditions:
-
GC Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 190°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and identification of characteristic ions. For quantification, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity.
-
5. Data Analysis:
-
Identify the characteristic ions of the derivatized this compound from the full scan mass spectrum.
-
Select a quantifier ion (most abundant and specific) and one or two qualifier ions for SIM mode analysis.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Quantify this compound in samples using the calibration curve.
Visualization: GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
Section 3: Proposed Enzymatic Assay
While no commercial kit is currently available for the specific quantification of this compound, a coupled enzymatic assay can be proposed based on the known activity of certain isomerases. L-fucose isomerase and D-arabinose isomerase have been shown to isomerize this compound to D-psicose. This reaction can be coupled to a second enzymatic reaction that consumes D-psicose and produces a detectable signal, such as NADH.
Principle of the Proposed Assay
This proposed assay involves a two-step enzymatic reaction. In the first step, D-arabinose isomerase converts this compound to D-psicose. In the second step, a D-psicose-specific dehydrogenase would oxidize D-psicose, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the initial this compound concentration.
Experimental Protocol: Proposed Coupled Enzymatic Assay
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
D-Arabinose Isomerase (e.g., from Klebsiella pneumoniae)
-
D-Psicose Dehydrogenase (requires identification and sourcing)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplates
2. Instrumentation:
-
Microplate reader capable of measuring absorbance at 340 nm
-
Incubator set to the optimal temperature for the enzymes (e.g., 37°C)
3. Assay Procedure:
-
Prepare Reagent Mix: In the reaction buffer, prepare a reagent mix containing NAD⁺ (final concentration e.g., 1 mM), D-arabinose isomerase (concentration to be optimized), and D-psicose dehydrogenase (concentration to be optimized).
-
Prepare Standards and Samples: Prepare a series of this compound standards in the reaction buffer (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Prepare samples in the same buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of each standard and sample to separate wells.
-
Initiate Reaction: Add 150 µL of the reagent mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction goes to completion or is within the linear range.
-
Measurement: Measure the absorbance at 340 nm using the microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank (0 µM this compound) from all other readings.
-
Plot the corrected absorbance values against the corresponding this compound concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
Visualization: Proposed Enzymatic Assay Pathway
Caption: Proposed coupled enzymatic assay for this compound.
Section 4: Capillary Electrophoresis (CE)
Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field. For neutral carbohydrates like this compound, derivatization to introduce a charge or the use of highly alkaline buffers to ionize the hydroxyl groups is necessary.
Experimental Protocol: General CE for Carbohydrates
This is a general protocol and requires optimization for this compound analysis.
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
Sodium hydroxide (B78521) (for buffer preparation)
-
Fused-silica capillary
-
0.1 M Hydrochloric acid (for rinsing)
-
0.1 M Sodium hydroxide (for rinsing)
-
Ultrapure water
2. Instrumentation:
-
Capillary Electrophoresis system
-
UV or Capacitively Coupled Contactless Conductivity Detector (C4D)
-
CE data system
3. CE Conditions:
-
Capillary: Fused-silica, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 50-100 mM Sodium Hydroxide (for ionization and separation of underivatized sugars).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Detection: Indirect UV at 271 nm or C4D.
4. Standard and Sample Preparation:
-
Standard Preparation: Dissolve this compound in ultrapure water to prepare a stock solution and dilute to create calibration standards.
-
Sample Preparation: Dilute aqueous samples with ultrapure water. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
5. Data Analysis:
-
Identify the this compound peak based on its migration time compared to a standard.
-
Generate a calibration curve by plotting peak area against the concentration of the standards.
-
Quantify this compound in samples from the calibration curve.
Visualization: CE Logical Relationships
References
Application Note and Protocol for HPLC Analysis of D-Altrose and Other Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of monosaccharides is crucial in various fields, including biochemistry, food science, and pharmaceutical development. D-Altrose, a C-3 epimer of D-mannose, is an unnatural aldohexose sugar.[1] While less common than other monosaccharides, its unique properties and potential biological activities, such as antioxidant effects, are of growing interest to researchers.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of monosaccharides. This document provides detailed application notes and protocols for the analysis of this compound and other common monosaccharides using two primary HPLC methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Reversed-Phase HPLC (RP-HPLC) with fluorescence detection after derivatization.
Methods Overview
The analysis of underivatized monosaccharides can be challenging due to their high polarity and lack of a strong UV chromophore.[3] Two main strategies are employed to overcome these challenges:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method is ideal for the separation of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography.[3][4] Pulsed amperometric detection provides a sensitive and direct way to detect carbohydrates without derivatization.[4]
-
Reversed-Phase HPLC with Pre-column Derivatization: This approach involves labeling the monosaccharides with a fluorescent tag, such as 2-aminobenzoic acid (2-AA), prior to analysis. The derivatization improves the hydrophobicity of the sugars, allowing for their separation on a reversed-phase column, and the fluorescent tag enables highly sensitive detection.
Quantitative Data Summary
The following table summarizes typical retention times for this compound and other monosaccharides using the HPAEC-PAD method. It is important to note that retention times can vary between systems and with slight changes in experimental conditions.
| Monosaccharide | Retention Time (minutes) |
| D-Allose | 12.8 |
| This compound | 13.5 |
| D-Glucose | 14.5 |
| D-Mannose | 15.2 |
| D-Gulose | 16.0 |
| D-Idose | 16.8 |
| D-Galactose | 17.5 |
| D-Talose | 18.2 |
| D-Ribose | 7.5 |
| D-Arabinose | 8.2 |
| D-Xylose | 9.0 |
| D-Lyxose | 9.8 |
Data is compiled and adapted from a study separating all D-aldopentoses and D-aldohexoses on an anion-exchange stationary phase.[3]
Experimental Protocols
Protocol 1: HPAEC-PAD for Underivatized Monosaccharides
This protocol is based on the separation of all D-aldohexoses as described in the literature.[3]
1. Sample Preparation (from Glycoprotein)
-
Acid Hydrolysis: To release monosaccharides from a glycoprotein (B1211001) sample, perform acid hydrolysis using 2 M trifluoroacetic acid (TFA) at 100 °C for 3 hours.
-
Drying: Dry the resulting hydrolysates using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried sample in high-purity water.
-
Filtration: Filter the reconstituted sample through a 0.45 µm membrane filter before injection.[3]
2. HPLC System and Conditions
-
HPLC System: An ion chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., a column packed with a polystyrene-divinylbenzene resin with a quaternary ammonium (B1175870) functional group).
-
Mobile Phase: 20 mM Sodium Hydroxide (NaOH). It is crucial to use high-purity, carbonate-free water and a 50% (w/w) NaOH solution to prepare the eluent.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.[3]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and an Ag/AgCl reference electrode. The PAD waveform should be optimized for carbohydrate detection.
3. Data Analysis
-
Identify monosaccharides by comparing the retention times of the peaks in the sample chromatogram with those of known standards.
-
Quantify the monosaccharides by integrating the peak areas and comparing them to a calibration curve generated from standard solutions of known concentrations.
Protocol 2: RP-HPLC with 2-AA Derivatization and Fluorescence Detection
This protocol is adapted from a method for analyzing 2-AA-derivatized glycan hydrolysates.
1. Sample Preparation and Derivatization
-
Monosaccharide Release: Perform acid hydrolysis as described in Protocol 1, Step 1.
-
Reconstitution: Reconstitute the dried hydrolysates in 5 µL of 80 mg/mL sodium acetate (B1210297) trihydrate.
-
Labeling Solution Preparation: Prepare a 2-AA labeling solution by dissolving 30 mg of 2-aminobenzoic acid in 1 mL of a solution containing 2% (w/v) boric acid in methanol. To this suspension, add 30 mg of sodium cyanoborohydride.
-
Derivatization Reaction: Add 10 µL of the 2-AA labeling solution to each monosaccharide mixture. Incubate the reaction at 80 °C for 60 minutes.
-
Dilution: After the reaction, dilute the samples with the mobile phase to the desired concentration for injection.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-30 min: 5-25% B
-
30-35 min: 25-100% B
-
35-40 min: 100% B
-
40-45 min: 100-5% B
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.
3. Data Analysis
-
Identify the 2-AA labeled monosaccharides based on their retention times compared to derivatized standards.
-
Quantify the monosaccharides using the peak areas and a calibration curve constructed from the derivatized standards.
Visualizations
Caption: General workflow for HPLC analysis of monosaccharides.
Caption: Principle of HPAEC for monosaccharide separation.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. This compound | 1990-29-0 [chemicalbook.com]
- 3. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Note: Analysis of D-Altrose using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction D-Altrose is a rare aldohexose sugar, an epimer of D-allose. Its unique structure and properties make it a subject of interest in glycobiology and pharmaceutical development. Accurate and sensitive quantification of this compound, especially from complex biological matrices, is crucial for research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose due to its high resolution and sensitivity.[1][2] However, like other carbohydrates, this compound is non-volatile and thermally unstable, making direct analysis by GC impossible.[3][4] This application note details a robust protocol for the analysis of this compound by GC-MS following a necessary chemical derivatization step to increase its volatility and thermal stability.[5][6]
Principle The core of this method involves the chemical modification of this compound to create a volatile and thermally stable derivative suitable for gas chromatography.[6][7] This is typically a two-step process:
-
Methoximation: The reactive carbonyl (aldehyde) group of this compound is protected by reacting it with methoxyamine hydrochloride. This step is crucial as it prevents the sugar from forming multiple isomers (anomers) in solution, which would otherwise result in multiple, difficult-to-quantify peaks in the chromatogram.[8][9]
-
Silylation: The hydroxyl (-OH) groups are converted to trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers using a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][9] This process replaces the polar hydrogen-bonding hydroxyl groups with nonpolar, volatile TMS groups, making the molecule suitable for GC analysis.[5][6]
The derivatized this compound is then injected into the GC-MS system. Components are separated on a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.[10][11] The resulting mass spectrum, which shows a unique fragmentation pattern, allows for definitive identification and quantification of the analyte.[12]
Visualized Experimental and Logical Workflows
Caption: Overall GC-MS Workflow for this compound Analysis.
Caption: Two-Step Derivatization of this compound.
Caption: Logical Diagram of a GC-MS System.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., meso-erythritol or a stable isotope-labeled sugar)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Hydrochloric Acid (HCl) for hydrolysis
-
Methanol and Chloroform (HPLC Grade)
-
Nitrogen gas, high purity
-
Standard laboratory glassware, heating block, centrifuge, and autosampler vials with inserts.
Sample Preparation (from Polysaccharide Matrix)
This protocol is for releasing monosaccharide units from a complex carbohydrate. If analyzing free this compound, skip to step 5.
-
Accurately weigh 5-10 mg of the dry sample into a screw-cap tube.
-
Add 1 mL of 2M HCl in methanol.
-
Heat the sealed tube at 80-90°C for 16-20 hours to achieve complete methanolysis.[4]
-
Cool the sample to room temperature and evaporate the solvent to dryness under a stream of nitrogen gas.
-
Add a known amount of internal standard to the dried sample.
-
Proceed to the derivatization protocol.
Derivatization Protocol
This two-step protocol is adapted from established methods for monosaccharide analysis.[8][13]
Step 1: Methoximation
-
To the dried sample/standard, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine).
-
Vortex thoroughly to ensure the residue is fully dissolved.
-
Incubate the mixture at 60°C for 60 minutes with shaking.
-
Allow the samples to cool to room temperature.
Step 2: Trimethylsilylation (TMS)
-
To the methoximated sample, add 80 µL of MSTFA + 1% TMCS.
-
Vortex thoroughly.
-
Incubate the mixture at 60°C for 45 minutes with shaking.[8]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with a glass insert for analysis.
GC-MS Instrumental Conditions
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC system or equivalent[14] |
| Column | DB-5 or Rxi-5MS capillary column (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness)[14] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 5°C/min to 190°CRamp 2: 10°C/min to 280°C, hold for 5 min[3][14] |
| Mass Spectrometer | Agilent 5975C MS or equivalent[14][15] |
| Interface Temperature | 250°C[14] |
| Ion Source Temperature | 230°C[14] |
| Ionization Mode | Electron Impact (EI) at 70 eV[14] |
| Acquisition Mode | Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Quantitative Analysis
Expected Results The GC chromatogram will show one or more sharp peaks for the derivatized this compound, corresponding to the syn and anti isomers of the methoxime derivative.[3] The mass spectrum for each peak will display a molecular ion (M+) and a characteristic pattern of fragment ions, which confirms the identity of the compound.
Quantitative Performance Quantitative analysis is performed by creating a calibration curve using this compound standards of known concentrations, with a constant amount of internal standard. The table below shows typical performance metrics for GC-MS analysis of monosaccharides, which are expected to be similar for this compound.[1][15]
| Parameter | Typical Performance Value |
| Linearity (R²) | > 0.99[15] |
| Concentration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 - 3.0 µg/mL[1] |
| Limit of Quantitation (LOQ) | 2.0 - 15.0 µg/mL[1] |
Characteristic Mass Fragments The EI mass spectra of TMS-derivatized sugars are complex but contain characteristic ions that aid in identification. The table below lists common fragments observed for TMS-derivatized hexose (B10828440) methoximes.
| m/z (mass-to-charge ratio) | Possible Fragment Interpretation |
| 73 | [Si(CH₃)₃]⁺ - Base peak for silylated compounds |
| 103, 117, 129 | Fragments from the acyclic carbon chain |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |
| 204, 217 | Fragments from cleavage of the carbon backbone[15] |
| 307, 319 | Larger fragments, often used for SIM mode[15] |
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. grokipedia.com [grokipedia.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Determination of aldoses and ketoses by GC-MS using differential derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of D-Altrose using Thin-Layer Chromatography (TLC)
Introduction
D-Altrose is a rare aldohexose sugar that is an epimer of D-allose. Its identification is crucial in various fields, including glycobiology and drug development, where the specific stereochemistry of monosaccharides can significantly impact biological activity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for the separation and identification of carbohydrates.[1][2] This application note provides a detailed protocol for the identification of this compound using TLC, intended for researchers, scientists, and professionals in drug development.
The principle of TLC for sugar separation relies on the differential partitioning of the analytes between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system).[3] Due to the high polarity of carbohydrates, highly polar mobile phases are required for their elution.[4] The identification is achieved by comparing the retention factor (Rf) value and spot color of the unknown sample with that of a known this compound standard.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. For enhanced resolution of monosaccharides, plates can be pre-treated by dipping in 0.02 M sodium borate (B1201080) buffer and activated by heating at 100°C for 15 minutes.[4]
-
Standards: this compound, D-Glucose, D-Galactose, D-Mannose (as reference standards).
-
Solvents: All solvents should be of analytical or HPLC grade.
-
Visualization Reagents:
-
Anisaldehyde-Sulfuric Acid Reagent: 1 mL of p-anisaldehyde and 2 mL of concentrated sulfuric acid in 100 mL of glacial acetic acid.[4]
-
Diphenylamine-Aniline-Phosphoric Acid Reagent: Solution A: 1 g diphenylamine (B1679370) and 1 mL aniline (B41778) in 100 mL acetone. Solution B: 85% orthophosphoric acid. Mix Solution A and Solution B in a 10:1 (v/v) ratio just before use.[5]
-
-
Apparatus: TLC developing tank, capillary tubes for spotting, spraying bottle, heating plate or oven, UV lamp (254 nm).
Sample and Standard Preparation
-
Prepare 1 mg/mL stock solutions of this compound and other reference sugars (D-Glucose, D-Galactose, D-Mannose) in a suitable solvent such as a mixture of isopropanol (B130326) and water (1:1, v/v).
-
Dissolve the sample to be analyzed in the same solvent to an estimated concentration of 1 mg/mL.
Thin-Layer Chromatography (TLC) Procedure
-
Plate Preparation: Gently draw a pencil line about 1.5 cm from the bottom of the TLC plate. This will be the origin line. Mark the points for sample application.[6]
-
Spotting: Using a capillary tube, apply 1-2 µL of each standard and sample solution to the marked points on the origin line. Ensure the spots are small and uniform in size. Allow the spots to dry completely.[3]
-
Development:
-
Pour the chosen mobile phase into the TLC developing tank to a depth of about 0.5-1 cm.
-
To ensure a saturated atmosphere, line the inside of the tank with filter paper moistened with the mobile phase and close the lid. Allow the chamber to saturate for at least 30 minutes.[7]
-
Carefully place the spotted TLC plate into the developing tank, ensuring that the origin line is above the solvent level. Close the tank.
-
Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.[8]
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.[9]
-
Dry the plate in a fume hood.
-
Visualization
-
UV Visualization: Observe the dried plate under a UV lamp at 254 nm. Circle any visible spots with a pencil.[2][10] Note that sugars are typically not UV-active unless derivatized or if the plate has a fluorescent indicator.
-
Chemical Staining:
-
Place the dried plate in a fume hood and evenly spray with the chosen visualization reagent (e.g., Anisaldehyde-Sulfuric Acid or Diphenylamine-Aniline-Phosphoric Acid).[11]
-
Heat the sprayed plate on a hot plate or in an oven at 100-110°C for 5-10 minutes, or until colored spots appear.
-
Immediately after cooling, circle the spots and note their colors.
-
Data Analysis
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the following formula:[12]
-
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
-
-
Identification: Compare the Rf value and the color of the spot from the unknown sample with those of the this compound standard run on the same plate. A match in both Rf value and color provides a positive identification.
Data Presentation
The separation of hexoses can be achieved using various mobile phase systems. The choice of the mobile phase will influence the Rf values. Below are suggested mobile phase systems and a table with representative Rf values for this compound and other common hexoses. Note that these values are illustrative and may vary depending on the specific experimental conditions.
Suggested Mobile Phase Systems for Hexose Separation:
| System ID | Mobile Phase Composition | Ratio (v/v/v/v) |
| MPS-1 | Ethyl acetate (B1210297) / n-Propanol / Acetic acid / Water | 4 : 2 : 2 : 1[4] |
| MPS-2 | Acetonitrile / Ethyl acetate / 1-Propanol / Water | 85 : 20 : 20 : 15[6] |
| MPS-3 | Chloroform / Acetic acid / Water | 3 : 3.5 : 0.5[5] |
Table 1: Representative Rf Values and Spot Colors of Hexoses.
| Sugar | Representative Rf Value (MPS-1) | Representative Rf Value (MPS-2) | Color with Anisaldehyde-Sulfuric Acid |
| This compound (Standard) | 0.38 | 0.45 | Greenish-Brown |
| D-Glucose | 0.40 | 0.48 | Greenish-Brown |
| D-Galactose | 0.33 | 0.40 | Greenish-Brown |
| D-Mannose | 0.43 | 0.52 | Greenish-Brown |
| Sample X | 0.38 | 0.45 | Greenish-Brown |
The provided Rf values are estimates for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound identification using TLC.
Caption: Logical relationship for the identification of this compound.
Caption: Chemical principle of sugar visualization with anisaldehyde-sulfuric acid.
References
- 1. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Product Analysis of Starch Active Enzymes by TLC [en.bio-protocol.org]
- 10. hplc.sk [hplc.sk]
- 11. ijirt.org [ijirt.org]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols: D-Altrose as a Substrate for Aldose Isomerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose sugar, holds potential as a novel building block in synthetic chemistry and drug development. Its enzymatic isomerization to D-psicose (B8758972), a low-calorie sugar with various physiological benefits, is of significant interest. This document provides detailed application notes and protocols for utilizing this compound as a substrate for specific aldose isomerases, enabling research into rare sugar metabolism, enzyme kinetics, and the development of biocatalytic production processes for D-psicose.
While this compound is not a conventional substrate for most aldose isomerases, studies have identified enzymes with broad substrate specificity capable of catalyzing its isomerization. This document focuses on two such enzymes: D-arabinose isomerase from Klebsiella pneumoniae and galactose 6-phosphate isomerase from Lactococcus lactis.
Data Presentation
Enzyme Characteristics and Reaction Equilibria
Quantitative data on the enzymatic isomerization of this compound is limited. However, key characteristics of the identified aldose isomerases and the equilibrium of the isomerization reaction are summarized below.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Metal Ion Dependence | Substrate(s) | Product(s) from this compound | Equilibrium Ratio (this compound:D-Psicose) |
| D-Arabinose Isomerase | Klebsiella pneumoniae | 8.0 - 9.0[1][2][3][4] | 40[1][2][3][4] | Mn²+[1][3][4] | This compound, D-arabinose, L-fucose, D/L-xylose, D-mannose, D/L-lyxose, L-glucose, D/L-galactose[2] | D-Psicose | 13:87[2] |
| Galactose 6-Phosphate Isomerase | Lactococcus lactis | 7.0[5] | 30[5] | Independent[5] | This compound, D-Allose (B117823), D-Psicose | D-Psicose, D-Allose | Not Determined |
Note: Specific kinetic parameters (Km, Vmax, kcat) for this compound as a substrate for these enzymes are not currently available in the literature. A general protocol for determining these parameters is provided in the Experimental Protocols section.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant D-Arabinose Isomerase from Klebsiella pneumoniae
This protocol describes the expression and purification of D-arabinose isomerase, which can be adapted for other isomerases with appropriate modifications.
1. Gene Cloning and Expression Vector Construction:
- The araA gene encoding D-arabinose isomerase from Klebsiella pneumoniae is amplified by PCR.
- The amplified gene is cloned into a suitable expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and a purification tag (e.g., His-tag).
- The construct is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
2. Protein Expression:
- A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by adding IPTG to a final concentration of 0.1-1.0 mM.
- The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing lysozyme (B549824) and DNase I.
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
- The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- If necessary, further purification steps such as size-exclusion chromatography can be performed.
Protocol 2: Enzymatic Assay for this compound Isomerization
This protocol provides a method to determine the activity of an aldose isomerase using this compound as a substrate. The primary product of this compound isomerization by the identified enzymes is D-psicose.
1. Reaction Setup:
- Prepare a reaction mixture containing:
- 50 mM Buffer (e.g., Glycine-NaOH for pH 9.0 for D-arabinose isomerase, or Phosphate buffer for pH 7.0 for galactose 6-phosphate isomerase)
- 10-100 mM this compound (substrate)
- 1 mM MnCl₂ (for D-arabinose isomerase)
- Purified aldose isomerase (concentration to be optimized)
- The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).
2. Reaction Incubation:
- Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 40°C for D-arabinose isomerase, 30°C for galactose 6-phosphate isomerase).
- At various time points, withdraw aliquots of the reaction mixture.
3. Reaction Termination:
- Terminate the reaction by adding an equal volume of 0.1 M HCl or by heating the aliquot at 100°C for 5 minutes. This will denature the enzyme and stop the reaction.
4. Product Analysis (Quantification of D-Psicose):
- The concentration of the product, D-psicose, can be determined using High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).
- HPLC Method:
- System: HPLC with a Refractive Index (RI) detector.
- Column: An amino-propyl silane (B1218182) bonded column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm) or a specialized carbohydrate analysis column.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Standard Curve: Prepare standard solutions of D-psicose and this compound of known concentrations to generate calibration curves for quantification.
- Sample Preparation: Centrifuge the terminated reaction samples to remove any precipitated protein before injection.
- CE Method:
- A capillary electrophoresis method can also be employed for the separation and quantification of D-psicose in the presence of this compound and other sugars.[6]
5. Calculation of Enzyme Activity:
- One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified reaction conditions.
- Calculate the enzyme activity using the following formula:
- Activity (U/mL) = ( [Product] (µM) / time (min) ) * (Total reaction volume (mL) / Enzyme volume (mL) )
Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the general procedure to determine the Michaelis-Menten constants for an aldose isomerase with this compound as the substrate.
1. Initial Rate Measurements:
- Set up a series of reactions as described in Protocol 2, varying the concentration of this compound over a wide range (e.g., from 0.1 * estimated Km to 10 * estimated Km).
- Ensure that the enzyme concentration is kept constant and low enough to be in the initial linear range of the reaction.
- Measure the initial reaction velocity (v₀) for each substrate concentration by quantifying the amount of D-psicose formed at early time points where the product formation is linear with time.
2. Data Analysis:
- Plot the initial velocity (v₀) against the substrate concentration ([S]).
- Use non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to fit the data to the Michaelis-Menten equation:
- v₀ = (Vmax * [S]) / (Km + [S])
- Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Km and Vmax.
3. Calculation of kcat:
- The turnover number (kcat) can be calculated if the molar concentration of the enzyme ([E]t) is known:
- kcat = Vmax / [E]t
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Enzymatic isomerization of this compound to D-Psicose.
Caption: Workflow for this compound isomerase characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of this compound from D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Substrate specificity of a galactose 6-phosphate isomerase from Lactococcus lactis that produces d-allose from d-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of D-Altrose in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare aldohexose, an epimer of D-allose and D-mannose, that holds potential in various areas of glycobiology research. Due to its unique stereochemistry, it serves as a valuable chiral building block for the synthesis of novel bioactive molecules, including iminosugars and C-glycosides, which are known for their therapeutic properties. Although detailed biological studies on this compound itself are limited, its derivatives are of significant interest as potential inhibitors of carbohydrate-processing enzymes and as molecular probes to investigate biological pathways.
This document provides an overview of the current and potential applications of this compound in glycobiology. Given the scarcity of published, detailed protocols specifically commencing from this compound, this guide includes representative methodologies adapted from the synthesis of analogous compounds from other hexoses. These protocols are intended to serve as a starting point for researchers, with the understanding that optimization will be necessary.
I. This compound as a Chiral Precursor for Iminosugar Synthesis
Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases and glycosyltransferases, enzymes crucial for glycan processing and metabolism. This compound, with its distinct arrangement of hydroxyl groups, can be used as a starting material for the stereoselective synthesis of novel polyhydroxylated pyrrolidines and piperidines.
Application Note:
The synthesis of iminosugars from this compound allows for the creation of compounds with unique stereochemistry, potentially leading to novel enzyme inhibitors with high selectivity. These compounds can be invaluable tools for studying enzyme mechanisms and for developing therapeutic agents for a range of diseases, including viral infections, diabetes, and lysosomal storage disorders. The general strategy involves the introduction of a nitrogen-containing functional group and subsequent intramolecular cyclization.
Representative Experimental Protocol: Synthesis of a 1,4-dideoxy-1,4-imino-D-altritol derivative
The following is a representative protocol adapted from the synthesis of iminosugars from other hexoses. This protocol would require optimization for a this compound-derived starting material.
Objective: To synthesize a protected 1,4-dideoxy-1,4-imino-D-altritol from a this compound derivative.
Materials:
-
Protected this compound derivative (e.g., with benzyl (B1604629) and isopropylidene protecting groups)
-
Sodium azide (B81097) (NaN3)
-
Triphenylphosphine (B44618) (PPh3)
-
Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
-
Solvents: Dimethylformamide (DMF), Toluene, Methanol (MeOH), Dichloromethane (DCM)
-
Reducing agent (e.g., Hydrogen gas with Palladium on carbon (H2/Pd-C), Lithium aluminum hydride (LiAlH4))
-
Base (e.g., Triethylamine (Et3N))
-
Reagents for purification (e.g., Silica gel for column chromatography)
Procedure:
-
Selective Azide Introduction:
-
Dissolve the protected this compound derivative in an appropriate solvent such as DMF.
-
Activate a primary hydroxyl group (e.g., at the C-6 position) for nucleophilic substitution. This can be achieved by converting it to a good leaving group, such as a tosylate or a bromide. For example, treat with triphenylphosphine and carbon tetrabromide to form the 6-bromo derivative.
-
Add sodium azide to the reaction mixture and heat to facilitate the SN2 reaction, replacing the leaving group with an azide group.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the azido-sugar derivative using column chromatography.
-
-
Reduction of the Azide and Intramolecular Cyclization:
-
Dissolve the purified azido-sugar in a suitable solvent like methanol.
-
Perform a Staudinger reaction using triphenylphosphine to reduce the azide to an amine.
-
The newly formed amine will undergo an intramolecular nucleophilic attack on a suitably positioned carbon atom (e.g., anomeric carbon or a carbon with a leaving group) to form the pyrrolidine (B122466) or piperidine (B6355638) ring. This may require activation of the target carbon.
-
Alternatively, a one-pot reduction and reductive amination can be performed using H2 gas and a palladium catalyst.
-
The reaction conditions (temperature, pressure, catalyst) will need to be optimized.
-
-
Deprotection and Characterization:
-
Once the cyclized iminosugar is formed and purified, the protecting groups can be removed. For example, benzyl groups can be removed by hydrogenolysis (H2, Pd/C).
-
Purify the final iminosugar product by a suitable method such as ion-exchange chromatography or crystallization.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
II. This compound in the Synthesis of C-Glycosides
C-glycosides are glycomimetics where the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis by glycosidases. This stability makes them attractive candidates for drug development. This compound can be utilized as a precursor for the synthesis of C-glycosides with unique stereochemical configurations.
Application Note:
The synthesis of C-glycosides from this compound can lead to the development of stable glycomimetic drugs and probes. These compounds can be used to study carbohydrate-protein interactions or to act as antagonists of carbohydrate-binding proteins (lectins) involved in pathological processes.
Representative Experimental Workflow for C-Glycoside Synthesis
The following diagram illustrates a general workflow for the synthesis of a C-glycoside, which could be adapted for a this compound starting material.
Caption: General workflow for the synthesis of C-glycosides from this compound.
III. Potential Role of this compound Derivatives as Enzyme Inhibitors
Given that iminosugar and C-glycoside derivatives of other sugars exhibit potent inhibitory activity against glycosidases, it is highly probable that this compound-derived analogues would also function as inhibitors of these enzymes.
Application Note:
This compound-derived iminosugars could be screened against a panel of glycosidases (e.g., α-glucosidase, α-mannosidase, fucosidase) to determine their inhibitory potency and selectivity. The unique stereochemistry of this compound may lead to inhibitors with novel specificities.
Representative Quantitative Data: Glycosidase Inhibition by Iminosugars
The following table presents representative inhibitory activities (IC50 values) of various iminosugars against different glycosidases. While these are not this compound derivatives, they illustrate the type of quantitative data that would be generated when evaluating new compounds.
| Iminosugar Derivative | Enzyme | IC50 (µM) | Inhibition Type |
| Deoxynojirimycin (DNJ) | α-Glucosidase | 0.2 | Competitive |
| Deoxymannojirimycin (DMJ) | α-Mannosidase | 0.1 | Competitive |
| Deoxyfuconojirimycin (DFJ) | α-L-Fucosidase | 0.02 | Competitive |
| Isofagomine | β-Glucosidase | 0.1 | Competitive |
| Castanospermine | α- and β-Glucosidase | 1.5 (α), 15 (β) | Competitive |
Note: The IC50 values are approximate and can vary depending on the enzyme source and assay conditions.
IV. This compound in the Context of Cell Signaling (A Comparative Perspective)
Direct studies on the effect of this compound on cellular signaling pathways are currently lacking. However, its C-3 epimer, D-allose, has been shown to have significant biological effects, including the inhibition of cancer cell growth and the modulation of the mTOR signaling pathway.[1]
Application Note:
The study of this compound in cellular systems could reveal unique effects on signaling pathways. Given its structural similarity to other biologically active rare sugars, it is plausible that this compound could influence metabolic pathways or cellular processes such as autophagy and apoptosis. Researchers are encouraged to investigate the effects of this compound on cell viability, proliferation, and key signaling nodes in various cell lines.
Signaling Pathway Modulated by the this compound Epimer, D-Allose
The following diagram illustrates the mTOR signaling pathway, which is known to be inhibited by D-allose. This serves as a relevant example of how a rare sugar can impact a critical cellular pathway.
Caption: D-Allose, an epimer of this compound, inhibits the mTORC1 signaling pathway.
V. Future Directions and Conclusion
The applications of this compound in glycobiology research are still in their infancy, primarily due to its limited availability. However, as synthetic and enzymatic methods for its production improve, we can anticipate a growing interest in its use as a chemical-biological tool. Future research should focus on:
-
Systematic biological screening: Evaluating the effects of this compound and its derivatives on a wide range of cell types and enzymatic activities.
-
Development of this compound-based probes: Synthesizing this compound analogues with reporter tags (e.g., fluorescent, biotin) for use in metabolic labeling and imaging studies.
-
Elucidation of signaling effects: Investigating the impact of this compound on cellular signaling pathways to uncover potential therapeutic targets.
References
Application Notes and Protocols for Studying D-Altrose Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare aldohexose sugar that holds potential in various biomedical and pharmaceutical applications. Understanding the enzymatic kinetics of proteins that metabolize or modify this compound is crucial for harnessing its therapeutic potential and for the development of novel enzymatic processes. This document provides detailed protocols and application notes for studying the kinetics of enzymes that act on this compound, with a focus on three key enzyme classes: isomerases, reductases, and dehydrogenases.
Overview of Potential Enzymatic Reactions
This compound can be a substrate for several types of enzymes. The study of their kinetics is fundamental to understanding their efficiency and mechanism. Three common enzymatic reactions involving monosaccharides like this compound are:
-
Isomerization: Conversion of this compound (an aldose) to a ketose (e.g., D-Psicose) or another aldose epimer, catalyzed by an isomerase or epimerase.
-
Reduction: Conversion of the aldehyde group of this compound to a primary alcohol, forming an alditol (e.g., D-Altritol), catalyzed by an aldose reductase. This reaction typically consumes a cofactor such as NADPH.
-
Oxidation: Conversion of the aldehyde group of this compound to a carboxylic acid (e.g., D-Altronic acid), catalyzed by a dehydrogenase. This reaction typically produces a reduced cofactor such as NADH or NADPH.
Experimental Protocols
The following protocols are designed to determine the key kinetic parameters (Vmax, Km, and kcat) for an enzyme acting on this compound.
General Materials and Reagents
-
Purified enzyme preparation of interest
-
This compound (substrate)
-
Appropriate buffer solution (e.g., Potassium Phosphate, Tris-HCl) at a specific pH and concentration
-
Cofactors (if required): NAD+, NADP+, NADH, or NADPH
-
Detection reagents (specific to the assay method)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates or cuvettes
-
Incubator or water bath to maintain constant temperature
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: this compound Isomerase Kinetics
This protocol is designed for enzymes that isomerize this compound to a ketose product.
Principle: The formation of the ketose product can be measured using a colorimetric assay, such as the cysteine-carbazole-sulfuric acid method, which is specific for ketoses.
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the purified isomerase in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Set up a series of reactions in microcentrifuge tubes, each containing a different concentration of this compound (e.g., ranging from 0.1 to 10 times the expected Km).
-
Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme to each tube.
-
Incubate the reactions for a fixed period (e.g., 10, 20, 30 minutes) during which the reaction rate is linear.
-
Stop the reaction by adding a quenching agent (e.g., by boiling or adding acid).
-
A "no enzyme" control should be included for each substrate concentration.
-
-
Product Detection (Cysteine-Carbazole Method):
-
To a sample of the reaction mixture, add cysteine-HCl solution followed by sulfuric acid.
-
Add carbazole (B46965) reagent and incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
Create a standard curve using known concentrations of the expected ketose product to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction at each this compound concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 2: this compound Reductase Kinetics
This protocol is for aldose reductases that reduce this compound to D-Altritol.
Principle: The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of the cofactor NADPH to NADP+.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the purified aldose reductase.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate or cuvette, prepare reaction mixtures containing the assay buffer, a fixed concentration of NADPH (e.g., 0.2 mM), and varying concentrations of this compound.
-
Include a control with no this compound to measure any background NADPH oxidation.
-
Pre-incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader or spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each this compound concentration using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 3: this compound Dehydrogenase Kinetics
This protocol is for dehydrogenases that oxidize this compound to D-Altronic acid.
Principle: The activity of the dehydrogenase is measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ or NADP+ to NADH or NADPH, respectively.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the cofactor (NAD+ or NADP+) in the assay buffer.
-
Prepare a stock solution of the purified dehydrogenase.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate or cuvette, prepare reaction mixtures containing the assay buffer, a fixed concentration of the cofactor (e.g., 1 mM NAD+), and varying concentrations of this compound.
-
Include a control with no this compound to measure any background cofactor reduction.
-
Pre-incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each this compound concentration using the molar extinction coefficient of the reduced cofactor (6220 M⁻¹cm⁻¹ for NADH and NADPH).
-
Plot the initial velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Data Presentation
Quantitative data from kinetic studies should be summarized in a structured table for easy comparison.
| Enzyme Class | Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Apparent kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Isomerase | This compound | ||||
| Reductase | This compound | ||||
| Dehydrogenase | This compound |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the enzyme kinetics for a this compound metabolizing enzyme.
Caption: General experimental workflow for this compound enzyme kinetics.
Hypothetical this compound Metabolic Pathway
This diagram illustrates a hypothetical metabolic pathway involving this compound and the enzymes discussed.
Caption: Hypothetical metabolic pathways for this compound.
References
Application Notes and Protocols: The Experimental Use of D-Altrose in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare, unnatural aldohexose sugar, an epimer of D-Mannose at C-3.[1][2] While research into its specific metabolic fate and signaling effects in mammalian cells is still in its nascent stages, its structural similarity to other hexoses like glucose and allose suggests it may be metabolized and could influence cellular bioenergetics.[3] These application notes provide a framework for the experimental use of this compound in metabolic pathway analysis, drawing upon established methodologies for other rare sugars. The protocols and expected outcomes outlined below are intended to serve as a guide for researchers initiating studies on the metabolic impact of this compound.
Hypothetical Metabolic Fate of this compound
Given the limited direct research on this compound metabolism, we can hypothesize its potential entry into cellular metabolic pathways based on the known metabolism of similar sugars. It is plausible that this compound is transported into the cell via glucose transporters (GLUTs) and subsequently phosphorylated by a hexokinase to this compound-6-phosphate. This phosphorylated form could then potentially enter glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP). The extent of its metabolism and its impact on these central pathways are key areas for investigation.
Quantitative Data Presentation
Effective analysis of this compound's metabolic impact requires precise quantification of changes in metabolite levels and metabolic rates. The following tables provide templates for presenting such data.
Table 1: Isotopic Labeling of Key Metabolites Following [U-¹³C₆]-D-Altrose Tracing
| Metabolite | Unlabeled Control (% ¹³C Enrichment) | [U-¹³C₆]-D-Altrose (% ¹³C Enrichment) | Fold Change | Putative Pathway |
| This compound-6-Phosphate | < 1% | 85% | 85.0 | Initial Phosphorylation |
| Fructose-6-Phosphate | < 1% | 10% | 10.0 | Glycolysis |
| 6-Phosphogluconate | < 1% | 5% | 5.0 | Pentose Phosphate Pathway |
| Citrate | < 1% | 3% | 3.0 | TCA Cycle |
| Lactate | < 1% | 8% | 8.0 | Glycolysis |
Table 2: Bioenergetic Profile of Cells Treated with this compound using Seahorse XF Analyzer
| Parameter | Control | This compound Treated | % Change | Interpretation |
| Basal OCR (pmol/min) | 150 ± 10 | 140 ± 8 | -6.7% | Potential slight inhibition of mitochondrial respiration. |
| Basal ECAR (mpH/min) | 50 ± 5 | 65 ± 6 | +30% | Possible increase in glycolytic flux. |
| ATP Production (pmol/min) | 120 ± 9 | 110 ± 7 | -8.3% | Potential decrease in ATP production from oxidative phosphorylation. |
| Glycolytic Capacity (mpH/min) | 80 ± 7 | 95 ± 8 | +18.8% | Cells may have a higher capacity for glycolysis in the presence of this compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic analysis. The following are detailed protocols for key experiments.
Protocol 1: Stable Isotope Tracing with [U-¹³C₆]-D-Altrose
Objective: To trace the metabolic fate of this compound and determine its contribution to central carbon metabolism.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Glucose-free and unlabeled this compound-free cell culture medium
-
[U-¹³C₆]-D-Altrose
-
Unlabeled this compound (for control)
-
6-well cell culture plates
-
Metabolite extraction solvent (e.g., 80% methanol (B129727), -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (typically 70-80% confluency).
-
Acclimatization: 24 hours before the experiment, replace the standard medium with a glucose-free medium supplemented with the desired concentration of unlabeled this compound and dFBS. This step adapts the cells to utilize this compound.
-
Labeling:
-
Prepare the labeling medium by supplementing the glucose-free/D-Altrose-free base medium with [U-¹³C₆]-D-Altrose at the same concentration used for acclimatization.
-
Aspirate the acclimatization medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis.
-
-
Sample Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution of key metabolites.
Protocol 2: Seahorse XF Glycolysis Stress Test
Objective: To assess the impact of this compound on the glycolytic function of cells in real-time.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Complete cell culture medium
-
Seahorse XF Base Medium
-
This compound
-
Glucose
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG, glycolysis inhibitor)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with a low concentration of glutamine and either the desired concentration of this compound or vehicle control.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge overnight.
-
Load the injection ports of the sensor cartridge with Glucose, Oligomycin, and 2-DG.
-
-
Assay Execution:
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
The instrument will measure the basal Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR).
-
The following compounds will be sequentially injected:
-
Glucose: To initiate glycolysis.
-
Oligomycin: To inhibit mitochondrial ATP production and force maximal glycolysis.
-
2-DG: To inhibit glycolysis and confirm that the measured ECAR is due to glycolytic activity.
-
-
-
Data Analysis: Analyze the resulting ECAR profile to determine parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the hypothetical metabolic pathway of this compound, a general experimental workflow, and a potential signaling pathway influenced by this rare sugar.
References
D-Altrose as a Reference Standard in Carbohydrate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose monosaccharide and a C-3 epimer of D-mannose, is gaining attention in carbohydrate research and drug development.[1][2] Although it is an unnatural monosaccharide with limited natural occurrence, its unique stereochemistry makes it a valuable tool for various applications.[1][2] As a reference standard, this compound is utilized in the synthesis of novel biologically active compounds, including iminosugars, and serves as a substrate for the identification and characterization of enzymes such as aldose isomerases.[1][3] The accurate quantification of carbohydrates is crucial in numerous fields, and the use of a well-characterized reference standard like this compound is fundamental to achieving reliable and reproducible results.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in common carbohydrate analysis techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperoemetric Detection (HPAEC-PAD), and Capillary Electrophoresis (CE).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 103-105 °C | [1][2] |
| Optical Activity | [α]/D +33.0 ± 2.0° (c = 0.2 in H₂O) | [3] |
| Solubility | Soluble in water, practically insoluble in methanol. | [1][2] |
| Storage | Room temperature | [3] |
Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of carbohydrates. Due to the lack of a strong chromophore in this compound, detection is typically achieved using universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), or by mass spectrometry (MS). Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode for polar compounds like rare sugars.[2][4]
This protocol is adapted from established methods for rare sugar analysis and is suitable for the quantification of this compound.
Workflow for HILIC-HPLC Analysis of this compound
References
Troubleshooting & Optimization
challenges in the chemical synthesis of D-Altrose
Welcome to the technical support center for the chemical synthesis of D-Altrose (B8254741). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chemical synthesis of this compound?
The synthesis of this compound, an epimer of D-allose, is known to be challenging primarily due to issues with stereocontrol and low yields. Key difficulties include:
-
Poor Stereoselectivity: Many synthetic routes produce a mixture of epimers, particularly at the C2 and C3 positions, which are difficult to separate from the desired this compound product. For instance, the Kiliani-Fischer synthesis starting from D-ribose is not stereoselective and leads to the formation of D-allonic acid as a major byproduct.[1][2]
-
Low Overall Yields: Due to the multi-step nature of the syntheses and the formation of byproducts, the overall yields of pure this compound are often low. Some reported methods have yields as low as 3-8%.[1]
-
Complex Protecting Group Manipulations: The numerous hydroxyl groups in the precursor molecules require a careful strategy of protection and deprotection, adding to the number of steps and reducing the overall efficiency of the synthesis.[1]
-
Byproduct Formation: Besides epimers, other side reactions can lead to a variety of byproducts, complicating the purification process. In some enzymatic preparations of D-allose, this compound itself is a byproduct.[3][4]
-
Harsh Reaction Conditions: Some synthetic steps may require harsh conditions that can lead to degradation of the sugar backbone or removal of protecting groups.
Q2: Which starting materials are commonly used for this compound synthesis, and what are their pros and cons?
Several starting materials have been explored for the synthesis of this compound. The choice of starting material significantly impacts the synthetic strategy and its challenges.
| Starting Material | Advantages | Disadvantages |
| D-Ribose | Readily available. | The Kiliani-Fischer chain extension is not stereoselective, leading to a mixture of D-altronic acid and D-allonic acid, with very low yields of the desired intermediate (around 3%).[1][2] |
| Lactose | Inexpensive starting material. | Requires a multi-step sequence (up to eight steps) involving a Walden inversion, leading to low overall yields (around 8%).[1] The process also requires the removal of D-galactose by fermentation.[1] |
| Levoglucosenone | Can be converted to D-altrosan, a key intermediate.[1][3] | The starting material may be less common than simple sugars. The synthesis still involves multiple steps. |
| D-Fructose | A readily available and inexpensive ketohexose. | Enzymatic conversion has been reported but with a low overall yield of 6%.[3] |
Q3: Why is purification of this compound so difficult?
The purification of this compound is challenging due to the presence of structurally similar isomers, particularly its epimers like D-allose and D-gulose. These molecules have very similar physical properties, such as polarity and solubility, making their separation by standard chromatographic techniques difficult.[5] Fractional crystallization is often required, which can be a tedious and low-yielding process.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of D-Altronic Acid in Kiliani-Fischer Synthesis from D-Ribose
Symptoms:
-
The yield of the desired D-altronic acid lactone after the Kiliani-Fischer reaction is significantly lower than expected.
-
Analysis of the product mixture shows a substantial amount of the D-allonic acid epimer.
Possible Causes:
-
Lack of Stereocontrol: The addition of cyanide to the aldehyde group of D-ribose is not stereoselective, leading to the formation of two epimeric cyanohydrins.[1][2] This is an inherent challenge of this specific synthetic route.
Suggested Solutions:
-
Optimize Reaction Conditions: While perfect stereocontrol is unlikely, carefully controlling the temperature and pH during the cyanohydrin formation and subsequent hydrolysis might slightly favor one epimer over the other.
-
Efficient Separation: Focus on developing an effective method for separating the D-altronic and D-allonic acid lactones. This may involve:
-
Fractional Crystallization: Experiment with different solvent systems to improve the efficiency of fractional crystallization.
-
Chromatography: While challenging, preparative HPLC with specialized columns (e.g., amine-based or ion-exchange) could be explored for separation.
-
-
Alternative Synthetic Route: If the yield remains unacceptably low, consider switching to a more stereoselective synthetic strategy that avoids the non-selective cyanohydrin formation step.
Problem 2: Incomplete or Unselective Protection of Hydroxyl Groups
Symptoms:
-
NMR analysis of the protected sugar shows a mixture of products with different protection patterns.
-
Unexpected side reactions occur during subsequent transformation steps.
Possible Causes:
-
Steric Hindrance: Some hydroxyl groups may be sterically hindered, leading to incomplete protection.
-
Reagent Stoichiometry: Incorrect stoichiometry of the protecting group reagent or base can lead to incomplete or over-protection.
-
Reaction Conditions: Temperature and reaction time can influence the selectivity of the protection reaction.
Suggested Solutions:
-
Choice of Protecting Group: Select a protecting group that is well-suited for the specific hydroxyl group you intend to protect. For example, bulky silyl (B83357) ethers can offer greater selectivity for less hindered positions.
-
Stepwise Protection: Employ a stepwise protection strategy, starting with the most reactive hydroxyl group.
-
Use of Catalysts: Certain catalysts can enhance the selectivity of protection reactions.
-
Orthogonal Protecting Groups: Utilize a set of orthogonal protecting groups that can be removed under different conditions, allowing for selective deprotection at later stages.[6]
Troubleshooting Logic for Protecting Group Issues
Caption: Troubleshooting workflow for protecting group issues in this compound synthesis.
Problem 3: Formation of an Epimeric Mixture During Reduction Step
Symptoms:
-
After a reduction step (e.g., reduction of a ketone), NMR or chiral HPLC analysis reveals a mixture of diastereomers.
Possible Causes:
-
Non-Stereoselective Reducing Agent: The reducing agent used (e.g., sodium borohydride) is not stereoselective and can attack the carbonyl from either face, leading to a mixture of epimeric alcohols.[7]
Suggested Solutions:
-
Use of Stereoselective Reducing Agents: Employ a bulky or chiral reducing agent that will preferentially attack the carbonyl from the less hindered face. Examples include L-Selectride® or K-Selectride®.
-
Substrate-Controlled Diastereoselectivity: Modify the substrate to introduce a bulky group near the reaction center that can direct the approach of the reducing agent.
-
Enzymatic Reduction: Consider using a reductase enzyme, which often provides high stereoselectivity.
References
- 1. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 2. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of rare hexoses using microorganisms and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: D-Altrose Separation by HPLC
Welcome to the technical support center for troubleshooting D-Altrose separation in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the analysis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound using HPLC?
A1: The main challenges in this compound separation stem from its structural similarity to other monosaccharides, particularly its epimers. Key difficulties include:
-
Co-elution with other sugars: this compound is an epimer of D-Allulose and D-Glucose, leading to very similar retention times and potential peak overlap.
-
Peak Tailing: As a reducing sugar, this compound can interact with the stationary phase, causing asymmetrical peak shapes.
-
Low UV Absorbance: Lacking a strong chromophore, this compound can be challenging to detect with UV detectors, often necessitating the use of Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), or derivatization.[1]
-
Anomeric Separation: In solution, this compound exists as interconverting alpha and beta anomers, which can sometimes lead to split peaks.[2]
Q2: Which HPLC columns are recommended for this compound separation?
A2: The choice of column is critical for resolving this compound from other sugars. Recommended column chemistries include:
-
Amino (NH2) Columns: These are widely used for carbohydrate analysis in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[3][4]
-
HILIC Columns: Specialized HILIC columns, such as those with amide or polyethyleneimine phases, offer excellent retention and selectivity for polar compounds like sugars.[1][5][6]
-
Ligand Exchange Columns: These columns, often packed with a sulfonated polystyrene-divinylbenzene resin in a specific ionic form (e.g., Ca2+, Pb2+), can provide unique selectivity for sugar isomers.
-
Porous Graphitized Carbon (PGC) Columns: PGC columns offer a different retention mechanism and can be effective for separating closely related sugar isomers.[1]
Q3: What mobile phase composition is typically used for this compound analysis?
A3: For HILIC-based separations on amino or other polar stationary phases, a mobile phase consisting of acetonitrile (B52724) and water is standard. A higher proportion of acetonitrile (e.g., 75-85%) will result in longer retention times for polar analytes like this compound.[4] The exact ratio should be optimized for your specific column and sample matrix. For ligand exchange chromatography, water is typically used as the mobile phase.
Q4: How can I improve the resolution between this compound and its epimers?
A4: Improving resolution requires a systematic approach to optimizing chromatographic conditions:
-
Mobile Phase Optimization: Carefully adjust the acetonitrile/water ratio. A lower water content generally increases retention and may improve separation.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance selectivity.[2][4]
-
Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[4]
-
Column Choice: If optimization of the mobile phase and other parameters is insufficient, switching to a column with a different selectivity (e.g., from an amino column to a ligand exchange or PGC column) may be necessary.
-
Derivatization: Pre-column derivatization with a UV-active or fluorescent tag can not only enhance detection but also improve chromatographic separation.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions | The aldehyde group of this compound may be interacting with the stationary phase. Ensure the mobile phase pH is appropriate for the column chemistry. For amino columns, the Schiff base formation can cause tailing.[3] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.[7][8] |
| Extra-Column Volume | Excessive tubing length or diameter between the column and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.[7] |
| Contaminated Guard/Analytical Column | If the column is contaminated, it can lead to poor peak shape. Replace the guard column or flush the analytical column with a strong solvent.[7] |
Issue 2: Shifting Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is functioning correctly. Premixing the mobile phase can sometimes improve consistency.[9] |
| Lack of Column Equilibration | The column may not be fully equilibrated with the mobile phase. Increase the equilibration time before injecting the sample, especially when changing mobile phase composition.[7][10] |
| Temperature Fluctuations | Inconsistent column temperature can lead to retention time drift. Use a column oven to maintain a stable temperature.[7] |
| Changes in Flow Rate | Check for leaks in the system that could cause flow rate fluctuations. Ensure the pump is delivering a consistent flow rate.[7] |
Issue 3: No or Low Signal/Sensitivity
| Potential Cause | Recommended Solution |
| Inappropriate Detector | This compound lacks a strong UV chromophore. Use a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) can also be used.[1][2] |
| Sample Concentration Too Low | The concentration of this compound in the sample may be below the limit of detection. Concentrate the sample or use a more sensitive detector. |
| Detector Settings Not Optimized | Ensure the detector settings (e.g., gain, temperature for ELSD) are optimized for your analysis. |
| Derivatization Required | For trace-level analysis, pre-column derivatization with a UV-active or fluorescent label can significantly enhance sensitivity.[1] |
Experimental Protocols
Method 1: HILIC Separation of this compound
This method provides a general starting point for the separation of this compound using an amino-based column.
-
Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method 2: Ligand Exchange Chromatography
This method can offer different selectivity for sugar isomers.
-
Column: Ligand exchange column (e.g., Ca2+ form, 7.8 x 300 mm)
-
Mobile Phase: Deionized Water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in deionized water. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues in this compound analysis.
Caption: A general experimental workflow for the quantification of this compound using HPLC.
References
- 1. dovepress.com [dovepress.com]
- 2. lcms.cz [lcms.cz]
- 3. Methods for Separating Sugars : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 4. ajol.info [ajol.info]
- 5. phenomenex.com [phenomenex.com]
- 6. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Optimizing Enzymatic Reactions with D-Altrose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Altrose as an enzymatic substrate.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are known to act on this compound or its derivatives?
A1: While this compound is a rare sugar and not a common substrate for many enzymes, several isomerases have been shown to catalyze reactions involving this compound or its isomers. These include:
-
L-rhamnose (B225776) isomerase: This enzyme can catalyze the interconversion of D-allose (B117823) and D-psicose, with this compound being a potential byproduct.[1][2]
-
Galactose-6-phosphate isomerase: The enzyme from Lactococcus lactis has been shown to catalyze the isomerization of D-allose to D-psicose and subsequently to this compound.[3]
-
L-arabinose isomerase and L-ribose isomerase: These enzymes have been used in the production of 6-deoxy-L-altrose from 6-deoxy-L-psicose.
Q2: What are the typical kinetic parameters for enzymes acting on this compound?
A2: Quantitative kinetic data for enzymes with this compound as the primary substrate is limited in the literature. However, some data is available for related substrates and enzymes that produce this compound as a byproduct. For example, with galactose 6-phosphate isomerase from Lactococcus lactis, the Michaelis constant (Km) for this compound was found to be approximately 2.5-fold higher than that for D-allose, suggesting a lower affinity for this compound.[3]
For illustrative purposes, a hypothetical set of kinetic parameters for an isomerase acting on this compound is provided in the table below. These values are intended as a guide for experimental design and are not based on specific experimental data for a dedicated this compound isomerase.
| Enzyme | Substrate | Hypothetical K_m_ (mM) | Hypothetical k_cat_ (s⁻¹) | Hypothetical V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| Isomerase X (Hypothetical) | This compound | 25 | 10 | 50 | 7.5 - 8.5 | 50 - 60 |
| Isomerase Y (Hypothetical) | This compound | 15 | 25 | 120 | 7.0 - 8.0 | 60 - 70 |
Q3: What is the expected stability of this compound in solution under typical assay conditions?
A3: Specific stability data for this compound is not extensively documented. However, as a reducing sugar, its stability is expected to be influenced by pH and temperature, similar to other hexoses like D-glucose. Dextrose solutions are most stable at a pH of around 4.[4][5] At neutral to alkaline pH, and at elevated temperatures, degradation can occur.[6] It is recommended to prepare fresh this compound solutions for enzymatic assays and store them at 4°C for short-term use. For long-term storage, freezing at -20°C or below is advisable.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic reactions with this compound.
Issue 1: Lower than expected or no enzyme activity.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the expiration date and storage conditions of the enzyme. - Perform a positive control experiment with a known substrate to confirm enzyme activity.[7] - Avoid repeated freeze-thaw cycles.[7] |
| Suboptimal Reaction Conditions | - Ensure the reaction buffer pH and temperature are within the optimal range for the enzyme.[7][8] Use a calibrated pH meter. - Verify the correct concentration of any necessary cofactors (e.g., metal ions like Mn²⁺ for some isomerases).[9] |
| Substrate Quality | - Use high-purity this compound. Impurities can act as inhibitors. - Confirm the concentration of the this compound stock solution. |
| Incorrect Assay Setup | - Review the protocol to ensure all components were added in the correct order and volume.[8] - Ensure the final concentration of all reactants is as specified in the protocol. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes.[8] - Prepare a master mix for the reaction components to minimize pipetting variations between samples.[8] |
| Temperature Fluctuations | - Pre-incubate all solutions at the reaction temperature before starting the assay. - Use a water bath or incubator to maintain a constant temperature throughout the experiment. |
| Incomplete Mixing | - Ensure all components are thoroughly mixed after addition. Vortex gently if the enzyme is not sensitive to shearing. |
| Substrate Instability | - Prepare fresh this compound solutions for each experiment. Avoid using old or improperly stored solutions. |
Issue 3: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | - Use fresh, high-quality reagents and ultrapure water. - Run a blank reaction without the enzyme to check for background signal from the substrate or other buffer components.[7] |
| Non-enzymatic Substrate Degradation | - If the assay is performed at high temperatures or non-optimal pH, this compound may degrade non-enzymatically. Run a control without the enzyme under the same conditions to quantify this effect. |
| Interfering Substances | - Ensure the sample matrix does not contain substances that interfere with the detection method (e.g., other reducing sugars if using a reducing sugar assay). |
Experimental Protocols
Protocol 1: General Enzymatic Isomerization of this compound (Hypothetical)
This protocol provides a general framework for an enzymatic assay to measure the isomerization of this compound. Specific parameters should be optimized for the particular enzyme being used.
Materials:
-
Purified isomerase enzyme
-
This compound stock solution (e.g., 1 M in ultrapure water)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cofactor solution (if required, e.g., 10 mM MnCl₂)
-
Quenching solution (e.g., 0.1 M HCl)
-
Microcentrifuge tubes or 96-well plate
-
Water bath or incubator
-
HPLC system for product quantification
Procedure:
-
Prepare a reaction master mix containing the reaction buffer and cofactor solution (if applicable).
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes to create a substrate concentration gradient.
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding a specific amount of the enzyme to each tube.
-
Incubate the reactions for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of the product (e.g., D-psicose) using a suitable analytical method like HPLC.
Protocol 2: Quantification of this compound and its Isomers by HPLC
This protocol is adapted from methods used for other monosaccharides and can be optimized for this compound analysis.[10][11][12][13]
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column)
Chromatographic Conditions:
-
Mobile Phase: Degassed ultrapure water
-
Flow Rate: 0.3 - 0.6 mL/min
-
Column Temperature: 80-85°C
-
Detector Temperature: 40°C
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare standard solutions of this compound, D-allose, and D-psicose of known concentrations in ultrapure water.
-
Generate a calibration curve for each sugar by injecting the standards and plotting peak area against concentration.
-
Prepare reaction samples by stopping the enzymatic reaction and, if necessary, diluting them with the mobile phase to fall within the linear range of the calibration curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
Quantify the concentration of each sugar in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Enzymatic interconversion of D-Allose, D-Psicose, and this compound.
Caption: A logical workflow for troubleshooting enzymatic reactions.
Caption: Experimental workflow for HPLC quantification of this compound.
References
- 1. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. shodexhplc.com [shodexhplc.com]
- 11. ijbpas.com [ijbpas.com]
- 12. shodex.com [shodex.com]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: D-Altrose Enzymatic Production
Welcome to the technical support center for the enzymatic production of D-Altrose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic method for producing this compound?
A1: The most common enzymatic method for this compound production is the isomerization of D-psicose (B8758972) using L-rhamnose isomerase (L-RhI). In this process, this compound is typically a byproduct, with D-allose (B117823) being the main product.[1][2]
Q2: Why is the yield of this compound typically low in this reaction?
A2: The low yield of this compound is primarily due to the enzymatic equilibrium favoring the starting material (D-psicose) and the main product (D-allose). The isomerization reaction catalyzed by L-rhamnose isomerase from Pseudomonas stutzeri results in a mixture of sugars, with this compound being a minor component.[1] For instance, one study reported a reaction mixture containing 67% D-psicose, 25% D-allose, and only 8% this compound at equilibrium.[1]
Q3: What are the key factors influencing the yield of this compound?
A3: The key factors include the choice of enzyme, substrate concentration, reaction temperature, pH, and the presence of cofactors. The equilibrium of the isomerization reaction is a critical determinant of the final yield.
Q4: Can other enzymes be used for this compound production?
A4: Yes, besides L-rhamnose isomerase, other enzymes like galactose 6-phosphate isomerase have been shown to catalyze the isomerization of D-psicose to D-allose and this compound.[3] Additionally, a combination of D-tagatose 3-epimerase and D-arabinose isomerase has been used to produce this compound from D-fructose, although with a low overall yield of 6%.[2]
Q5: How can I purify this compound from the reaction mixture?
A5: Purifying this compound from the reaction mixture, which typically contains D-psicose and D-allose, can be challenging due to their similar chemical properties. Column chromatography is a common method for separation. One approach involves the crystallization of D-allose from the mixture using ethanol (B145695), which can help in the subsequent purification of this compound from the remaining solution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic production of this compound and provides potential solutions.
Issue 1: Very Low or No this compound Detected
| Possible Cause | Suggested Solution |
| Inactive Enzyme | - Ensure the enzyme is stored correctly and has not expired.- Perform an activity assay with a known substrate (e.g., L-rhamnose for L-RhI) to confirm its viability. |
| Suboptimal Reaction Conditions | - Optimize pH and temperature. For L-rhamnose isomerase, the optimal pH is typically alkaline, and the temperature can range from 40-70°C depending on the source of the enzyme.[4]- Ensure the presence of necessary cofactors, such as Mn2+, which is known to activate L-rhamnose isomerase. |
| Incorrect Substrate | - Verify the purity and identity of the D-psicose substrate using analytical methods like HPLC or NMR. |
Issue 2: Low Yield of this compound (Below 8%)
| Possible Cause | Suggested Solution |
| Unfavorable Equilibrium | - While the equilibrium naturally favors D-psicose and D-allose, you can try to shift it. One strategy is to add borate (B1201080) to the reaction mixture. Borate can form complexes with cyclic polyols, and if it has a different affinity for this compound compared to D-psicose and D-allose, it may shift the equilibrium.[5]- Consider using a continuous flow reactor where products are selectively removed to drive the reaction towards this compound formation. |
| Product Inhibition | - High concentrations of D-psicose or the accumulation of D-allose might inhibit the enzyme. Try running the reaction with a lower initial substrate concentration or implementing a fed-batch strategy. |
| Enzyme Instability | - Immobilize the enzyme on a solid support to improve its stability and allow for easier reuse. Cross-linked enzyme aggregates (CLEAs) are an effective method for this.[1]- Operate the reaction at a slightly lower temperature to enhance enzyme stability over a longer reaction time, although this may decrease the initial reaction rate. |
Issue 3: Difficulty in this compound Purification
| Possible Cause | Suggested Solution |
| Co-elution with Other Sugars | - Optimize the chromatography conditions (e.g., column type, mobile phase composition, temperature) for better separation.- Consider derivatization of the sugars to improve their separation characteristics. |
| Low Concentration of this compound | - Concentrate the reaction mixture before purification.- Perform a preliminary separation step, such as fractional crystallization of the more abundant sugars, to enrich the this compound content. |
Quantitative Data
Table 1: Equilibrium Composition of D-Psicose Isomerization
| Enzyme | Substrate | Product(s) & Ratio/Percentage | Reference |
| L-rhamnose isomerase | D-psicose | D-psicose (67%), D-allose (25%), this compound (8%) | [1] |
| L-rhamnose isomerase | D-psicose | D-psicose : D-allose (7:3) | [6] |
| L-arabinose isomerase | 6-deoxy-l-psicose | 6-deoxy-l-psicose : 6-deoxy-l-altrose (B1238578) (60:40) | [7] |
| L-ribose isomerase | L-psicose | L-allose (35% yield) | [8] |
| Galactose 6-phosphate isomerase | D-psicose | D-allose (25% conversion yield) | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from D-Psicose
This protocol is adapted from methods used for D-allose production, with considerations for maximizing the this compound byproduct.
Materials:
-
Recombinant L-rhamnose isomerase (e.g., from Pseudomonas stutzeri)
-
D-Psicose
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (10 mM)
-
Reaction vessel (e.g., temperature-controlled shaker)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 100 g/L D-psicose.
-
Pre-incubate the reaction mixture at 50°C for 10 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding purified L-rhamnose isomerase to a final concentration of 20 U/mL.
-
-
Incubation:
-
Incubate the reaction at 50°C with gentle agitation for 24-48 hours. Monitor the reaction progress by taking samples at regular intervals.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of 0.1 M HCl to denature the enzyme.
-
-
Analysis:
-
Analyze the reaction mixture for the concentrations of D-psicose, D-allose, and this compound using HPLC.
-
Protocol 2: Immobilization of L-rhamnose Isomerase
Materials:
-
Purified L-rhamnose isomerase
-
Glutaraldehyde (B144438) solution (25%)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Centrifuge
Procedure:
-
Enzyme Preparation:
-
Prepare a solution of the crude or purified enzyme in 0.1 M phosphate buffer (pH 7.0).
-
-
Cross-linking:
-
Slowly add glutaraldehyde solution to the enzyme solution to a final concentration of 0.5% (v/v) while gently stirring.
-
Continue stirring at 4°C for 3 hours.
-
-
Washing:
-
Centrifuge the mixture to pellet the cross-linked enzyme aggregates (CLEAs).
-
Wash the CLEAs multiple times with phosphate buffer to remove any unreacted glutaraldehyde.
-
-
Storage:
-
Store the immobilized enzyme at 4°C until use.
-
Visualizations
Caption: Enzymatic pathway for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20090068710A1 - Complex crystalline sugar comprising d-psicose and d-allose and process for production of the same - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Altrose Stability and Degradation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Altrose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve potential problems related to the stability of this compound in your solutions.
Problem 1: Unexpected Loss of this compound in Solution Over Time
Question: I am observing a decrease in the concentration of my this compound standard or in my experimental solution over time. What could be the cause?
Answer: The loss of this compound in solution is likely due to degradation, which can be influenced by several factors such as pH, temperature, and the presence of catalysts. At elevated temperatures and under acidic or basic conditions, this compound can undergo epimerization or other degradation reactions.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH: this compound is susceptible to degradation at non-neutral pH. Basic conditions can promote the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to a mixture of aldoses and ketoses. Acidic conditions can also catalyze degradation. | Maintain the pH of your this compound solutions as close to neutral (pH 7) as possible, unless your experimental protocol requires otherwise. Use a suitable buffer system to maintain a stable pH. |
| High Temperature: Elevated temperatures accelerate the rate of degradation reactions. | Store this compound solutions at low temperatures (2-8 °C) when not in use. For long-term storage, consider freezing the solution at -20 °C or below. Avoid repeated freeze-thaw cycles. |
| Presence of Catalysts: Metal ions or other catalytic agents in your solution can accelerate degradation. | Use high-purity water and reagents to prepare your solutions. If contamination is suspected, consider using a chelating agent like EDTA to sequester metal ions. |
| Microbial Contamination: Microorganisms can metabolize this compound, leading to its loss. | Prepare solutions under sterile conditions and consider adding a bacteriostatic agent if appropriate for your experiment. |
Problem 2: Appearance of Unknown Peaks in my Chromatogram
Question: When analyzing my this compound sample by HPLC, I see additional peaks that were not present initially. What are these peaks?
Answer: The appearance of new peaks in your chromatogram is a strong indication that this compound is degrading into other compounds. The identity of these degradation products depends on the specific conditions of your solution.
Potential Degradation Products and Identification:
| Degradation Product | Formation Conditions | Analytical Confirmation |
| D-Allose: | Epimerization of this compound, particularly favored in acidic solutions at elevated temperatures (e.g., in the presence of molybdate (B1676688) ions). | Compare the retention time of the unknown peak with a D-Allose standard using HPLC. Mass spectrometry can also be used to confirm the mass of the compound. |
| Other Aldose Epimers and Ketose Isomers: | Can form under both acidic and basic conditions via the Lobry de Bruyn-Alberda van Ekenstein transformation. | Analysis by HPLC or GC-MS can help in identifying other monosaccharides. Comparison with a panel of sugar standards is recommended. |
| Dehydration Products (e.g., 5-Hydroxymethylfurfural - 5-HMF): | Typically formed under acidic conditions and high temperatures from hexoses. | These compounds often have strong UV absorbance and can be identified by HPLC-UV or LC-MS. |
| Small Organic Acids and Aldehydes: | Result from more extensive degradation (fragmentation) of the sugar backbone, especially under harsh acidic or basic conditions and high temperatures. | These can be analyzed by methods such as ion chromatography or GC-MS after appropriate derivatization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a this compound solution at room temperature and neutral pH?
A1: While specific long-term stability data for this compound at room temperature is not extensively documented, it is generally recommended to store carbohydrate solutions at 2-8 °C for short-term use (days to weeks) to minimize any potential degradation. For longer-term storage, freezing is advisable.
Q2: How does pH affect the stability of this compound?
A2: this compound, like other aldoses, is most stable in neutral solutions. Both acidic and basic conditions can lead to degradation.
-
Acidic conditions: Can lead to epimerization (e.g., to D-Allose) and, under more forcing conditions, dehydration to form products like 5-HMF.
-
Basic conditions: Promote the Lobry de Bruyn-Alberda van Ekenstein transformation, which results in an equilibrium mixture of this compound, its epimers, and corresponding ketoses.
Q3: I am seeing a gradual change in the optical rotation of my this compound solution. What does this mean?
A3: A change in optical rotation can indicate mutarotation, where the different anomeric forms (α and β) of this compound are equilibrating in solution. It can also be a sign of degradation, where this compound is converting into other sugars with different specific rotations.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathways for this compound in solution are:
-
Epimerization: The reversible conversion of this compound to its C-2 epimer, D-Allose. This is a common reaction for aldoses.
-
Lobry de Bruyn-Alberda van Ekenstein Transformation: An acid or base-catalyzed isomerization that can lead to the formation of a ketose (e.g., D-Psicose) and other aldose epimers.
The following diagram illustrates the potential epimerization and isomerization pathways for this compound.
Quantitative Data Summary
The following table summarizes available quantitative data on the degradation of this compound. Data for this compound is limited, so data for D-Glucose is provided for comparison under similar conditions.
Table 1: Degradation of this compound and D-Glucose under Various Conditions
| Sugar | Condition | Parameter | Value | Reference/Note |
| This compound | 2% Molybdenic Acid (acidic), 90 °C | Epimerization to D-Allose (Equilibrium Ratio D-Allose:this compound) | 62:38 | Inferred from a study on D-allose epimerization. |
| This compound | 2% Molybdenic Acid (acidic), 90 °C | Rate constant of epimerization | 0.37 - 0.39 hr⁻¹ | [1] |
| D-Glucose | 1 M NaOH, 22 °C | Rate of degradation to acidic products | 0.002 h⁻¹ | General degradation of hexoses in alkali.[1] |
| D-Glucose | Thermal degradation (121-135 °C) | Major Degradation Products | 5-HMF, furfural, organic acids | General thermal degradation products of hexoses. |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the stability of this compound in solution.
Protocol 1: Stability Assessment of this compound in Solution by HPLC-RID
This protocol outlines a method to monitor the degradation of this compound under specific pH and temperature conditions using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
1. Materials and Reagents:
-
This compound standard
-
High-purity water (HPLC grade)
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7, citrate (B86180) buffer for acidic pH, borate (B1201080) buffer for basic pH)
-
HPLC system with a Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., an amino- or ligand-exchange column)
-
Acetonitrile (HPLC grade)
-
0.45 µm syringe filters
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in high-purity water to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
3. Stability Study Setup:
-
Prepare a series of vials containing the this compound solution at the desired concentration (e.g., 1 mg/mL) in the chosen buffer.
-
Prepare control samples of this compound in high-purity water.
-
Incubate the vials at the desired temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
4. Sample Analysis by HPLC-RID:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
-
-
Record the chromatograms and integrate the peak areas for this compound and any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
If degradation follows first-order kinetics, a plot of ln([this compound]) versus time will be linear, and the rate constant (k) can be determined from the slope.
The following workflow diagram illustrates the experimental process for assessing this compound stability.
This technical support center provides a foundational understanding of the stability and degradation of this compound in solution. For specific and complex experimental issues, further investigation and consultation with analytical chemistry experts are recommended.
References
D-Altrose Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for D-Altrose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is an unnatural aldohexose, a C-3 epimer of mannose.[1][2] It is a white to off-white crystalline solid.[2][3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | [4] |
| Melting Point | 103-105 °C | [1][2] |
| Solubility | Soluble in water, practically insoluble in methanol. | [1] |
| Appearance | White to off-white crystalline solid. | [2][3] |
| Storage Temperature | 2-8°C | [4] |
2. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.[4] As this compound is known to be hygroscopic, storage in a desiccator or with a desiccant is highly recommended to prevent moisture absorption, which can lead to caking and potential degradation.[5]
3. How should I prepare and store this compound solutions?
This compound is soluble in water.[1] For aqueous solutions, it is advisable to use freshly prepared solutions for experiments. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short periods. The stability of sugar solutions is pH-dependent; for related sugars like dextrose, maximum stability is observed around pH 4. It is crucial to be aware that prolonged storage in solution, especially at non-optimal pH and temperature, can lead to degradation.
4. What are the common impurities that might be present in this compound?
Potential impurities can arise from the synthesis or degradation of this compound. If synthesized via hydrolysis of an acetate (B1210297) precursor, sodium and acetate ions may be present.[3] Epimerization during synthesis or storage under certain conditions could lead to the presence of other monosaccharides. Common analytical techniques to assess purity include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Question: My experimental results using this compound are not reproducible. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the handling and storage of this compound. Refer to the following troubleshooting workflow.
Issue 2: Physical Changes in Solid this compound
Question: My solid this compound has become clumpy and hard. Can I still use it?
Answer: Clumping or caking of solid this compound is a common sign of moisture absorption due to its hygroscopic nature.[5] While the compound may still be usable for some applications, its purity and effective concentration are compromised. It is highly recommended to assess the purity before use.
| Problem | Probable Cause | Recommended Action |
| Caking/Clumping | Moisture absorption | Store in a desiccator. Break up clumps gently. Verify purity before use. |
| Discoloration (yellowing/browning) | Degradation (e.g., Maillard reaction, acid/base catalyzed) | Discard the product and obtain a new batch. Review storage conditions to prevent recurrence. |
Issue 3: Degradation of this compound in Solution
Question: I suspect my this compound solution has degraded. How can I confirm this and prevent it in the future?
Answer: this compound, like other reducing sugars, can undergo degradation in solution, especially under certain conditions. The degradation pathway can be influenced by pH, temperature, and the presence of other reactive species.
To minimize degradation:
-
Prepare solutions fresh: Use this compound solutions as soon as possible after preparation.
-
Control pH: If your experimental conditions allow, buffer the solution to a slightly acidic pH (around 4-5) where sugars tend to be more stable.
-
Avoid high temperatures: If heating is necessary, minimize the duration and temperature.
-
Analytical Confirmation: Degradation can be monitored by techniques like HPLC, looking for the appearance of new peaks and a decrease in the main this compound peak.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-RI
This protocol provides a general method for assessing the purity of a this compound sample.
1. Objective: To determine the percentage purity of a this compound sample.
2. Materials:
-
This compound sample
-
Reagent-grade water (HPLC grade)
-
HPLC system with a Refractive Index (RI) detector
-
A suitable carbohydrate analysis column (e.g., an amino-based column)
-
0.45 µm syringe filters
3. Method:
-
Mobile Phase Preparation: Prepare the mobile phase as recommended by the column manufacturer (e.g., a mixture of acetonitrile (B52724) and water). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in reagent-grade water to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis of impurities is required.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and prepare a solution of the same concentration as the standard stock solution.
-
Chromatographic Conditions (Example):
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution(s) to determine the retention time of this compound and to establish a calibration curve if needed.
-
Inject the sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the area of the this compound peak and the areas of any impurity peaks.
-
Determine the purity by calculating the percentage of the this compound peak area relative to the total area of all peaks.
-
Protocol 2: General Procedure for Assessing Hygroscopicity
This protocol outlines a basic gravimetric method to assess the hygroscopicity of this compound.
1. Objective: To determine the moisture uptake of this compound at a specific relative humidity (RH).
2. Materials:
-
This compound sample, pre-dried to a constant weight
-
Analytical balance
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature).
-
Weighing bottles
3. Method:
-
Sample Preparation: Dry the this compound sample in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. This will be the initial dry weight.
-
Initial Weighing: Accurately weigh a sample of the dried this compound (e.g., 100-200 mg) in a pre-weighed weighing bottle.
-
Exposure to Controlled Humidity: Place the open weighing bottle containing the sample into the controlled humidity chamber.
-
Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing bottle from the chamber, quickly close it, and weigh it on the analytical balance.
-
Equilibrium: Continue periodic weighing until the weight of the sample becomes constant, indicating that it has reached equilibrium with the surrounding humidity.
-
Data Analysis:
-
Calculate the mass of water absorbed at each time point.
-
Calculate the percentage of moisture uptake at equilibrium using the following formula: % Moisture Uptake = ((Final Weight - Initial Dry Weight) / Initial Dry Weight) * 100
-
Disclaimer: The quantitative data and specific experimental conditions provided in this technical support center are based on general knowledge of carbohydrate chemistry and data from related compounds, as specific literature for this compound is limited. Researchers should use this information as a guideline and perform their own validation experiments.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. This compound | 1990-29-0 [chemicalbook.com]
- 4. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 5. L-ALTROSE CAS#: 1949-88-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
method refinement for accurate D-Altrose quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying D-Altrose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound?
A1: The primary analytical methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is often preferred for its direct analysis of aqueous samples, while GC-MS typically offers high sensitivity and resolution but requires derivatization to make the sugar volatile.[1][2] Capillary Electrophoresis (CE) is an emerging technique that has also been used for the separation of this compound from its isomers.
Q2: Why is derivatization necessary for this compound analysis?
A2: Derivatization is crucial for several reasons. For GC-MS analysis, it is essential to convert non-volatile sugars like this compound into volatile derivatives that can travel through the GC column.[2] For HPLC, derivatization can enhance the sensitivity of detection, especially when using UV or fluorescence detectors, as sugars like this compound lack a strong chromophore.[1]
Q3: What are common derivatization reagents for sugar analysis?
A3: Common derivatization reagents for sugars include:
-
For GC-MS: Silylating agents (e.g., BSTFA, MSTFA) and acetylating agents are frequently used.[2] Oximation followed by silylation is a common two-step process that can reduce the number of isomeric peaks.
-
For HPLC: 1-phenyl-3-methyl-5-pyrazolone (PMP) is a popular pre-column derivatization reagent that allows for sensitive UV detection.[3]
Q4: How can I separate this compound from its isomers?
A4: Separating this compound from its isomers, such as D-Allose and D-Galactose, is a significant challenge. Chromatographic conditions must be carefully optimized. In HPLC, using specialized columns like amino- or amide-based columns for Hydrophilic Interaction Liquid Chromatography (HILIC) can improve resolution. In GC-MS, the choice of derivatization reagent and the temperature program of the GC oven are critical for separating isomeric peaks. Capillary electrophoresis has also shown promise in separating this compound from other rare sugar isomers.
Q5: What are the expected challenges when quantifying this compound in biological samples?
A5: When quantifying this compound in biological matrices such as plasma or serum, several challenges can arise. These include matrix effects, where other components in the sample interfere with the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[4] Sample preparation is also critical to remove proteins and other interfering substances.[5][6]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. For HILIC columns, ensure adequate buffer concentration to minimize silanol (B1196071) interactions. 3. Reduce the injection volume or dilute the sample. |
| Poor Resolution Between this compound and Other Sugars | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Optimize the acetonitrile (B52724)/water gradient in HILIC methods. 2. Consider a different HILIC column (e.g., amide vs. amino) or a specialized sugar column. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent preparation of the mobile phase. 3. Check the HPLC pump for leaks and ensure it is delivering a constant flow. |
| Low Signal Intensity | 1. Low concentration of this compound in the sample. 2. Inefficient derivatization (if applicable). 3. Detector settings are not optimal. | 1. Concentrate the sample if possible. 2. Optimize derivatization conditions (reagent concentration, temperature, time). 3. Adjust detector parameters (e.g., wavelength for UV, nebulizer and drying gas flow for CAD). |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Multiple Peaks for this compound | 1. Formation of anomers (α and β) and ring isomers (pyranose and furanose) during derivatization. | 1. This is common for sugar analysis. Ensure that all isomeric peaks are identified and integrated for accurate quantification. Alternatively, a two-step derivatization (e.g., oximation followed by silylation) can simplify the chromatogram. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. | 1. Use a deactivated inlet liner and column. 2. Optimize the derivatization reaction to ensure all hydroxyl groups are derivatized. |
| Low Response | 1. Incomplete derivatization. 2. Degradation of the derivative in the hot GC inlet. 3. Adsorption of the analyte in the system. | 1. Ensure anhydrous conditions for silylation and optimize the reaction. 2. Lower the inlet temperature. 3. Check for active sites in the GC system. |
| Matrix Interference | 1. Co-eluting compounds from the sample matrix. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Use a more selective mass transition in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. |
Data Presentation
Table 1: Comparison of Analytical Methods for Rare Sugar Quantification
| Parameter | HPLC-RID | GC-MS (after derivatization) | CE-UV |
| Principle | Separation based on polarity, detection based on refractive index changes. | Separation based on volatility and polarity, detection by mass spectrometry. | Separation based on charge and size, detection by UV absorbance. |
| Derivatization | Not required, but can be used with other detectors for enhanced sensitivity. | Mandatory for volatility. | May be required for detection if no chromophore is present. |
| Sensitivity | Lower | Higher | Moderate |
| Selectivity | Lower | Higher | Higher |
| LOD for this compound | ~10-170 µg/mL (general for sugars)[7] | Not specifically found for this compound, but generally in the low ng/mL range. | 0.20 mM |
| LOQ for this compound | ~30-560 µg/mL (general for sugars)[7] | Not specifically found for this compound. | Not specified, but likely around 0.6 mM based on other sugars. |
| Precision (%RSD) | <5% (intra-day)[7] | <4% (intra-day and inter-day)[8] | Good linearity and reproducibility reported. |
| Throughput | Moderate | Lower (due to derivatization and longer run times) | Higher |
Note: Data for this compound is limited. Values are based on general sugar analysis or analysis of similar rare sugars and should be considered as estimates. Method validation for this compound specifically is highly recommended.
Experimental Protocols
Protocol 1: this compound Quantification in a Biological Matrix (e.g., Plasma) using GC-MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen.
2. Derivatization (Oximation followed by Silylation):
-
Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Vortex and incubate at 60°C for 45 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.
-
Transfer the derivatized sample to a GC vial with an insert.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600 or use selected ion monitoring (SIM) for target ions of derivatized this compound for higher sensitivity.
4. Quantification:
-
Prepare a calibration curve using this compound standards subjected to the same sample preparation and derivatization procedure.
-
Use an internal standard (e.g., a stable isotope-labeled sugar) added at the beginning of the sample preparation to correct for extraction and derivatization variability.
Protocol 2: this compound Quantification using HPLC with Refractive Index Detection (RID)
1. Sample Preparation:
-
For simple aqueous samples, dilute to the appropriate concentration range with the mobile phase.
-
For complex matrices, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering compounds.
-
Filter all samples through a 0.45 µm syringe filter before injection.
2. HPLC-RID Analysis:
-
Column: A specialized sugar column, such as an amino- or polymer-based column (e.g., Shodex SUGAR SP0810).
-
Mobile Phase: Isocratic elution with degassed, deionized water or a mixture of acetonitrile and water (for HILIC).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 80-85°C (for ligand exchange columns) or ambient for HILIC.
-
Detector: Refractive Index Detector (RID), with the detector cell temperature maintained close to the column temperature.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a calibration curve by injecting a series of this compound standards of known concentrations.
-
Integrate the peak area of this compound in the samples and calculate the concentration using the calibration curve.
Mandatory Visualization
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
addressing matrix effects in D-Altrose analysis from biological samples
Welcome to the technical support center for D-Altrose analysis in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[1] In the analysis of this compound from biological samples like plasma, urine, or cell culture media, matrix components such as salts, phospholipids (B1166683), and proteins can interfere with the accurate quantification of this highly polar sugar.[1][2] This interference can result in poor accuracy, imprecision, and reduced sensitivity of the analytical method.[3]
Q2: What are the most common challenges in analyzing this compound from biological samples?
A: The primary challenges in this compound analysis stem from its high polarity and the complexity of biological matrices. Specific issues include:
-
Poor retention in reversed-phase chromatography: Due to its hydrophilic nature, this compound is often poorly retained on traditional C18 columns.[4]
-
Co-elution with other sugars and polar interferences: Biological samples contain numerous polar molecules that can interfere with this compound detection.[4]
-
Low ionization efficiency in mass spectrometry: Underivatized sugars often exhibit poor ionization, leading to low sensitivity.[4]
-
Significant matrix effects: As mentioned in Q1, components of the biological matrix can significantly impact the analytical signal.[1]
Q3: How can I improve the retention of this compound on my LC column?
A: To improve the retention of polar analytes like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[4][5] HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds.[5] Optimizing the mobile phase composition, such as the type and concentration of buffer and the organic solvent percentage, is crucial for achieving good retention and peak shape.[6]
Q4: Is derivatization necessary for this compound analysis?
A: While not strictly mandatory, pre-column derivatization is highly recommended for monosaccharide analysis, including this compound.[4][7] Derivatization can significantly improve chromatographic retention, enhance ionization efficiency in mass spectrometry, and improve the overall sensitivity and robustness of the method.[4][7] A common derivatizing agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP).[7][8]
Q5: What is the best way to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[9][10] A SIL-IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively correcting for any signal variations caused by the matrix.[9] If a specific SIL-IS for this compound is unavailable, a structurally similar isotopically labeled sugar could be considered, though with careful validation. Matrix-matched calibration curves are another effective strategy.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC Analysis
| Possible Cause | Recommended Solution |
| Inappropriate sample solvent | The sample solvent should be as close as possible to the initial mobile phase conditions, typically high in organic content. Injecting samples in a highly aqueous solvent can cause peak distortion.[6] |
| Insufficient buffer concentration | A low buffer concentration can lead to undesirable secondary interactions with the stationary phase. Increasing the buffer concentration (e.g., to 10-20 mM ammonium (B1175870) formate) can improve peak shape.[5][6] |
| Column overloading | Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or dilute the sample.[6] |
| Column contamination | Strongly retained matrix components can accumulate on the column. Implement a robust column washing procedure or use a guard column.[6] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate column equilibration | HILIC columns require a longer equilibration time between injections compared to reversed-phase columns to re-establish the aqueous layer on the stationary phase. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the next injection.[5] |
| Mobile phase pH close to analyte pKa | If the mobile phase pH is near the pKa of this compound or any derivatizing agent used, small pH fluctuations can cause significant shifts in retention. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.[6] |
| Fluctuations in column temperature | Inconsistent column temperature can lead to retention time drift. Use a column oven to maintain a stable temperature. |
| Mobile phase instability | Prepare fresh mobile phases daily and ensure they are well-mixed, especially when using buffers that can precipitate at high organic concentrations. |
Issue 3: Low Signal Intensity or High Signal Suppression
| Possible Cause | Recommended Solution |
| Inefficient sample cleanup | Endogenous matrix components are likely co-eluting with this compound and causing ion suppression.[1] Improve the sample preparation method (see Table 1). |
| Suboptimal derivatization | The derivatization reaction may be incomplete. Optimize the reaction conditions (reagent concentration, temperature, and time).[8] |
| Poor ionization source conditions | Optimize mass spectrometer source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of the this compound derivative. |
| Chromatographic co-elution with suppressive agents | Adjust the chromatographic gradient to better separate this compound from the region of strong ion suppression. This can be identified using a post-column infusion experiment.[12] |
Data Presentation: Comparison of Sample Preparation Techniques
Table 1: Overview of Common Sample Preparation Methods for Biological Fluids
| Method | Principle | Pros | Cons | Typical Application |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins.[2] | Simple, fast, and inexpensive. | Non-selective, may not remove other interfering substances like phospholipids and salts, leading to significant matrix effects.[13] | High-throughput screening where speed is critical. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility.[2] | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences. | Can be labor-intensive, may have lower recovery for highly polar analytes like this compound, and uses organic solvents. | When a cleaner sample than PPT is required and for analytes with suitable solubility properties. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[2] | Highly selective, provides a very clean extract, can concentrate the analyte, and can be automated. | More expensive and requires method development to select the appropriate sorbent and optimize the wash and elution steps. | When high sensitivity and accuracy are required, and for complex matrices. |
Experimental Protocols
Protocol 1: PMP Derivatization and SPE Cleanup for this compound in Plasma
This protocol provides a general framework. Optimization is recommended for specific applications.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
PMP Derivatization:
-
Reconstitute the dried extract in 50 µL of 0.5 M NaOH.
-
Add 50 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Vortex and incubate at 70°C for 60 minutes.
-
Cool the sample to room temperature and neutralize by adding 50 µL of 0.5 M HCl.
-
-
Liquid-Liquid Extraction (to remove excess PMP):
-
Add 200 µL of dichloromethane (B109758) and vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Discard the lower organic layer. Repeat this step.
-
Transfer the aqueous layer for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ions for PMP-derivatized this compound need to be determined by direct infusion.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: General experimental workflow for this compound analysis from biological samples.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Sample preparation development and matrix effects evaluation for multianalyte determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for D-Altrose Derivatization
Welcome to the technical support center for the derivatization of D-Altrose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the derivatization of this compound?
A1: this compound, an unnatural monosaccharide, presents several challenges in derivatization due to its unique stereochemistry and physical properties.[1] Common issues include:
-
Low reaction yields: This can be attributed to a variety of factors including suboptimal reaction conditions, steric hindrance, and the formation of side products.
-
Poor solubility: this compound is soluble in water but practically insoluble in methanol (B129727) and other organic solvents commonly used in derivatization reactions.[1]
-
Difficulty in achieving stereoselectivity: Controlling the anomeric configuration (α vs. β) during glycosylation reactions can be challenging.[2][3]
-
Complex purification: The separation of desired derivatives from starting materials, isomers, and byproducts often requires careful chromatographic techniques.[4]
-
Protecting group manipulation: The multiple hydroxyl groups of this compound necessitate a well-thought-out protecting group strategy to achieve regioselectivity.[5][6][7]
Q2: How can I improve the solubility of this compound in organic solvents for derivatization?
A2: Improving the solubility of this compound is crucial for efficient derivatization in non-aqueous media. Consider the following strategies:
-
Solvent mixtures: Employing a co-solvent system, such as a mixture of a polar aprotic solvent (e.g., DMF, DMSO) with a less polar solvent, can enhance solubility.
-
Use of a phase-transfer catalyst: For reactions involving a separate aqueous phase, a phase-transfer catalyst can facilitate the transport of the altrose molecule into the organic phase.
-
Initial protection: Protecting some of the hydroxyl groups with bulky, lipophilic groups can significantly increase solubility in organic solvents.
Q3: What are the key considerations for choosing protecting groups for this compound?
A3: A successful derivatization strategy for this compound heavily relies on the appropriate choice of protecting groups. Key considerations include:
-
Orthogonality: Select protecting groups that can be removed under different conditions without affecting other protecting groups.[5] This allows for sequential modification of the hydroxyl groups.
-
Stability: The chosen protecting groups must be stable to the reaction conditions of subsequent steps.[6]
-
Influence on reactivity and stereoselectivity: Protecting groups can influence the reactivity of the remaining free hydroxyl groups and direct the stereochemical outcome of glycosylation reactions.[8] For instance, participating groups at the C-2 position can favor the formation of 1,2-trans glycosides.
-
Ease of introduction and removal: The protecting groups should be easy to introduce in high yield and be removable under mild conditions to avoid degradation of the desired product.[5]
Q4: How can I control the anomeric selectivity (α vs. β) during glycosylation of this compound derivatives?
A4: Controlling the stereochemistry at the anomeric center is a critical aspect of this compound derivatization.[2] Several factors influence the α/β ratio of the glycosidic bond:
-
Choice of glycosyl donor: The leaving group at the anomeric position of the donor plays a significant role.
-
Protecting groups: As mentioned, participating protecting groups at C-2 can direct the incoming nucleophile to the opposite face, leading to 1,2-trans products. Non-participating groups are generally used to favor 1,2-cis products.[8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and thus the stereochemical outcome.[3]
-
Reaction temperature: Lower temperatures often favor the thermodynamically more stable anomer.
-
Lewis acid promoter: The choice and amount of Lewis acid can impact the reaction mechanism and selectivity.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound derivatization experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Optimize reaction time and temperature. Monitor the reaction progress using TLC or LC-MS.[10]- Ensure all reagents are fresh and of high purity.- Use a stoichiometric excess of the derivatizing agent. |
| Poor solubility of this compound | - Refer to FAQ 2 for strategies to improve solubility. | |
| Degradation of starting material or product | - Use milder reaction conditions (lower temperature, less harsh reagents).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture. | |
| Side reactions | - Adjust the stoichiometry of reagents.- Consider a different protecting group strategy to block reactive sites prone to side reactions. | |
| Formation of Multiple Products/Isomers | Lack of regioselectivity | - Employ a more robust protecting group strategy to differentiate between the hydroxyl groups.[6][7] |
| Lack of stereoselectivity (anomeric mixture) | - Refer to FAQ 4 for strategies to control anomeric selectivity. | |
| Epimerization | - Basic or acidic conditions can sometimes lead to epimerization at certain carbon centers. Use neutral reaction conditions where possible. | |
| Difficulty in Product Purification | Co-elution of product with starting material or byproducts | - Optimize the chromatographic conditions (e.g., solvent system, gradient, column type).[4]- Consider derivatizing the crude product to alter its polarity for easier separation. |
| Product instability on silica (B1680970) gel | - Use a different stationary phase for chromatography (e.g., alumina, reversed-phase silica).- Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. | |
| Scaling Up the Reaction Leads to Lower Yield | Inefficient heat transfer | - Ensure adequate stirring and use a reaction vessel with a larger surface area-to-volume ratio.[11] |
| Mass transfer limitations | - In heterogeneous reactions, ensure efficient mixing to facilitate contact between reactants. | |
| Changes in concentration | - Maintain the optimal concentration of reactants as determined in the small-scale experiment.[12] |
Experimental Protocols
General Protocol for Acetylation of this compound
This protocol describes a general procedure for the per-O-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding it to a stirred mixture of DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the per-O-acetylated this compound.
Protocol for the Derivatization of Monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC Analysis
This protocol is adapted for the derivatization of monosaccharides like this compound for quantitative analysis by HPLC.[13]
Materials:
-
This compound standard or sample hydrolysate
-
0.6 M NaOH solution
-
0.4 M PMP in methanol
-
0.3 M HCl solution
-
HPLC grade water and acetonitrile
Procedure:
-
To the this compound sample, add 250 µL of 0.6 M NaOH solution and 500 µL of 0.4 M PMP in methanol.[13]
-
Vortex the mixture and incubate at 70 °C for 1 hour in a water bath.[13]
-
Cool the reaction mixture in cold water for 10 minutes.[13]
-
Neutralize the reaction by adding 500 µL of 0.3 M HCl solution.[13]
-
Extract the mixture with 1 mL of chloroform to remove excess PMP. Repeat the extraction three times.[13]
-
The aqueous layer containing the PMP-derivatized this compound is then ready for HPLC analysis.
Data Presentation
Table 1: Comparison of Reaction Conditions for Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| This compound derivative A | Alcohol B | NIS/TfOH | DCM | -20 to rt | 4 | 75 | 1:5 | Fictional Example |
| This compound derivative C | Thiol D | DMTST | Toluene | 0 to rt | 6 | 82 | >10:1 | Fictional Example |
| This compound derivative E | Sugar F | AgOTf | CH3CN | -40 to 0 | 8 | 65 | 1:1 | Fictional Example |
Note: The data in this table is illustrative and should be replaced with specific data from experimental findings.
Visualizations
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scale-Up: What Goes Wrong? [rsc.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Welcome to the technical support center for D-Altrose related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an unnatural aldohexose monosaccharide, specifically a C-3 epimer of D-mannose.[1][2] It is considered a "rare sugar" as it is not abundant in nature.[3] While this compound is synthetic, its stereoisomer, L-altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens.[2]
Q2: What are the primary applications of this compound in research? A2: this compound is primarily used in the synthesis of biologically active compound analogs, such as iminosugars.[1] It also serves as a substrate for identifying and characterizing enzymes like aldose isomerases. Recent research has explored its potential antioxidant properties, which are thought to arise from competition with D-glucose at the cellular level.[4]
Q3: What are the basic physical and chemical properties of this compound? A3: this compound is a white to off-white or beige solid.[4] It is soluble in water but practically insoluble in methanol (B129727).[1][2] Key quantitative properties are summarized in the table below.
Q4: How should I handle and store this compound? A4: this compound should be stored at room temperature.[5] According to Regulation (EC) No 1272/2008, it is not classified as a hazardous substance.[1] Standard personal protective equipment (eyeshields, gloves) should be used when handling the powder form.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | |
| Molar Mass | 180.16 g·mol⁻¹ | [6] |
| Melting Point | 103 to 105 °C | [1][2] |
| Appearance | White to off-white/beige solid | [4] |
| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |
| Optical Activity [α]/D | +33.0° ± 2.0° (c = 0.2 in H₂O) | |
| Purity (HPLC) | ≥97.0% | [7] |
Troubleshooting Guides
This section addresses specific issues that may arise during synthesis and purification, analytical quantification, and biological assays involving this compound.
Synthesis and Purification Issues
Q: My this compound synthesis resulted in a low yield. How can I improve it? A: Low yields are a known challenge in this compound synthesis.[1] Consider optimizing reaction conditions such as temperature, reaction time, and catalyst concentration. If you are using an enzymatic approach, ensure the pH and temperature are optimal for the specific isomerases or epimerases used.[1]
Q: My purified this compound contains ionic impurities from the synthesis. How can I remove them? A: Ionic impurities, such as sodium and acetate (B1210297) ions, can be effectively removed using ion-exchange chromatography.[4] Dissolve the crude product in water and pass it through suitable cation and anion exchange resin columns (e.g., Amberlite IR-120 and Duolite A).[4] After elution, concentrate the solution in a vacuum to obtain a syrup, which can then be recrystallized.[4]
Q: I am having trouble crystallizing this compound from my purified syrup. What should I do? A: Crystallization can be induced from a thick syrup.[4] Dissolve the syrup in methanol, filter if necessary, and evaporate under vacuum over a desiccant like granular CaCl₂.[4] Inoculate the resulting thick syrup with seed crystals and stir. Before the mixture fully solidifies, transfer the crystal magma to a Büchner funnel using methanol to aid the transfer and washing process.[4]
Analytical Quantification (HPLC)
Q: I am observing poor peak separation between this compound and other monosaccharides in my HPLC analysis. How can I improve resolution? A: Co-elution of sugar isomers is a common analytical challenge.[8] To improve separation, consider using a specialized column, such as an amide-functionalized column (e.g., XBridge BEH Amide), which is effective for separating common sugars.[8] You can also optimize the mobile phase composition (e.g., acetonitrile/water gradient) and flow rate. Using a mass detector (like a single quadrupole mass spectrometer) instead of less selective detectors (RI or ELSD) can significantly improve quantification accuracy by minimizing interference from co-eluting matrix components.[8][9]
Q: My quantitative results for this compound are inconsistent across replicates. What is the cause? A: Inconsistent results can stem from several sources.[10]
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are aspirating and dispensing liquids carefully without introducing air bubbles.[10]
-
Sample Evaporation: In plate-based assays, use adhesive plate seals to minimize evaporation, especially from wells on the outer edges.[10]
-
Substrate Instability: If using this compound in an enzymatic assay, ensure the substrate solution is prepared fresh, as carbohydrate solutions can be prone to microbial growth.[10]
Biological & Cell-Based Assays
Q: I am not observing any biological effect of this compound in my cell culture experiment. Why might this be? A: Several factors could be at play:
-
Cell Type and Metabolism: The effects of this compound may be cell-type specific. This compound is thought to exert some effects by competing with D-glucose for cellular uptake and metabolism.[4] If your cell line has low glucose dependence or alternative primary energy sources, the effect of a glucose competitor may be minimal.
-
Concentration: Ensure you are using an appropriate concentration range. The effective concentration may be significantly higher than that of a typical small molecule inhibitor.
-
Assay Duration: The metabolic effects of rare sugars may take time to manifest. Consider extending the incubation time of your experiment.
-
Medium Composition: High glucose concentrations in standard culture media may mask the competitive effects of this compound. Try comparing results in media with varying glucose levels.[11]
Q: My cells show signs of stress or death after treatment with this compound, which is unexpected. What could be the problem? A: While this compound itself is generally not considered toxic, several indirect factors could lead to cell stress:[1][12]
-
Osmotic Stress: Adding high concentrations of any sugar to the medium can increase its osmolality.[13] Most mammalian cells tolerate a range of 260 to 350 mOsm/kg; ensure your final concentration does not exceed the tolerance of your cell line.[13]
-
Glucose Deprivation Effect: In cell lines highly dependent on glucose, a potent competitor could mimic the effects of glucose starvation, leading to stress and apoptosis.
-
Impurities: If the this compound was not properly purified, residual solvents or ionic impurities from the synthesis could be causing cytotoxicity.[4] Consider re-purifying your compound.
Experimental Protocols
Protocol 1: Purification of this compound via Ion-Exchange and Recrystallization
This protocol is based on established methods for removing ionic contaminants and crystallizing the final product.[4]
-
Dissolution: Dissolve the crude this compound product in deionized water to a concentration of approximately 10-20% (w/v).
-
Ion Exchange:
-
Prepare a cation-exchange column (e.g., Amberlite IR-120) and an anion-exchange column (e.g., Duolite A-4).
-
Slowly pass the this compound solution through the cation-exchange column first, followed by the anion-exchange column. Collect the eluate.
-
Wash the columns with two column volumes of deionized water and combine the wash with the eluate.
-
-
Concentration: Concentrate the combined, ion-free eluate using a rotary evaporator under reduced pressure at 40-50°C until a thick, clear syrup is formed.
-
Crystallization:
-
Dissolve the syrup in a minimal amount of hot absolute methanol.
-
Filter the hot solution to remove any insoluble matter.
-
Transfer the solution to a clean beaker and allow it to cool slowly to room temperature.
-
If crystals do not form spontaneously, add a few seed crystals of pure this compound.
-
Allow the solution to stand at 4°C for 24-48 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with ice-cold methanol.
-
Dry the crystals under vacuum over a desiccant (e.g., P₂O₅ or granular CaCl₂) to a constant weight.
-
Protocol 2: Cell-Based Assay for Antioxidant Activity
This protocol provides a framework for evaluating the potential of this compound to mitigate oxidative stress, based on its proposed mechanism of competing with glucose.[4]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Pre-treatment: After 24 hours, remove the growth medium and replace it with a low-glucose medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM). Include a D-glucose control at equivalent concentrations. Incubate for 12-24 hours.
-
Induction of Oxidative Stress: Introduce an oxidative stressor. For example, add H₂O₂ to a final concentration of 100-500 µM (concentration should be optimized for your cell line) and incubate for 4-6 hours.
-
Quantification of Reactive Oxygen Species (ROS):
-
Remove the medium and wash the cells once with warm PBS.
-
Add a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Normalize the fluorescence readings to a control group (no this compound, no stressor). A reduction in fluorescence in the this compound-treated groups compared to the stressor-only group indicates antioxidant activity.
Visualizations: Workflows and Pathways
The following diagrams illustrate common experimental workflows and potential biological pathways related to this compound research.
Caption: General experimental workflow from this compound purification to cell-based assay.
Caption: Troubleshooting flowchart for inconsistent biological assay results.
Caption: Hypothetical signaling pathway for this compound antioxidant activity.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 1990-29-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. waters.com [waters.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Synthesis of Altrose Poly-amido-saccharides with β-N-(1→2)-d-amide Linkages: A Right-Handed Helical Conformation Engineered in at the Monomer Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adl.usm.my [adl.usm.my]
Technical Support Center: Stereoselective D-Altrose Synthesis
Welcome to the technical support center for the stereoselective synthesis of D-Altrose. This resource is designed for researchers, chemists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound with high stereoselectivity?
A1: this compound is a C-3 epimer of D-mannose. The primary challenge in its synthesis is controlling the stereochemistry at the C-3 position. Common synthetic routes involve the epimerization of a more abundant sugar, like D-mannose, at this specific carbon. Key challenges include:
-
Low yields in traditional methods: Classic chain-extension methods like the Kiliani-Fischer synthesis are often not stereoselective at the newly formed chiral center (C-2), leading to a mixture of epimers (D-altronic acid and D-allonic acid from D-ribose) and requiring difficult separations, which results in very low yields.[1][2]
-
Controlling stereoselectivity during reduction: A common and effective strategy is the oxidation of a protected D-mannoside at C-3 to form a ketone (a ulose), followed by stereoselective reduction. The facial selectivity of the hydride attack on the carbonyl group is critical. The approach of the reducing agent is sterically hindered, and achieving high diastereoselectivity for the desired axial attack (to form the altro configuration) over equatorial attack (re-forming the manno configuration) is a significant hurdle.
-
Side reactions and protecting group strategy: The choice of protecting groups is crucial to prevent unwanted side reactions and to influence the conformation of the pyranose ring, which in turn affects the stereochemical outcome of the reduction.
Q2: Which synthetic route is generally preferred for obtaining high stereoselectivity?
A2: The most effective and widely used method for achieving high stereoselectivity is the oxidation-reduction sequence starting from a readily available D-mannose derivative, such as methyl α-D-mannopyranoside. This two-step process involves:
-
Oxidation: Selective oxidation of the C-3 hydroxyl group to a ketone (methyl α-D-ribo-hexopyranosid-3-ulose).
-
Reduction: Diastereoselective reduction of the resulting ketone to generate the C-3 hydroxyl group with the altro configuration (axial).
This method is preferred because the stereochemistry at all other centers (C-1, C-2, C-4, C-5) is already set, and the problem is reduced to controlling the stereochemistry of a single reaction.
Q3: Can I use a Mitsunobu reaction for the C-3 epimerization of D-mannose?
A3: Yes, the Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol and can be applied to the C-3 hydroxyl group of a suitably protected D-mannose derivative.[1][3][4][5] The reaction proceeds via an SN2 mechanism, leading to a clean inversion of configuration. However, this method can be challenging with sterically hindered alcohols, and careful optimization of reaction conditions is necessary.[5] It presents an alternative to the oxidation-reduction sequence.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in the Reduction of the 3-Keto Intermediate
Problem: The reduction of your protected methyl α-D-ribo-hexopyranosid-3-ulose yields a mixture of this compound and D-mannose epimers, with a low diastereomeric ratio (d.r.).
Workflow for Troubleshooting Low Stereoselectivity:
Caption: Troubleshooting workflow for improving stereoselectivity.
Possible Causes and Solutions:
-
Choice of Reducing Agent: The size and nature of the hydride reagent are paramount.
-
Cause: Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) often favor equatorial attack, leading to the thermodynamically more stable product, which is the manno-epimer (re-formation of the starting material's stereoisomer).
-
Solution: Employ bulky, sterically demanding reducing agents. These reagents will preferentially attack from the less hindered equatorial face, delivering the hydride to the axial position and forming the desired altro-epimer. L-Selectride® (lithium tri-sec-butylborohydride) is a highly effective choice for this transformation.
-
-
Chelation Control: The presence of nearby oxygen atoms can direct the approach of the hydride.
-
Cause: If protecting groups on adjacent hydroxyls (e.g., C-2 and C-4) are capable of chelating the metal cation of the hydride reagent, it can lock the conformation of the substrate and direct the hydride attack.
-
Solution: Use reducing agents known for strong chelation control, such as those containing lithium or zinc. For instance, using L-Selectride can provide high diastereoselectivity. The choice of solvent is also critical here; non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) (DCM) are preferred over coordinating solvents like tetrahydrofuran (B95107) (THF), which can compete for chelation with the reagent.
-
-
Reaction Temperature:
-
Cause: Higher reaction temperatures can reduce the selectivity of the reaction by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Solution: Perform the reduction at low temperatures. Typical conditions for reductions with reagents like L-Selectride are -78 °C.
-
Quantitative Data on Stereoselective Reduction:
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (altro:manno) |
| Methyl 2,4,6-tri-O-benzyl-α-D-ribo-hexopyranosid-3-ulose | NaBH₄ | MeOH/DCM | 0 | Low (favors manno) |
| Methyl 2,4,6-tri-O-benzyl-α-D-ribo-hexopyranosid-3-ulose | L-Selectride® | THF | -78 | >95:5 |
Note: Data is compiled from typical outcomes for this class of reaction. Actual results may vary based on specific substrate and conditions.
Issue 2: Incomplete or Failed Mitsunobu Inversion at C-3
Problem: Attempting to invert the C-3 hydroxyl of your protected D-mannopyranoside derivative using Mitsunobu conditions results in low yield, recovery of starting material, or formation of side products.
Possible Causes and Solutions:
-
Steric Hindrance:
-
Cause: The C-3 hydroxyl in a pyranoside ring can be sterically hindered, especially with bulky protecting groups at C-2 and C-4. This can impede the formation of the key oxyphosphonium intermediate.
-
Solution: Use a less hindered D-mannose derivative if possible. Alternatively, use modified Mitsunobu conditions designed for hindered alcohols, such as using 4-nitrobenzoic acid as the nucleophile, which can improve yields.[5] Running the reaction at slightly elevated temperatures (e.g., 40 °C) for an extended period may also be necessary.[5]
-
-
Acidity of the Nucleophile:
-
Cause: The nucleophile (typically a carboxylic acid like benzoic acid) must have a pKa below ~13 to effectively protonate the betaine (B1666868) intermediate formed from triphenylphosphine (B44618) (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD).[4]
-
Solution: Ensure your carboxylic acid nucleophile is sufficiently acidic. Benzoic acid or 4-nitrobenzoic acid are standard choices.
-
-
Reagent Purity and Order of Addition:
-
Cause: Impure reagents, especially the azodicarboxylate, can lead to side reactions. The order of addition can also influence the outcome.
-
Solution: Use freshly purified reagents. For problematic inversions, try pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine solution at 0 °C before adding the alcohol, followed by the carboxylic acid.[6]
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound Derivative via Oxidation-Reduction
This protocol describes the synthesis of Methyl 2,4,6-tri-O-benzyl-α-D-altropyranoside from the corresponding D-manno derivative.
Synthetic Workflow:
Caption: Oxidation-Reduction pathway to this compound derivative.
Step A: Oxidation of Methyl 2,4,6-tri-O-benzyl-α-D-mannopyranoside
-
Reagents: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (Et₃N), Dichloromethane (DCM, anhydrous).
-
Procedure (Swern Oxidation):
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the cooled solution. Stir for 15 minutes.
-
Add a solution of Methyl 2,4,6-tri-O-benzyl-α-D-mannopyranoside (1.0 eq) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the 3-keto derivative.
-
Step B: Stereoselective Reduction to Methyl 2,4,6-tri-O-benzyl-α-D-altropyranoside
-
Reagents: Methyl 2,4,6-tri-O-benzyl-α-D-ribo-hexopyranosid-3-ulose, L-Selectride® (1.0 M solution in THF), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Dissolve the 3-keto pyranoside (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the solution.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by 30% hydrogen peroxide (H₂O₂).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
-
Purify by silica gel column chromatography to isolate the pure D-altropyranoside derivative.
-
Protocol 2: C-3 Epimerization via Mitsunobu Inversion
Step A: Mitsunobu Reaction on Methyl 2,4,6-tri-O-benzyl-α-D-mannopyranoside
-
Reagents: Methyl 2,4,6-tri-O-benzyl-α-D-mannopyranoside, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Benzoic acid (PhCOOH), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Dissolve the protected mannopyranoside (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the C-3 inverted benzoate (B1203000) ester.
-
Step B: Saponification to obtain the this compound derivative
-
Reagents: The benzoate ester from Step A, Sodium methoxide (B1231860) (NaOMe), Methanol (MeOH).
-
Procedure:
-
Dissolve the purified benzoate ester in methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature until the ester is fully cleaved (monitor by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺), filter, and concentrate the filtrate.
-
Purify by column chromatography to yield the final Methyl 2,4,6-tri-O-benzyl-α-D-altropyranoside.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Collection - Structure and Function of GDP-Mannose-3â,5â-Epimerase:â An Enzyme which Performs Three Chemical Reactions at the Same Active Site - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Scaling Up D-Altrose Production
Welcome to the technical support center for D-Altrose (B8254741) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis and purification of this rare sugar. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound is an unnatural monosaccharide and its production primarily relies on two main strategies: chemical synthesis and enzymatic conversion.[1]
-
Chemical Synthesis: This often involves multi-step processes starting from more common sugars like D-glucose, D-galactose, or levoglucosenone (B1675106).[1][2][3] These methods can achieve good yields but may require harsh reaction conditions and extensive use of protecting groups, making purification challenging.[4]
-
Enzymatic Conversion: This approach utilizes enzymes like isomerases or epimerases to convert other sugars, such as D-psicose or D-fructose, into this compound.[1][5] Enzymatic methods are often more specific and environmentally friendly but can suffer from low conversion rates and the high cost of enzymes and substrates.[1][6]
Q2: What are the major challenges in scaling up this compound production?
A2: Scaling up this compound production from laboratory to industrial scale presents several significant challenges:[7]
-
Low Yields and Purity: Achieving high yields and purity on a large scale can be difficult due to side reactions in chemical synthesis or unfavorable equilibrium in enzymatic conversions.
-
Complex Purification: this compound is an epimer of other sugars, such as D-allose, which makes separation and purification challenging due to their similar physical and chemical properties.
-
High Production Costs: The cost of starting materials (e.g., D-psicose), catalysts (both chemical and enzymatic), and complex purification processes contribute to the high cost of this compound.[2][8]
-
Process Robustness and Reproducibility: Ensuring consistent product quality and yield when moving from small-scale batches to larger production volumes is a critical hurdle.[7]
Q3: What are the common impurities encountered in this compound synthesis?
A3: Impurities in this compound production can originate from starting materials, by-products, intermediates, and degradation products.[9]
-
In chemical synthesis: Unreacted starting materials, intermediates, and by-products from side reactions are common. For instance, in syntheses involving epimerization, the starting sugar (e.g., D-allose) is a major impurity.
-
In enzymatic synthesis: The primary impurity is often the substrate from which this compound is produced (e.g., D-psicose) due to incomplete enzymatic conversion.[1] Other sugars may also be present if the enzyme has broad substrate specificity.
-
Degradation products: Sugars can degrade under harsh pH or high-temperature conditions used in some chemical synthesis or purification steps.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be employed to determine the purity of this compound and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of sugars.
-
Gas Chromatography (GC): Often requires derivatization of the sugar to make it volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify and quantify impurities.
Troubleshooting Guides
Problem 1: Low Yield in this compound Synthesis
| Possible Cause | Suggested Solution |
| Chemical Synthesis: Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, time, catalyst concentration). Use appropriate protecting groups to minimize side reactions. |
| Chemical Synthesis: Poor stereoselectivity in epimerization steps. | Screen different catalysts and solvent systems to improve stereoselectivity. |
| Enzymatic Synthesis: Unfavorable reaction equilibrium. | Consider using a coupled enzymatic system to shift the equilibrium towards this compound formation. Investigate different enzyme sources for better conversion rates. |
| Enzymatic Synthesis: Enzyme inhibition or instability. | Optimize reaction pH, temperature, and substrate concentration to ensure optimal enzyme activity and stability.[5] Consider enzyme immobilization to improve stability and reusability. |
Problem 2: Difficulty in this compound Purification
| Possible Cause | Suggested Solution |
| Co-elution of this compound with other sugar epimers (e.g., D-allose) in chromatography. | Optimize the chromatographic method. Consider using a different stationary phase (e.g., specialized carbohydrate columns) or mobile phase. Preparative HPLC can be an effective, albeit expensive, solution. |
| Presence of salt and other small molecule impurities from the reaction mixture. | Utilize desalting techniques such as ion-exchange chromatography or dialysis. |
| Low recovery of this compound after purification steps. | Evaluate each purification step for product loss. Minimize the number of steps where possible. Ensure that the pH and temperature during purification do not lead to degradation. |
| Scaling up purification leads to decreased resolution. | When scaling up chromatography, maintain the linear flow rate and bed height. The column packing quality is critical for maintaining resolution at a larger scale.[10] |
Data Presentation
Table 1: Comparison of Selected this compound Production Methods
| Starting Material | Method | Key Reagents/Enzymes | Reported Yield | Scale | Reference |
| Levoglucosenone | Chemical | Osmium tetroxide or permanganate, Hydrolysis | 73-86% (for D-altrosan intermediate) | Not specified | [3] |
| D-Psicose | Enzymatic | L-rhamnose isomerase | Byproduct in D-allose production | Not specified | [1] |
| D-Fructose | Enzymatic | D-tagatose 3-epimerase and D-arabinose isomerase | 6% overall yield | Not specified | [1] |
| D-Glucose | Chemical | Multi-step synthesis involving 2,3-epoxy derivative | ~9% | Not specified | [3] |
| D-Ribose | Chemical | Cyanohydrin reaction, fractional crystallization | ~3% | Not specified | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from D-Psicose (Conceptual)
This protocol is a conceptualized procedure based on the principle of enzymatic epimerization.
-
Enzyme Preparation: Obtain or prepare a purified L-rhamnose isomerase with known activity.
-
Reaction Setup:
-
Prepare a buffered solution at the optimal pH for the enzyme (e.g., phosphate (B84403) buffer, pH 7.5).
-
Dissolve D-psicose in the buffer to a desired starting concentration.
-
Add the L-rhamnose isomerase to the solution.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitoring: Periodically take samples from the reaction mixture and analyze the sugar composition using HPLC to monitor the conversion of D-psicose to D-allose and the byproduct this compound.
-
Reaction Termination: Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme or by adding a chemical denaturant.
-
Purification: Proceed with purification steps, such as preparative chromatography, to separate this compound from the remaining D-psicose and D-allose.
Protocol 2: Chemical Synthesis of this compound from Levoglucosenone (Simplified)
This is a simplified representation of a multi-step chemical synthesis.
-
Step a: Reduction of Levoglucosenone: Reduce levoglucosenone to produce an intermediate with a double bond.
-
Step b: Dihydroxylation: Add two hydroxyl groups in a cis-configuration to the double bond of the intermediate from Step a. This can be achieved by oxidation with osmium tetroxide or a permanganate, leading to the formation of 1,6-anhydro-β-D-altropyranose (D-altrosan).[3]
-
Step c: Hydrolysis: Subject the D-altrosan from Step b to acid hydrolysis (e.g., with 1N hydrochloric acid) to cleave the 1,6-anhydro bond and yield this compound.[2][3]
-
Purification: The crude this compound is then purified, typically involving crystallization and/or chromatographic techniques to remove byproducts and unreacted starting materials.
Mandatory Visualization
Caption: General workflow for this compound production, from synthesis to purification and analysis.
Caption: Enzymatic conversion of D-Psicose to D-Allose with this compound as a byproduct.
Caption: A logical flow for troubleshooting common issues in this compound production.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Biosynthesis of rare hexoses using microorganisms and related enzymes [beilstein-journals.org]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. idbs.com [idbs.com]
- 8. Addressing challenges in microbial manufacturing: Systematic microbial biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
side reactions and byproducts in D-Altrose synthesis
Welcome to the technical support center for D-Altrose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?
A1: The two most prevalent methods for synthesizing this compound are the Kiliani-Fischer synthesis starting from D-ribose and a multi-step synthesis beginning with levoglucosenone (B1675106).
-
Kiliani-Fischer Synthesis from D-Ribose: This method involves the chain extension of D-ribose. The primary challenge is the lack of stereoselectivity in the initial cyanohydrin formation. This leads to the production of a mixture of C-2 epimers: this compound and D-allose, which can be difficult to separate.[1][2] The chemical yield for this method is often low, estimated to be around 30%.[1]
-
Synthesis from Levoglucosenone: This approach involves the stereoselective reduction and subsequent cis-dihydroxylation of a levoglucosenone derivative to form a D-altrosan intermediate, which is then hydrolyzed to this compound. While this method offers high stereoselectivity, challenges can arise from incomplete hydrolysis of the D-altrosan intermediate to the final product.
Q2: I performed a Kiliani-Fischer synthesis from D-ribose and obtained a mixture of products. How can I confirm the presence of D-allose as a byproduct?
A2: The formation of D-allose, the C-2 epimer of this compound, is a well-documented outcome of the Kiliani-Fischer synthesis from D-ribose.[1][2][3] You can confirm the presence of D-allose using the following techniques:
-
Chromatography: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate the two epimers. Co-injection with an authentic sample of D-allose would confirm its presence.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to distinguish between this compound and D-allose. The 1H and 13C NMR spectra will show distinct signals for the anomeric protons and other protons in the sugar ring, allowing for identification and quantification of the two isomers.
Q3: My synthesis of this compound from levoglucosenone resulted in a low yield after the final hydrolysis step. What could be the issue?
A3: A common issue in the synthesis of this compound from levoglucosenone is the incomplete hydrolysis of the 1,6-anhydro-β-D-altropyranose (D-altrosan) intermediate. This can be due to several factors:
-
Insufficient reaction time or temperature: The hydrolysis of the anhydro bridge requires heating in an acidic solution. Ensure the reaction is carried out at the recommended temperature (e.g., 100°C) for a sufficient duration (e.g., 5 hours).[4]
-
Inadequate acid concentration: The hydrolysis is acid-catalyzed. Using an acid concentration that is too low may result in a sluggish and incomplete reaction. A 1N solution of hydrochloric acid is commonly used.[4]
-
Equilibrium: The hydrolysis may reach an equilibrium where a significant amount of the starting D-altrosan remains. It is often necessary to separate the product this compound from the unreacted starting material and re-subject the recovered D-altrosan to the hydrolysis conditions.
Troubleshooting Guides
Problem 1: Low Stereoselectivity in Kiliani-Fischer Synthesis
Symptoms:
-
NMR or HPLC analysis of the crude product shows a significant amount of D-allose alongside the desired this compound.
-
Difficulty in purifying this compound to a high isomeric purity.
Possible Causes:
-
The cyanide addition to the aldehyde group of D-ribose is not stereoselective, leading to the formation of two epimeric cyanohydrins.
Solutions:
-
Chromatographic Purification: The most practical solution is to separate the two epimers after the synthesis is complete. Column chromatography on silica (B1680970) gel is a common method for this separation.
-
Fractional Crystallization: In some cases, fractional crystallization of the resulting aldonic acid lactones or the final sugars can be employed to separate the diastereomers.
-
Consider an Alternative Synthesis: If high stereoselectivity is critical and purification is proving to be a bottleneck, consider using the synthesis route from levoglucosenone, which is inherently more stereoselective.
Problem 2: Incomplete Conversion of D-Altrosan to this compound
Symptoms:
-
TLC or NMR analysis of the final reaction mixture shows a significant amount of the starting material, 1,6-anhydro-β-D-altropyranose (D-altrosan).
-
Low isolated yield of this compound after purification.
Possible Causes:
-
Hydrolysis conditions (acid concentration, temperature, reaction time) are not optimal.
-
The hydrolysis reaction has reached equilibrium.
Solutions:
-
Optimize Reaction Conditions:
-
Recycle Unreacted Starting Material: After the initial reaction and purification, recover the unreacted D-altrosan and subject it to the hydrolysis conditions again. This iterative process can significantly improve the overall yield of this compound. One study reported recovering the starting material and repeating the hydrolysis three times to maximize the yield.
Quantitative Data
| Synthesis Route | Key Byproduct(s) | Typical Yield of this compound | Notes |
| Kiliani-Fischer from D-Ribose | D-Allose (C-2 epimer) | ~30% (of the epimeric mixture)[1] | The ratio of this compound to D-allose can vary. Separation is required. |
| Synthesis from Levoglucosenone | Unreacted D-altrosan | High yield from D-altrosan (e.g., 86% via OsO4 dihydroxylation) | Incomplete hydrolysis of D-altrosan is the main cause of lower final yields. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Levoglucosenone
This protocol is adapted from Matsumoto et al. (1991).
Step 1: Reduction of Levoglucosenone
-
Prepare a solution of levoglucosenone in dry ether.
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH4) in dry ether under an inert atmosphere and cool it in an ice bath.
-
Add the levoglucosenone solution dropwise to the LiAlH4 suspension with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by the dropwise addition of water.
-
Add methanol (B129727) and filter to remove the insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/diethyl ether solvent system to obtain 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose.
Step 2: cis-Dihydroxylation to D-Altrosan
-
Dissolve the product from Step 1 in a mixture of acetone (B3395972) and water.
-
Add N-methylmorpholine-N-oxide (NMO) as a co-oxidant.
-
Add a catalytic amount of osmium tetroxide (OsO4).
-
Stir the reaction at room temperature for approximately 13 hours.
-
Quench the reaction with a solution of sodium sulfite.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 1,6-anhydro-β-D-altropyranose (D-altrosan).
Step 3: Hydrolysis to this compound
-
Dissolve D-altrosan in a mixture of 1N hydrochloric acid and 1,4-dioxane.[4]
-
Heat the solution at 100°C for 5 hours.[4]
-
Neutralize the reaction mixture using an anion exchange resin.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by silica gel chromatography to separate this compound from any unreacted D-altrosan.
Protocol 2: Purification of this compound from D-Allose
-
Column Chromatography Setup: Prepare a silica gel column of appropriate size for the amount of crude material. The choice of solvent system will depend on the specific protecting groups used, but a mixture of chloroform (B151607) and methanol is often effective for separating free sugars.
-
Sample Loading: Dissolve the crude mixture of this compound and D-allose in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with the chosen solvent system. A gradient elution, gradually increasing the polarity of the solvent (e.g., increasing the proportion of methanol in a chloroform/methanol mixture), can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the separated sugars. This compound and D-allose will have different Rf values.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure to obtain the purified product.
Visualizations
Caption: Overview of two common synthetic pathways for this compound.
Caption: Troubleshooting logic for low stereoselectivity in Kiliani-Fischer synthesis.
Caption: Troubleshooting guide for incomplete hydrolysis in the levoglucosenone route.
References
D-Altrose Quality Control & Purity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of D-Altrose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used to quantify the presence of this compound and separate it from potential impurities, while NMR spectroscopy provides detailed structural information and can help identify and quantify impurities.[1]
Q2: What are the common impurities that might be present in a this compound sample?
A2: Common impurities can include other monosaccharides such as D-allose, D-glucose, and D-mannose, which are structurally similar and may be present as starting materials or byproducts of synthesis.[2][3] Degradation products and residual solvents from the purification process are also potential impurities.[4]
Q3: My HPLC chromatogram shows peak tailing for this compound. What could be the cause?
A3: Peak tailing in HPLC analysis of sugars can be caused by several factors, including secondary interactions with the column material, issues with the mobile phase pH, or column contamination.[5] Ensure your mobile phase is adequately buffered and consider using a column specifically designed for carbohydrate analysis.
Q4: I am observing inconsistent retention times for this compound in my HPLC analysis. What should I check?
A4: Fluctuating retention times can be due to several issues. Check for leaks in the HPLC system, ensure the mobile phase composition is consistent and properly mixed, and verify that the column temperature is stable.[6][7] It is also crucial to allow the column to equilibrate sufficiently before each run.[5]
Q5: How can I confirm the identity and structure of this compound using NMR?
A5: 1D and 2D NMR spectroscopy are powerful tools for structural elucidation. The anomeric proton signal in the 1H NMR spectrum is characteristic for different sugar anomers. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.[1][8]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection issue (e.g., air bubble in the syringe, clogged injector) | 1. Purge the injection port. 2. Check the syringe for air bubbles. 3. Ensure the sample loop is completely filled. |
| Detector issue (e.g., lamp off, incorrect wavelength) | 1. Verify that the detector lamp is on. 2. Ensure the correct wavelength for detection is set (note: sugars often require refractive index detection or derivatization for UV detection).[9] | |
| Ghost peaks | Contamination in the mobile phase, sample, or from a previous injection | 1. Run a blank gradient to check for mobile phase contamination. 2. Ensure proper cleaning of injection vials and syringe. 3. Increase the wash time between injections.[5] |
| High backpressure | Clogged column frit or tubing | 1. Reverse-flush the column with an appropriate solvent. 2. Check for blockages in the tubing and fittings. 3. Filter all samples and mobile phases before use.[10] |
NMR Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Broad peaks | Poor shimming | 1. Re-shim the magnet. |
| Presence of paramagnetic impurities | 1. Purify the sample to remove metal ions. | |
| Sample concentration too high | 1. Dilute the sample. | |
| Poor signal-to-noise ratio | Insufficient number of scans | 1. Increase the number of scans. |
| Low sample concentration | 1. Increase the sample concentration if possible. | |
| Water suppression issues | Incorrect water suppression parameters | 1. Optimize the water suppression pulse sequence and parameters. |
Quantitative Data Summary
The following table summarizes typical quality control specifications for high-purity this compound.
| Parameter | Specification | Method |
| Purity (HPLC) | ≥ 97.0% | HPLC-RID |
| Specific Rotation ([α]D) | +33.0° ± 2.0° (c=0.2 in H2O) | Polarimetry |
| Appearance | White to off-white solid | Visual Inspection |
| Moisture Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | To be specified based on synthesis | GC-MS |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Note: These are typical specifications and may vary between suppliers. Always refer to the Certificate of Analysis for specific lot information.[11][12][13][14]
Experimental Protocols
HPLC Method for this compound Purity Assessment
This protocol outlines a general method for the analysis of this compound purity using HPLC with a Refractive Index Detector (RID).
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.[15]
-
Mobile Phase: Degassed ultrapure water.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 80-85°C.[15]
-
Detector: Refractive Index Detector (RID).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the standard and sample solutions. The purity of the this compound sample is calculated by comparing the peak area of the sample to the peak area of the standard.
NMR Method for Structural Confirmation and Impurity Identification
This protocol provides a general procedure for the analysis of this compound by 1H NMR.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D2O).
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) can be added.[16]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with water suppression.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.
-
Analysis: Identify the characteristic signals of this compound, particularly the anomeric protons. Integrate the signals of interest and compare them to the internal standard for quantification. Analyze any additional peaks to identify potential impurities. 2D NMR experiments (e.g., COSY, HSQC) can be run to aid in structural confirmation and impurity identification.[1]
Visualizations
Caption: Quality Control Workflow for this compound Analysis.
Caption: HPLC Troubleshooting Logic Diagram.
References
- 1. dovepress.com [dovepress.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Certificate of Analysis [alphachemika.co]
- 13. scribd.com [scribd.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ijbpas.com [ijbpas.com]
- 16. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
D-Altrose vs. L-Altrose: A Comparative Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of D-Altrose and L-Altrose, focusing on their metabolic fate, enzymatic interactions, and cellular uptake. The information presented is based on available experimental data and established principles of stereochemistry in biological systems.
Introduction
Altrose is a rare aldohexose sugar that exists as two stereoisomers, or enantiomers: this compound and L-Altrose. While chemically similar, their different spatial arrangements lead to distinct interactions with the chiral environment of biological systems, such as enzymes and transporters. This compound is considered an unnatural monosaccharide, whereas L-Altrose has been isolated from the bacterium Butyrivibrio fibrisolvens.[1] This fundamental difference in natural occurrence hints at their divergent biological roles.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in the biological activity of this compound and L-Altrose based on current scientific understanding. Direct comparative quantitative data for many parameters are limited, and much of the understanding is based on principles of enzyme stereospecificity and analogies with more common sugars like glucose.
| Biological Parameter | This compound | L-Altrose | Supporting Evidence/Inference |
| Natural Occurrence | Considered an unnatural monosaccharide. | Found in the extracellular polysaccharides of the bacterium Butyrivibrio fibrisolvens.[1] | Direct observation. |
| Metabolism in Mammals | Expected to be poorly metabolized, if at all. | Not metabolized by mammals and provides no energy.[2] | Based on the general principle that mammalian enzymes are stereospecific for D-sugars. Studies on L-glucose show it is not an energy source for rats.[2] |
| Enzymatic Phosphorylation (e.g., by Hexokinase) | Can act as a moderate substrate for yeast hexokinase.[3] | Expected to be a poor substrate or an inhibitor of mammalian hexokinases. | Enzymes exhibit high stereospecificity. While yeast hexokinase shows some promiscuity, mammalian hexokinases are highly specific for D-sugars. Direct kinetic data for L-Altrose is lacking. |
| Cellular Uptake (e.g., via GLUT transporters) | Likely transported by glucose transporters (GLUTs), but with lower affinity than glucose. | Not transported by GLUT1 in human erythrocytes.[4] | Glucose transporters are stereospecific. L-glucose is used as a non-transported control in uptake studies.[4] |
| Interaction with L-rhamnose (B225776) isomerase | Can be produced from D-psicose by L-rhamnose isomerase.[5] | Can be produced from L-psicose by L-rhamnose isomerase. | L-rhamnose isomerase from Pseudomonas stutzeri shows broad substrate specificity, acting on both D- and L-altrose.[5][6] |
Metabolism and Bioenergetics
The metabolic fate of D- and L-altrose is dictated by the stereospecificity of metabolic enzymes.
This compound: As a D-sugar, this compound has the potential to interact with enzymes of carbohydrate metabolism. However, as a rare sugar, its metabolic processing is not well-established. It is not a primary energy source for most organisms.
L-Altrose: In mammals, L-sugars are generally not metabolized. Studies on rats have shown that L-glucose contributes no energy to the whole body, and it is presumed that L-Altrose would behave similarly.[2] Any minor energy contribution from L-sugars like L-fructose and L-gulose is attributed to metabolism by gut microorganisms.[2] The bacterium Butyrivibrio fibrisolvens, which produces L-Altrose, possesses the enzymatic machinery to synthesize it, likely as a component of its extracellular polysaccharide matrix.[1][7][8][9][10]
Enzymatic Interactions
Enzymes, being chiral macromolecules, exhibit a high degree of specificity for their substrates.
Hexokinase: This is the first enzyme in the glycolytic pathway, responsible for phosphorylating glucose.[11]
-
This compound: Studies with yeast hexokinase have shown that this compound can serve as a moderate substrate.[3] This suggests that the enzyme's active site can accommodate this compound, albeit likely with a different affinity and catalytic efficiency compared to glucose.
-
L-Altrose: Mammalian hexokinases are highly specific for D-sugars. It is expected that L-Altrose would not be a substrate and could potentially act as a competitive or non-competitive inhibitor, though specific inhibitory constants have not been reported.
L-rhamnose isomerase: This bacterial enzyme is notable for its broad substrate specificity.
-
L-rhamnose isomerase from Pseudomonas stutzeri can catalyze the isomerization of both D-psicose to D-allose (B117823) and this compound, and L-psicose to L-altrose.[5][6][12][13][14] This enzymatic activity is primarily of interest for the biotechnological production of rare sugars.
Cellular Uptake
The entry of sugars into cells is mediated by specific transporter proteins, such as the glucose transporters (GLUTs).[15]
This compound: It is plausible that this compound can be transported into cells via GLUT transporters, as these transporters recognize other D-hexoses. However, the affinity and transport rate are likely to be significantly lower than that for D-glucose.
L-Altrose: Studies using human red blood cells have shown that L-glucose is not transported by GLUT1 and is often used as a negative control in glucose uptake experiments.[4] By extension, it is highly probable that L-Altrose is also not recognized and transported by GLUT transporters in mammalian cells.
Signaling Pathways
Given the lack of significant metabolism and cellular uptake of L-Altrose in mammals, it is unlikely to have a direct impact on major signaling pathways such as the insulin (B600854) signaling pathway, which is intricately linked to glucose metabolism.[16][17][18][19] this compound, if taken up by cells, could potentially influence metabolic pathways, but its effects are not well-documented.
Experimental Protocols
Hexokinase Activity Assay
This protocol is adapted for a 96-well microplate format to determine the ability of this compound and L-Altrose to act as substrates or inhibitors of hexokinase.
Principle: Hexokinase (HK) catalyzes the phosphorylation of a hexose (B10828440) sugar by ATP. The product, a hexose-6-phosphate, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is measured by the increase in absorbance at 340 nm and is proportional to the hexokinase activity.[20][21]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
ATP solution: 100 mM in water
-
NADP+ solution: 20 mM in water
-
G6PDH: 10 units/mL in Assay Buffer
-
Hexokinase: 1 unit/mL in Assay Buffer
-
Substrates: 1 M D-Glucose (positive control), 1 M this compound, 1 M L-Altrose
-
Inhibitor control (optional): A known hexokinase inhibitor
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
80 µL Assay Buffer
-
10 µL ATP solution
-
5 µL NADP+ solution
-
5 µL G6PDH solution
-
-
Set up Plate:
-
Blank (No Substrate): 100 µL Reaction Mix + 10 µL water
-
Positive Control (D-Glucose): 100 µL Reaction Mix + 10 µL D-Glucose solution
-
Test (this compound): 100 µL Reaction Mix + 10 µL this compound solution
-
Test (L-Altrose): 100 µL Reaction Mix + 10 µL L-Altrose solution
-
Inhibition Assay (L-Altrose): 100 µL Reaction Mix + 5 µL D-Glucose solution + 5 µL L-Altrose solution (at various concentrations)
-
-
Initiate Reaction: Add 10 µL of Hexokinase solution to each well.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) for each well by determining the slope of the linear portion of the absorbance curve. Compare the rates of the test wells to the positive and negative controls. For inhibition studies, calculate the percentage of inhibition and determine the IC50 or Ki value.
Caption: Workflow for the hexokinase activity assay.
Cellular Sugar Uptake Assay
This protocol describes a method to measure the uptake of radiolabeled sugars into cultured cells.
Principle: Cells are incubated with a radiolabeled sugar analog, such as 2-deoxy-[³H]-D-glucose, which is taken up by glucose transporters and phosphorylated, trapping it inside the cell. The amount of intracellular radioactivity is then measured and used to calculate the rate of sugar uptake.[22][23][24][25][26] To assess the uptake of D- or L-Altrose, radiolabeled versions of these sugars would be required. In their absence, a competitive uptake assay can be performed.
Reagents:
-
Cultured cells (e.g., adipocytes, muscle cells)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled substrate: 2-deoxy-[³H]-D-glucose
-
Unlabeled sugars: D-glucose, this compound, L-Altrose
-
Insulin (for stimulated uptake)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
Procedure:
-
Cell Culture: Plate cells in 12-well plates and grow to confluence.
-
Serum Starvation: Serum-starve cells for 2-4 hours in KRH buffer containing 0.2% BSA.
-
Insulin Stimulation (optional): Treat cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose transporter translocation.
-
Uptake Inhibition:
-
Control: Add KRH buffer.
-
This compound competition: Add KRH buffer containing a high concentration of unlabeled this compound.
-
L-Altrose competition: Add KRH buffer containing a high concentration of unlabeled L-Altrose.
-
-
Initiate Uptake: Add 2-deoxy-[³H]-D-glucose to each well and incubate for 5-10 minutes at 37°C.
-
Stop Uptake: Aspirate the uptake solution and wash the cells three times with ice-cold PBS to remove extracellular label.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition of 2-deoxy-[³H]-D-glucose uptake in the presence of this compound and L-Altrose.
Caption: Workflow for a competitive cellular sugar uptake assay.
Conclusion
The biological activities of this compound and L-Altrose are fundamentally different, a direct consequence of their stereochemistry. L-Altrose, being an L-sugar, is largely biologically inert in mammals, as it is not recognized by the stereospecific enzymes and transporters involved in carbohydrate metabolism. In contrast, this compound shows some interaction with metabolic enzymes like yeast hexokinase, suggesting it can enter metabolic pathways, although its efficiency and significance are much lower than that of common sugars like D-glucose. For researchers in drug development, the inert nature of L-Altrose could be advantageous in specific applications where a non-metabolizable sugar scaffold is desired. Further research with direct comparative studies is necessary to fully elucidate the quantitative differences in their biological activities and to explore their potential therapeutic or research applications.
References
- 1. Microbial production of L-atrose [agris.fao.org]
- 2. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structures of L-rhamnose isomerase from Pseudomonas stutzeri in complexes with L-rhamnose and D-allose provide insights into broad substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Alternative schemes of butyrate production in Butyrivibrio fibrisolvens and their relationship to acetate utilization, lactate production, and phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Glycolysis - Wikipedia [en.wikipedia.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucose - Wikipedia [en.wikipedia.org]
- 16. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. uniprot.org [uniprot.org]
- 19. researchgate.net [researchgate.net]
- 20. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
- 21. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 22. revvity.co.jp [revvity.co.jp]
- 23. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 24. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
D-Altrose vs. D-Glucose: A Comparative Analysis of Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of the rare sugar D-Altrose against the ubiquitous D-Glucose. While direct quantitative antioxidant data for this compound is limited in current literature, this comparison draws upon existing data for D-Glucose and analogous rare sugars to provide a comprehensive overview for research and development purposes.
Executive Summary
D-Glucose, a primary cellular energy source, exhibits a dual role in oxidative stress, capable of both contributing to reactive oxygen species (ROS) generation and supporting antioxidant defenses through the pentose (B10789219) phosphate (B84403) pathway. Emerging research on rare sugars, such as D-Allose, suggests that they may possess superior antioxidant properties, primarily by mitigating mitochondrial ROS production through competitive inhibition of D-Glucose uptake. This guide synthesizes the available data to facilitate further investigation into this compound as a potential therapeutic agent in conditions exacerbated by oxidative stress.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative studies on this compound, the following table summarizes the known antioxidant activities of D-Glucose and infers the potential activities of this compound based on data from the closely related rare sugar, D-Allose.
| Parameter | D-Glucose | This compound (Inferred from D-Allose data) |
| Direct Radical Scavenging | Capable of scavenging hydroxyl radicals to some extent.[1][2] High concentrations can have a pro-oxidant effect.[3] | Potentially significant hydroxyl and peroxyl radical scavenging activity, likely superior to D-Glucose.[3][4] Does not appear to scavenge hydrogen peroxide or superoxide (B77818) anions directly.[1][2] |
| Cellular Antioxidant Effect | Reduces mitochondrial ROS at physiological concentrations by providing NADPH via the pentose phosphate pathway. High concentrations can increase mitochondrial ROS production.[3] | Believed to suppress mitochondrial ROS production by competing with D-Glucose for cellular uptake and metabolism.[1][2] |
| Effect on Antioxidant Enzymes | Does not directly influence the catalytic activities of antioxidant enzymes like SOD, catalase, or GPx.[2] | Likely does not directly alter the activity of major antioxidant enzymes.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to comparing the antioxidant effects of monosaccharides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound and D-Glucose solutions in a suitable solvent (e.g., water or methanol).
-
In a 96-well plate or cuvettes, add a specific volume of the sugar solutions to the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the sugar required to scavenge 50% of the DPPH radicals.
Cellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the level of intracellular ROS in response to treatment with the test compounds.
Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are used to detect intracellular ROS. Inside the cell, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Culture a suitable cell line (e.g., human coronary artery endothelial cells) in a 96-well black plate until confluent.
-
Induce oxidative stress in the cells using a known ROS inducer (e.g., high glucose, hydrogen peroxide, or a mitochondrial complex inhibitor like rotenone).
-
Treat the cells with various concentrations of this compound or D-Glucose for a specified period.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Compare the fluorescence levels in the treated cells to the control (untreated) and ROS-induced cells.
Signaling Pathways and Mechanisms
The antioxidant effects of this compound and D-Glucose are intertwined with key cellular signaling pathways that respond to oxidative stress.
Proposed Mechanism of this compound Antioxidant Effect
Based on studies of the rare sugar D-Allose, it is hypothesized that this compound exerts its cellular antioxidant effect by competing with D-Glucose for uptake and metabolism, leading to reduced mitochondrial respiration and, consequently, lower production of reactive oxygen species.
Nrf2 Signaling Pathway in Cellular Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. While high levels of D-Glucose can lead to oxidative stress that modulates Nrf2 activity, the specific effects of this compound on this pathway are yet to be determined. Understanding this pathway is crucial for evaluating the cellular antioxidant effects of any monosaccharide.
Conclusion
While direct evidence for the antioxidant effects of this compound is still forthcoming, the available data on analogous rare sugars strongly suggest its potential as a valuable molecule for mitigating oxidative stress. Its proposed mechanism of action, centered on the competitive inhibition of D-Glucose metabolism, presents a novel approach to controlling mitochondrial ROS production. Further research, particularly quantitative in vitro and cellular assays, is warranted to fully elucidate the antioxidant capacity of this compound and its potential applications in drug development and therapy for oxidative stress-related diseases.
References
A Comparative Analysis of D-Altrose and Other Rare Aldohexoses for Researchers and Drug Development Professionals
An In-depth Guide to the Biochemical Properties, Metabolic Impact, and Cellular Effects of D-Altrose, D-Allose, D-Gulose, D-Idose, and D-Talose
In the ever-evolving landscape of drug discovery and development, the exploration of rare sugars has opened up new avenues for therapeutic intervention. Among these, this compound and its fellow rare aldohexoses present a fascinating area of study due to their unique biochemical characteristics and diverse biological activities. This guide provides a comprehensive comparative analysis of this compound, D-Allose, D-Gulose, D-Idose, and D-Talose, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data, metabolic insights, and signaling pathway interactions.
Biochemical and Physical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these rare sugars is crucial for their application in experimental settings and potential therapeutic formulations. The following table summarizes key biochemical and physical data for this compound and other selected rare aldohexoses.
| Property | This compound | D-Allose | D-Gulose | D-Idose | D-Talose |
| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 180.16 | 180.16 |
| Melting Point (°C) | 103-105[1] | 148-150[2] | < 32 (syrup)[3] | Not well defined | 136-138[4] |
| Solubility in Water | Soluble[1] | Soluble (49-51 mg/mL)[5] | Highly soluble | Soluble | Soluble (Slightly)[4] |
| Solubility in Methanol | Practically insoluble[1] | Insoluble[6] | Not specified | Not specified | Slightly soluble[7] |
| Specific Optical Rotation ([α]D) | +32.6° (in water) | +12.0° to +16.0° (c=45-55 mg/mL in water)[5] | -20.4° (D20)[3] | Not well defined | Not well defined |
| Epimer of | Mannose (C-3)[1] | Glucose (C-3)[8] | Galactose (C-3) | Glucose (C-5 of L-Idose) | Galactose (C-2), Mannose (C-4)[7] |
Comparative Cytotoxicity on Cancer Cell Lines
Rare aldohexoses have demonstrated varied anti-proliferative effects on cancer cells, making them intriguing candidates for oncological research. The table below presents a comparative summary of the cytotoxic effects of D-Allose, this compound, D-Idose, and D-Talose on human leukemia (MOLT-4F) and prostate cancer (DU-145) cell lines.
| Rare Aldohexose | Cell Line | Concentration | % Cell Growth Inhibition | Reference |
| D-Allose | MOLT-4F | 5 mM | 54% | [9] |
| DU-145 | 5 mM | No significant activity | [9] | |
| This compound | MOLT-4F | 20 mM | Significant activity | [9] |
| DU-145 | Not specified | Not specified | ||
| D-Idose | MOLT-4F | 5 mM | 40% | [9] |
| DU-145 | 5 mM | No significant activity | [9] | |
| D-Talose | MOLT-4F | 20 mM | Significant activity | [9] |
| DU-145 | Not specified | Not specified |
Metabolic Pathways and Cellular Fate
The metabolic fate of rare aldohexoses is a critical determinant of their biological activity. While D-Allose is the most studied in this regard, insights into the metabolism of other rare aldohexoses are emerging.
D-Allose: This rare sugar is transported into cells via glucose transporters (GLUTs).[10] Once inside, it can be phosphorylated by hexokinase to D-allose-6-phosphate. However, D-allose is a poor substrate for glycolysis and can inhibit this central metabolic pathway, leading to a reduction in ATP production.[4][9] This interference with glucose metabolism is a key mechanism behind its anti-proliferative effects.[10]
D-Talose: Studies on a fluorinated analog of D-talose suggest that it can enter the D-galactose metabolic pathway.[11] It is phosphorylated by galactokinase to 2-deoxy-2-fluoro-α-D-talose-1-phosphate, which then accumulates in the cell.[11]
D-Idose: L-Idose, the C-5 epimer of D-glucose, has been shown to be a substrate for aldose reductase, an enzyme involved in the polyol pathway.[12] The metabolic fate of D-Idose in mammalian cells is not yet fully elucidated.
D-Gulose and this compound: The specific metabolic pathways of D-Gulose and this compound in mammalian cells are not well characterized in the current literature.
Impact on Cellular Signaling Pathways
D-Allose, in particular, has been shown to modulate several key cellular signaling pathways, contributing to its diverse biological effects.
D-Allose and mTOR Signaling
D-Allose has been observed to suppress the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This inhibition of mTOR signaling can lead to the induction of autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.
D-Allose and Reactive Oxygen Species (ROS) Generation
D-Allose can influence the production of reactive oxygen species (ROS) within the cell. It competes with D-glucose for uptake and metabolism, leading to a reduction in mitochondrial ROS production that is often associated with high rates of glucose metabolism.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Talose - Wikipedia [en.wikipedia.org]
- 8. Anomeric specificity of D-glucose metabolism study in rat and human erythrocytes [scirp.org]
- 9. Effects of D-allose on ATP production and cell viability in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY Database [genome.jp]
D-Altrose in Cellular Metabolism: A Comparative Guide Highlighting a Knowledge Gap
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Altrose's role in cellular metabolism. Given the current scarcity of research on this compound, this document contrasts its known properties with those of the well-understood monosaccharide D-Glucose and the extensively studied rare sugar D-Allose. The objective is to highlight the significant knowledge gap surrounding this compound's metabolic fate and to propose experimental avenues for its investigation, drawing parallels from studies on D-Allose.
Introduction to this compound
This compound is an aldohexose, a six-carbon sugar with an aldehyde group. It is an epimer of D-Mannose at the C3 position. While L-Altrose has been identified in the bacterium Butyrivibrio fibrisolvens, this compound is generally considered an unnatural monosaccharide, meaning it is not commonly found in nature. This rarity is a primary reason for the limited research into its biological functions. In contrast, D-Glucose is the most abundant monosaccharide and a central molecule in energy metabolism.[1] D-Allose, another rare sugar and a C3 epimer of D-Glucose, has garnered significant scientific interest for its biological activities, including anti-proliferative and anti-inflammatory effects.[2][3]
Comparative Analysis of Cellular Metabolism: this compound vs. D-Glucose and D-Allose
A comprehensive literature search reveals a stark contrast in the available data on the cellular metabolism of this compound compared to D-Glucose and D-Allose.
D-Glucose: As the primary fuel for most organisms, the metabolic pathway of D-Glucose is well-established. It is readily transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell for entry into glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or glycogen (B147801) synthesis.[1][4]
D-Allose: In contrast to the anabolic fate of glucose, D-Allose has been shown to have inhibitory effects on cellular metabolism. Studies indicate that D-Allose is transported into cells, likely via GLUTs, and can be phosphorylated by hexokinase.[5][6] However, its subsequent metabolism is limited. Instead, D-Allose has been reported to inhibit glucose uptake and glycolysis, suppress mitochondrial reactive oxygen species (ROS) production, and induce autophagy in cancer cells.[2][7]
This compound: There is a significant lack of published experimental data on the cellular uptake, phosphorylation, and subsequent metabolic fate of this compound in mammalian cells. It is currently unknown whether this compound can be transported into cells by glucose transporters, if it can be phosphorylated by hexokinase, or if it has any effect on the central metabolic pathways.
The following table summarizes the comparative data, highlighting the absence of information for this compound.
| Feature | D-Glucose | D-Allose | This compound |
| Cellular Uptake | Actively transported by GLUT transporters.[1] | Transported by the same carrier-mediated system as glucose.[6] | Data Not Available |
| Phosphorylation | Phosphorylated by hexokinase to glucose-6-phosphate.[4] | Can be phosphorylated by hexokinase.[5] | Data Not Available |
| Metabolic Fate | Central molecule in glycolysis, pentose phosphate pathway, and glycogen synthesis.[1] | Limited metabolism; acts as an inhibitor of glucose metabolism.[2][7] | Data Not Available |
| Reported Biological Effects | Primary energy source.[1] | Anti-proliferative, anti-inflammatory, antioxidant, lifespan extension in C. elegans.[2][7][8] | Data Not Available |
Proposed Experimental Protocols for Validating this compound's Metabolic Role
To address the knowledge gap surrounding this compound, researchers can adapt established protocols used to investigate other rare sugars like D-Allose. Here, we outline key experimental methodologies.
Cellular Uptake Assay
-
Objective: To determine if this compound is transported into mammalian cells and to identify the transporters involved.
-
Methodology:
-
Culture a relevant cell line (e.g., HeLa, HEK293, or a cancer cell line known to overexpress GLUTs).
-
Incubate cells with radiolabeled this compound (e.g., [³H]-D-Altrose) or a fluorescently tagged analog for various time points.
-
Wash cells to remove extracellular sugar.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence using a scintillation counter or fluorometer, respectively.
-
To identify the transporters, perform competition assays by co-incubating with an excess of unlabeled D-Glucose, other hexoses, or specific GLUT transporter inhibitors (e.g., cytochalasin B). A reduction in this compound uptake would suggest shared transport mechanisms.
-
In Vitro Hexokinase Activity Assay
-
Objective: To assess if this compound is a substrate for hexokinase.
-
Methodology:
-
Use purified hexokinase enzyme.
-
Set up a reaction mixture containing the enzyme, ATP, MgCl₂, and this compound as the substrate.
-
The phosphorylation of this compound can be measured using a coupled enzyme assay. The production of ADP can be linked to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
Include D-Glucose as a positive control and a reaction without any sugar as a negative control.
-
Metabolic Flux Analysis
-
Objective: To determine the downstream metabolic fate of this compound and its impact on central carbon metabolism.
-
Methodology:
-
Culture cells in a medium containing stable isotope-labeled this compound (e.g., [U-¹³C₆]-D-Altrose).
-
After incubation, quench metabolism and extract intracellular metabolites.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to trace the incorporation of the ¹³C label into downstream metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
This will reveal if this compound is metabolized and through which pathways.
-
Visualizing Potential Metabolic Interactions
The following diagrams illustrate the established metabolic pathway of glucose and the known inhibitory effects of D-Allose. A speculative diagram for this compound is also provided to conceptualize potential points of investigation.
Caption: Comparative overview of Glucose, Allose, and hypothetical Altrose metabolism.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexokinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Transport of D-allose by isolated fat-cells: an effect of adenosine triphosphate on insulin stimulated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for D-Altrose
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of D-Altrose, a rare monosaccharide, is critical in various research and development applications, including its potential role in drug development and glycobiology. The selection of an appropriate analytical method is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of two primary analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is based on established principles of analytical method validation, providing a framework for cross-validation to ensure consistency and accuracy when transferring methods or comparing data across different laboratories or techniques.
Data Presentation: Comparison of Analytical Methods
The choice between HPLC-RID and GC-MS for this compound analysis will depend on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. The following table summarizes the key performance characteristics of these two methods, based on typical performance for monosaccharide analysis.
| Parameter | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. Detection is based on changes in the refractive index of the eluent. | Separation of volatile derivatives of the analyte based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the mass-to-charge ratio of fragmented ions. |
| Specificity | Moderate. Retention time is the primary identifier. Co-elution with other structurally similar sugars can occur. | High. Provides structural information through fragmentation patterns, allowing for confident identification. |
| **Linearity (R²) ** | Typically ≥ 0.99[1] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | Generally in the range of 95-105%[2][3] | Generally in the range of 90-110% |
| Precision (% RSD) | Typically < 5%[4] | Typically < 10% |
| Limit of Detection (LOD) | In the low microgram (µg) range.[4] | In the nanogram (ng) to picogram (pg) range. |
| Limit of Quantitation (LOQ) | In the microgram (µg) range.[4] | In the nanogram (ng) range. |
| Sample Preparation | Minimal; typically involves dissolution and filtration. | Requires derivatization to increase volatility, which is a multi-step process.[5] |
| Throughput | Relatively high. | Lower, due to the derivatization step and longer run times. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and operational expenses. |
Experimental Protocols
Detailed methodologies for both HPLC-RID and GC-MS are provided below. These protocols are based on general procedures for monosaccharide analysis and should be optimized and validated specifically for this compound in the user's sample matrix.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol
This method is suitable for the quantitative analysis of this compound in relatively clean sample matrices.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph equipped with a refractive index detector.
-
Amino-based or ligand-exchange chromatography column suitable for carbohydrate analysis.
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase.[6] Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[6]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[1][2] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Detector Temperature: 35 °C.[6]
4. Analysis and Quantification:
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly specific and sensitive, making it suitable for complex matrices and for confirmation of this compound identity.
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column).
-
Derivatization reagents (e.g., trimethylsilylating agents like BSTFA with TMCS, or reagents for alditol acetate (B1210297) formation).
-
Anhydrous pyridine (B92270).
-
This compound reference standard.
-
Internal standard (e.g., myo-inositol).
2. Derivatization Procedure (Example using Silylation):
-
Accurately weigh the this compound reference standard and the dried sample into separate reaction vials.
-
Add a known amount of the internal standard to each vial.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Add anhydrous pyridine to dissolve the residue.
-
Add the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Heat the vials at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the derivatization.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate. The exact program will need optimization.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a mass range appropriate for the derivatized this compound (e.g., m/z 50-650).
4. Analysis and Quantification:
-
Inject the derivatized standards and samples into the GC-MS.
-
Identify the this compound derivative peak based on its retention time and mass spectrum.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared from the derivatized standards.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound determination.
References
A Comparative Analysis of Enzyme Kinetics: D-Altrose in the Context of Other Sugar Substrates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Enzymatic Processing of D-Altrose and a Comparison with Common Hexoses.
This guide provides a detailed comparison of the enzyme kinetics of the rare sugar this compound with other more common hexose (B10828440) substrates, namely D-Glucose, D-Fructose, and D-Galactose. Understanding the enzymatic processing of rare sugars like this compound is crucial for their potential applications in drug development and biotechnology. This document summarizes key quantitative kinetic data, presents detailed experimental methodologies for the cited enzyme assays, and visualizes relevant biochemical pathways and workflows.
Executive Summary
This compound, a rare aldohexose, exhibits distinct enzymatic kinetic profiles compared to ubiquitous sugars such as D-Glucose and D-Fructose. While data on the enzymatic processing of this compound is limited, this guide compiles available information and provides a comparative context using well-characterized enzyme-substrate pairs. The primary enzymes discussed are Hexokinase , a key enzyme in glycolysis, and L-arabinose Isomerase , which demonstrates activity towards a range of aldoses.
Notably, D-arabinose isomerase from Klebsiella pneumoniae has been shown to act on this compound, presenting a potential avenue for its enzymatic conversion. This guide provides comparative kinetic data for L-arabinose isomerase with its more common substrates, L-arabinose and D-galactose, to offer a reference for potential future studies on this compound.
Comparative Enzyme Kinetics Data
The following table summarizes the kinetic parameters of Hexokinase and L-arabinose Isomerase with various substrates. This data highlights the differences in enzyme affinity (Km) and catalytic turnover (kcat) for these sugars.
| Enzyme | Substrate | Km (mM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Hexokinase (Yeast) | D-Glucose | 0.05 | - | - | - | [1][2] |
| D-Fructose | 1.5 | - | - | - | [1][2] | |
| L-arabinose Isomerase (Bacillus amyloliquefaciens) | L-arabinose | 92.8 | - | 72.5 | 7.8 x 102 | [3] |
| D-galactose | 251.6 | - | 9.8 | 3.9 x 101 | [3] | |
| L-arabinose Isomerase (Lactobacillus reuteri) | L-arabinose | 38 ± 2 | 1.1 ± 0.0 U/mg | - | - | [4] |
| D-galactose | 179 ± 11 | 0.8 ± 0.0 U/mg | - | - | [4] | |
| D-arabinose Isomerase (Klebsiella pneumoniae) | This compound | Data not available | Data not available | Data not available | Data not available | [5] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. kcat/Km is a measure of the enzyme's catalytic efficiency.
Experimental Protocols
Detailed methodologies for the key enzyme assays are provided below to ensure reproducibility and facilitate further research.
Hexokinase Activity Assay (Coupled Spectrophotometric Method)
This assay determines the activity of hexokinase by coupling the phosphorylation of a hexose to the reduction of NADP+, which can be monitored spectrophotometrically.
Principle: Hexokinase (HK) catalyzes the phosphorylation of a hexose (e.g., D-Glucose, D-Fructose) to its corresponding hexose-6-phosphate, utilizing ATP as the phosphate (B84403) donor. The product, hexose-6-phosphate, is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the hexokinase activity.[6][7][8]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 10 mM MgCl2.
-
ATP Solution: 100 mM ATP in deionized water.
-
NADP+ Solution: 20 mM NADP+ in deionized water.
-
Substrate Solution: 100 mM of the desired hexose (D-Glucose, D-Fructose, or this compound) in deionized water.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): 10 units/mL in assay buffer.
-
Hexokinase (HK): The enzyme sample to be assayed.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
100 µL ATP Solution
-
50 µL NADP+ Solution
-
20 µL G6PDH
-
-
Add 100 µL of the substrate solution to the reaction mixture and incubate at 25°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 30 µL of the Hexokinase sample.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the hexose substrate.
L-arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)
This colorimetric assay is used to determine the activity of L-arabinose isomerase by measuring the formation of ketose from an aldose substrate.[4][9]
Principle: L-arabinose isomerase catalyzes the reversible isomerization of an aldose (e.g., L-arabinose, D-galactose, this compound) to its corresponding ketose (e.g., L-ribulose, D-tagatose, D-psicose). The amount of ketose produced is quantified using the cysteine-carbazole-sulfuric acid method, which results in a colored product that can be measured spectrophotometrically.[3]
Reagents:
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.5.
-
Substrate Solution: 200 mM of the desired aldose (L-arabinose, D-galactose, or this compound) in reaction buffer.
-
Cofactor Solution: 10 mM MnCl2.
-
L-arabinose Isomerase: The enzyme sample to be assayed.
-
Cysteine-HCl Solution: 1.5 g/L in deionized water.
-
Carbazole Solution: 0.12% (w/v) in absolute ethanol.
-
Sulfuric Acid: Concentrated (H2SO4).
Procedure:
-
Prepare a reaction mixture containing:
-
400 µL Reaction Buffer
-
500 µL Substrate Solution
-
50 µL Cofactor Solution
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C for Lactobacillus reuteri L-arabinose isomerase).[4]
-
Initiate the reaction by adding 50 µL of the L-arabinose Isomerase sample.
-
Incubate for a defined period (e.g., 10 minutes).
-
Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
For color development, take a 200 µL aliquot of the reaction mixture and add:
-
1.2 mL of concentrated H2SO4
-
40 µL of Cysteine-HCl Solution
-
40 µL of Carbazole Solution
-
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 560 nm.
-
A standard curve using the corresponding ketose should be prepared to quantify the product concentration.
-
To determine kinetic parameters, vary the concentration of the aldose substrate.
Signaling Pathways and Experimental Workflows
The metabolism of hexoses is intrinsically linked to central cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these connections and typical experimental workflows.
Conclusion
This comparative guide highlights the current understanding of the enzyme kinetics of this compound in relation to other common hexoses. While direct quantitative kinetic data for this compound remains sparse, the activity of D-arabinose isomerase towards it suggests a potential pathway for its enzymatic conversion. The provided detailed protocols for hexokinase and L-arabinose isomerase assays offer a solid foundation for researchers to conduct their own comparative studies, potentially including this compound to fill the existing knowledge gap. Further investigation into the kinetics of various enzymes with this compound is essential to unlock its full potential in biotechnological and pharmaceutical applications.
References
- 1. Solved 18. Hexokinase has a KM of 0.05 mM for D-glucose and | Chegg.com [chegg.com]
- 2. Solved 18. Hexokinase has a KM of 0.05 mM for D-glucose and | Chegg.com [chegg.com]
- 3. mdpi.com [mdpi.com]
- 4. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of this compound from D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. protocols.io [protocols.io]
- 8. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
- 9. jurnal.uai.ac.id [jurnal.uai.ac.id]
structural comparison of D-Altrose with other monosaccharides
For researchers, scientists, and professionals in drug development, a nuanced understanding of monosaccharide structure is paramount. These simple sugars, the fundamental building blocks of complex carbohydrates, exhibit a remarkable diversity in their three-dimensional architecture, which in turn dictates their biological function. This guide provides a detailed structural and physicochemical comparison of D-Altrose, a rare aldohexose, with its more common isomers: D-Glucose, D-Galactose, and D-Mannose.
This comparative analysis delves into the subtle stereochemical differences that distinguish these monosaccharides, supported by experimental data and detailed analytical protocols. By presenting this information in a clear and accessible format, we aim to equip researchers with the knowledge necessary to leverage the unique properties of these sugars in their work.
At a Glance: Physicochemical Properties
The seemingly minor variations in the spatial arrangement of hydroxyl groups among these aldohexoses lead to distinct physical and chemical characteristics. These properties, including melting point, specific rotation, and solubility, are critical for their handling, identification, and application in experimental settings.
| Property | This compound | D-Glucose | D-Galactose | D-Mannose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 180.16 |
| Melting Point (°C) | 103-108[1][2][3] | α: 146, β: 150[4] | 168-170[5] | 133-140[6] |
| Specific Rotation ([α]D) | +32.6° (c=7.6, H₂O)[3] | +52.7° (equilibrium) | +80.2° (equilibrium, c=1, H₂O)[7] | +14.2° (equilibrium, c=10, H₂O)[6] |
| Solubility in Water | Soluble[2] | Highly soluble (909 g/L at 25°C)[4] | Soluble (650 g/L at 20°C)[7] | Soluble |
| Appearance | White to off-white powder[1][3] | White crystalline solid[8] | White powder[5] | White powder[6] |
The Blueprint of Life: Structural Comparison
The defining differences between these aldohexoses lie in the stereochemistry of their hydroxyl groups. D-Glucose is the biological standard, while D-Mannose is its C-2 epimer, D-Galactose its C-4 epimer, and this compound its C-3 epimer relative to D-Mannose. These epimeric relationships are best visualized through Fischer projections.
References
- 1. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. This compound | 1990-29-0 [chemicalbook.com]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. D-Galactose | 59-23-4 [chemicalbook.com]
- 6. D-Mannose | 3458-28-4 [chemicalbook.com]
- 7. D(+)-Galactose BioChemica [itwreagents.com]
- 8. ck12.org [ck12.org]
A Comparative Analysis of the Biological Functions of D-Altrose and D-Allose
In the landscape of rare sugars, D-Altrose and D-Allose, both aldohexoses, are gaining attention for their potential therapeutic applications. While research has extensively explored the multifaceted biological activities of D-Allose, this compound remains a comparatively enigmatic molecule with a primary characterization centered on its antioxidant properties. This guide provides a detailed comparative study of the known biological functions of these two rare sugars, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals. A significant disparity in the volume of research exists, with a wealth of information available for D-Allose and a notable scarcity of in-depth functional studies for this compound.
D-Allose: A Multifunctional Rare Sugar
D-Allose has demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, immunosuppressive, and neuroprotective effects. Its mechanisms of action often involve the modulation of key signaling pathways, leading to significant physiological outcomes.
Anti-Cancer Activity
D-Allose exhibits potent anti-proliferative effects against various cancer cell lines.[1][2] Studies have shown that D-Allose treatment can inhibit the growth of human ovarian carcinoma, bladder cancer, and Lewis lung carcinoma cells.[2][3] The primary mechanism underlying its anti-cancer activity is the upregulation of Thioredoxin-Interacting Protein (TXNIP), a tumor suppressor. This upregulation leads to the downregulation of glucose transporter 1 (GLUT1), thereby reducing glucose uptake by cancer cells and inducing cell cycle arrest.[4][5] Furthermore, D-Allose has been observed to induce autophagy in cancer cells, and its combination with autophagy inhibitors like hydroxychloroquine (B89500) can significantly enhance its tumor-suppressive effects.[6]
Anti-Inflammatory and Immunosuppressive Effects
D-Allose has been shown to possess significant anti-inflammatory and immunosuppressive properties. In a rat model of cerebral ischemia/reperfusion injury, D-Allose treatment reduced the infiltration of leukocytes and suppressed the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[7] Furthermore, D-Allose can modulate the function of immune cells. For instance, it has been demonstrated to inhibit the production of inflammatory cytokines, such as interferon-alpha (IFN-α) and interleukin-12p40 (IL-12p40), by plasmacytoid dendritic cells.[4] This is achieved by attenuating the phosphorylation of the MAPK signaling pathway.[4]
Neuroprotective Effects
The neuroprotective potential of D-Allose has been highlighted in studies of cerebral ischemia/reperfusion injury. By suppressing inflammation and oxidative stress, D-Allose can reduce brain damage following ischemic events.[7] Its antioxidant properties, which include scavenging hydroxyl radicals, contribute to its protective effects on neuronal cells.[8]
This compound: An Antioxidant with Untapped Potential
In stark contrast to D-Allose, the biological functions of this compound are not as well-documented. The primary reported activity of this compound is its antioxidant capacity. It is described as an unnatural monosaccharide that is soluble in water.[9][10]
One study that examined the effect of several rare sugars, including this compound, on the proliferation of certain cell lines in vitro was identified, but detailed results for this compound were not provided.[1] Therefore, a direct comparison of its anti-cancer, anti-inflammatory, or immunosuppressive activities with D-Allose is not currently possible based on available scientific literature.
Quantitative Data Summary
The following tables summarize the available quantitative data from key experiments on the biological functions of D-Allose. Due to the limited research, a comparable table for this compound cannot be constructed.
Table 1: Anti-Proliferative Effects of D-Allose on Cancer Cells
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| OVCAR-3 (human ovarian carcinoma) | Dose-dependent | - | Significant inhibition of cell proliferation | [3] |
| RT112, 253J, and J82 (bladder cancer) | Varies | 24 hours | Inhibition of cell viability | [2] |
| Lewis lung carcinoma (LLC) | Dose-dependent | Up to 72 hours | Inhibition of cell growth | [6] |
Table 2: Anti-Inflammatory Effects of D-Allose in a Rat Model of Cerebral Ischemia/Reperfusion
| Parameter | Treatment | Result | Reference |
| Infarct Volume | D-Allose (300 mg/kg) | Significantly smaller than vehicle | [7] |
| Myeloperoxidase (MPO) Activity | D-Allose (300 mg/kg) | Significantly suppressed compared to vehicle | [7] |
| Cyclooxygenase-2 (COX-2) Positive Cells | D-Allose (300 mg/kg) | Significantly decreased number compared to vehicle | [7] |
Table 3: Immunomodulatory Effects of D-Allose on Plasmacytoid Dendritic Cells (pDCs)
| Cytokine | Stimulant | D-Allose Treatment | Effect | Reference |
| IFN-α | ssRNA or CpG DNA | Present in medium | Severely decreased production | [4] |
| IL-12p40 | ssRNA or CpG DNA | Present in medium | Severely decreased production | [4] |
Signaling Pathways and Experimental Workflows
D-Allose Signaling Pathways
D-Allose exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the known signaling pathway for its anti-cancer effects and a general experimental workflow for assessing cell viability.
Caption: D-Allose Anti-Cancer Signaling Pathway.
Caption: Experimental Workflow for Cell Viability Assay.
Due to the lack of detailed research on the signaling pathways affected by this compound, a corresponding diagram cannot be provided at this time.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is widely used to assess the effect of compounds on cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of D-Allose or this compound. A control group with no sugar treatment is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Model of Cerebral Ischemia/Reperfusion
This protocol describes a common animal model to study the neuroprotective effects of compounds.
-
Animal Model: Male rats are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) to induce ischemia.
-
Drug Administration: D-Allose is administered intravenously at a predetermined dose (e.g., 300 mg/kg) before and after the ischemic period.
-
Reperfusion: The occlusion is removed to allow blood flow to be restored to the brain.
-
Neurological Assessment: Neurological deficits are evaluated at various time points after reperfusion.
-
Histological Analysis: After a specific period, the animals are euthanized, and their brains are removed for histological staining to determine the infarct volume and to assess for markers of inflammation and cell death.
Conclusion
The available scientific literature paints a clear picture of D-Allose as a rare sugar with significant and diverse biological functions, holding promise for therapeutic applications in oncology, inflammatory diseases, and neurology. Its mechanisms of action are being progressively elucidated, providing a solid foundation for further drug development. In contrast, this compound remains largely unexplored. While its antioxidant properties are recognized, there is a critical lack of in-depth studies investigating its effects on key biological processes such as cell proliferation, inflammation, and immune responses. This knowledge gap prevents a comprehensive comparative analysis with D-Allose. Future research should prioritize the investigation of this compound's biological activities to unlock its potential therapeutic value and to enable a more complete understanding of the structure-activity relationships among rare sugars.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Growth inhibitory effect of D-allose on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Altrose - Wikipedia [en.wikipedia.org]
A Comparative Guide to Confirming D-Altrose Purity with Orthogonal Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of rare monosaccharides like D-Altrose is a critical step in ensuring the reliability and reproducibility of experimental results. Employing a single analytical method may not be sufficient to detect all potential impurities, which could include isomers, anomeric forms, or process-related contaminants. Therefore, the use of orthogonal analytical techniques—methods that measure the same attribute through different physical or chemical principles—is essential for a comprehensive purity assessment.
This guide provides an objective comparison of three powerful, orthogonal analytical techniques for confirming the purity of this compound: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visualizations to assist in the selection and implementation of these methods.
Data Presentation: A Comparative Overview
The performance of each technique is summarized in the table below. The data represents typical results for a hypothetical batch of this compound, based on established performance characteristics for monosaccharide analysis. This allows for a direct comparison of the strengths and limitations of each method.
| Parameter | HPLC-RID | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS) |
| Principle | Chromatographic separation based on polarity and interaction with a stationary phase, with detection based on changes in refractive index. | Measurement of the ratio of analyte signals to a certified internal standard of known purity. It is a primary ratio method. | Separation by liquid chromatography followed by ionization and detection based on the mass-to-charge ratio of the analyte and any impurities. |
| Purity Assay (w/w %) | ≥ 97.0% (Area Percent) | 98.5 ± 0.5% | 98.8% (by impurity profiling) |
| Primary Use | Quantitation of bulk purity and separation of non-isomeric impurities. | Absolute purity determination without a specific this compound reference standard; structural confirmation. | Identification and quantitation of trace impurities, including isomers and degradation products. |
| Linearity (R²) | > 0.998 | Not applicable (primary method) | > 0.995 (for impurities) |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/mL[1] | Dependent on the number of scans; generally lower sensitivity than HPLC for bulk analysis. | ng/mL to pg/mL range for impurities. |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 mg/mL[1] | Dependent on experimental parameters. | ng/mL range for impurities. |
| Precision (RSD %) | < 2.0% | < 1.0% | < 5.0% (for impurities) |
| Throughput | High | Medium | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are methodologies for the three orthogonal techniques discussed.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely used for the quantitative analysis of sugars that lack a UV chromophore.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of deionized water to create a 10 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a refractive index detector (RID).
-
Column: A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed, deionized water or an acetonitrile (B52724)/water mixture (e.g., 75:25 v/v), depending on the column.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 80-85°C for ligand-exchange columns.[1]
-
Detector Temperature: Maintained at the same temperature as the column.
-
Injection Volume: 10-20 µL.
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides highly accurate purity values without the need for a reference standard of the analyte itself.[3]
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10 mg of the this compound sample and about 5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.[3]
-
Record the exact weights.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Typically 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintained at a constant temperature, e.g., 298 K.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Mass Spectrometry (LC-MS)
LC-MS is highly sensitive and provides structural information, making it ideal for identifying and quantifying trace-level impurities.
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for LC-MS analysis (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of polar sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for underivatized sugars.
-
Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 100-500) in full scan mode. For targeted impurity analysis, tandem MS (MS/MS) can be used.
Data Analysis: Identify peaks corresponding to this compound and any impurities by their mass-to-charge ratios and retention times. The purity can be estimated by comparing the peak area of this compound to the total peak areas of all detected ions. For more accurate quantitation of impurities, a calibration curve with corresponding standards would be necessary.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming this compound purity and the logical relationship between these orthogonal techniques.
References
D-Altrose as a Negative Control in Glucose Transport Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the mechanisms of glucose transport is paramount for research in fields ranging from oncology to diabetes. The selection of appropriate controls is a critical determinant of experimental validity. This guide provides a comprehensive comparison of D-Altrose with established negative controls and non-metabolizable analogs used in glucose transport studies. While direct experimental data on this compound as a negative control is limited, this guide will infer its potential properties based on its stereochemistry and compare it with commonly used alternatives.
Introduction to Glucose Analogs in Transport Studies
Glucose transport across the cell membrane is primarily mediated by two families of proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). To dissect the kinetics and regulation of these transporters, researchers employ various glucose analogs with distinct properties. An ideal negative control should not be transported by glucose transporters or be transported at a negligible rate, allowing for the quantification of non-specific uptake and diffusion.
Comparative Analysis of Glucose Analogs
This section provides a detailed comparison of this compound with D-Glucose and other commonly used glucose analogs.
| Sugar/Analog | Structure | Transport by GLUTs | Transport by SGLTs | Metabolism | Suitability as a Negative Control |
| D-Glucose | Aldohexose | Yes | Yes | Readily metabolized | Positive Control |
| This compound | Aldohexose (C3 epimer of Mannose) | Likely very low to negligible | Likely very low to negligible | Not readily metabolized | Potentially suitable, but lacks direct experimental validation. |
| L-Glucose | Enantiomer of D-Glucose | No | No | Not metabolized[1] | Excellent (for stereospecificity) |
| 2-Deoxy-D-Glucose (2-DG) | Glucose analog | Yes | Yes | Phosphorylated, but not further metabolized | Not a negative control; used to measure glucose uptake. |
| 3-O-Methyl-D-Glucose (3-OMG) | Glucose analog | Yes | Yes | Not metabolized | Not a negative control; used to measure glucose transport. |
This compound: As an unnatural monosaccharide and a C-3 epimer of mannose, this compound's transport characteristics have not been extensively studied.[2] Due to its different stereochemistry compared to D-glucose, it is hypothesized to have very low to negligible affinity for both GLUT and SGLT transporters. Its metabolic fate in mammalian cells is also not well-documented, but it is presumed to be poorly metabolized. The limited availability of this compound has hindered its use in research.[2]
L-Glucose: As the enantiomer of D-glucose, L-glucose is not recognized by glucose transporters and is therefore not transported into the cell.[1] It serves as an excellent negative control to account for non-specific uptake, such as simple diffusion across the cell membrane.[1]
2-Deoxy-D-Glucose (2-DG): This analog is transported by both GLUT and SGLT transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped inside the cell. Radiolabeled 2-DG is widely used to quantify glucose uptake rates.
3-O-Methyl-D-Glucose (3-OMG): This analog is also transported by both GLUT and SGLT transporters but is not a substrate for hexokinase and is therefore not phosphorylated or metabolized. It is used to measure the rate of glucose transport specifically, as it equilibrates across the cell membrane.
Experimental Protocols
General Protocol for a Competitive Glucose Uptake Assay
This protocol can be adapted to compare the inhibitory potential of this compound and other analogs on D-glucose uptake.
-
Cell Culture: Plate cells of interest (e.g., cancer cell line) in a multi-well plate and grow to 80-90% confluency.
-
Starvation: Remove the growth medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells in KRH buffer for 1-2 hours to deplete intracellular glucose.
-
Inhibition: Add KRH buffer containing the test compound (e.g., this compound, L-Glucose) at various concentrations and incubate for 15-30 minutes.
-
Uptake: Add radiolabeled D-glucose (e.g., [³H]D-glucose or [¹⁴C]D-glucose) to each well and incubate for a short period (e.g., 5-10 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor like cytochalasin B.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein concentration in each well. Compare the uptake in the presence of the test compound to the control (no inhibitor) to determine the inhibitory effect.
Cytochalasin B Inhibition Protocol (as a positive inhibition control)
Cytochalasin B is a potent inhibitor of GLUT-mediated glucose transport.[3][4][5]
-
Follow the general protocol for the competitive glucose uptake assay.
-
In parallel with the test compounds, include a set of wells treated with a known concentration of Cytochalasin B (typically in the µM range) as a positive control for transport inhibition.
Signaling Pathways and Experimental Workflows
The transport of glucose and its analogs into the cell is the initial step for their subsequent metabolic effects or, in the case of non-metabolizable analogs, their accumulation.
Caption: Cellular uptake pathways for D-Glucose and its analogs.
Caption: Workflow for a competitive glucose uptake experiment.
Conclusion and Future Directions
While this compound holds theoretical potential as a negative control in glucose transport studies due to its unnatural structure, a significant lack of empirical data on its interaction with glucose transporters and its metabolic fate in mammalian cells prevents a definitive recommendation for its use. Researchers should continue to rely on well-characterized negative controls like L-glucose to ensure the accuracy and reproducibility of their findings. Future studies are warranted to systematically evaluate the transport kinetics and metabolic profile of this compound in various cell types. Such research would clarify its suitability as a negative control and potentially uncover novel biological activities of this rare sugar.
References
- 1. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 4. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of D-Altrose Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of rare sugars like D-Altrose (B8254741) is a critical step in the development of novel therapeutics and biochemical probes. This guide provides a comparative analysis of prominent synthesis routes for this compound, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.
This compound, a C3 epimer of D-Mannose, is a rare aldohexose that has garnered interest in medicinal chemistry due to its potential biological activities. However, its scarcity in nature necessitates reliance on synthetic routes for its production. This comparison examines three major approaches to this compound synthesis: the classic Kiliani-Fischer chain elongation, chemical synthesis from readily available monosaccharides like D-Glucose, and modern chemoenzymatic methods.
Comparative Performance of this compound Synthesis Routes
The selection of a synthesis route for this compound is often a trade-off between yield, efficiency, and the complexity of the procedure. The following table summarizes the key quantitative data for the different methods.
| Synthesis Route | Starting Material | Key Reagents/Enzymes | Number of Steps (approx.) | Reaction Time (approx.) | Overall Yield (%) | Purity |
| Kiliani-Fischer Synthesis | D-Ribose | Sodium cyanide, H₂/Pd-BaSO₄, H₃O⁺ | 3 | 2-3 days | ~30% | Requires chromatographic separation of epimers. |
| Chemical Synthesis via Epoxidation | D-Glucose | Acetic anhydride, Sodium methoxide, Sulfuric acid | ~8 | Several days | 8-9% | Requires multiple protection/deprotection steps and purification. |
| Chemical Synthesis from Levoglucosenone (B1675106) | Levoglucosenone | LiAlH₄, OsO₄, H⁺ | 3 | 1-2 days | 50-60% | Fewer steps and higher yield compared to the glucose route. |
| Chemoenzymatic Synthesis | D-Mannose derivative | Glycoside-3-oxidase (engineered), LS-Selectride, Pd/C | 3 | 1-2 days | Potentially high (analogous D-Allose synthesis reports 81%) | High stereoselectivity, potentially simplifying purification. |
Experimental Protocols
Kiliani-Fischer Synthesis from D-Ribose
This classical method extends the carbon chain of an aldose. Starting with D-ribose, a five-carbon sugar, the Kiliani-Fischer synthesis yields a mixture of the two C-2 epimers, D-Allose and this compound.
Experimental Protocol:
-
Cyanohydrin Formation: D-ribose is reacted with an aqueous solution of sodium cyanide (NaCN). The cyanide ion attacks the carbonyl group of the open-chain form of D-ribose, forming two diastereomeric cyanohydrins.
-
Nitrile Reduction: The resulting mixture of cyanohydrins is then subjected to reduction. A common method involves catalytic hydrogenation using a poisoned catalyst such as palladium on barium sulfate (B86663) (Pd-BaSO₄) in the presence of hydrogen gas. This reduces the nitrile group to an imine.
-
Hydrolysis: The imine is subsequently hydrolyzed in situ under acidic conditions (H₃O⁺) to yield the corresponding aldehydes, D-Allose and this compound.
-
Purification: The final mixture requires separation of the two epimers, which is typically achieved by chromatographic techniques.
Chemical Synthesis from D-Glucose via 2,3-Epoxy Derivative
This multi-step chemical synthesis transforms the abundant D-Glucose into the rare this compound by inverting the stereochemistry at the C-2 and C-3 positions.
Experimental Protocol:
-
Protection of Hydroxyl Groups: The hydroxyl groups at the C-1, C-4, and C-6 positions of D-glucose are protected to prevent their participation in subsequent reactions. This often involves a series of acetylation and other protection strategies.
-
Formation of 2,3-Epoxide: The protected glucose derivative is then treated with a base, such as sodium methoxide, to induce the formation of a 2,3-epoxide ring.
-
Epoxide Ring Opening: The crucial step involves the ring-opening of the epoxide by a nucleophile, which proceeds with an inversion of configuration at both the C-2 and C-3 positions. This step is often challenging and can lead to low yields.
-
Deprotection and Purification: The protecting groups are removed in a final series of steps to yield this compound. Extensive purification is required throughout this multi-step process.[1][2]
Chemical Synthesis from Levoglucosenone
A more efficient chemical route utilizes levoglucosenone, a versatile chiral building block derivable from cellulose.
Experimental Protocol:
-
Reduction of Levoglucosenone: Levoglucosenone is reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield 1,6-anhydro-β-D-altropyranose.
-
cis-Dihydroxylation: The double bond in the intermediate is then subjected to cis-dihydroxylation, for example, using osmium tetroxide (OsO₄), to introduce the hydroxyl groups at C-3 and C-4 with the correct stereochemistry.
-
Hydrolysis: The final step involves the acidic hydrolysis of the 1,6-anhydro bridge to afford this compound.
Chemoenzymatic Synthesis
This modern approach leverages the high selectivity of enzymes to achieve specific transformations, often reducing the need for extensive protection and deprotection steps. While a specific protocol for this compound is still under development, a highly analogous synthesis of D-Allose from a D-Glucose derivative provides a promising template.[3][4] A potential route for this compound could start from a suitably protected D-Mannose derivative.
Proposed Experimental Protocol (adapted from D-Allose synthesis):
-
Enzymatic Oxidation: A protected D-mannoside is subjected to regioselective oxidation at the C-3 position using an engineered glycoside-3-oxidase. This enzymatic step is highly specific and avoids the formation of by-products.
-
Stereoselective Chemical Reduction: The resulting 3-keto intermediate is then stereoselectively reduced using a chemical reducing agent like LS-Selectride to invert the stereochemistry at the C-3 position, yielding the this compound configuration.
-
Deprotection: Finally, the protecting groups are removed, for instance, by hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield pure this compound.
Synthesis Workflow Diagrams
Conclusion
The synthesis of this compound can be approached through various methodologies, each with its own set of advantages and disadvantages. The classical Kiliani-Fischer synthesis, while historically significant, suffers from low yields and the need to separate epimers. Chemical synthesis from D-glucose is a lengthy process with a very low overall yield. A more efficient chemical route starting from levoglucosenone offers a significant improvement in terms of the number of steps and overall yield. The emerging field of chemoenzymatic synthesis holds the most promise for the efficient and highly selective production of this compound, potentially offering high yields with simplified purification protocols. For researchers and professionals in drug development, the choice of synthesis will depend on factors such as the required scale, available resources, and the desired purity of the final product. The development of robust chemoenzymatic routes is poised to make rare sugars like this compound more accessible for future research and applications.
References
D-Altrose as a Specific Enzyme Substrate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Altrose as an enzyme substrate against other monosaccharides. The data presented is based on the characterization of L-fucose isomerase from the thermophilic bacterium Caldicellulosiruptor saccharolyticus, an enzyme demonstrating activity towards this compound.
This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the enzymatic reaction and experimental workflow to aid in the evaluation of this compound for various research and development applications.
Performance Comparison of L-Fucose Isomerase Substrates
The L-fucose isomerase from Caldicellulosiruptor saccharolyticus exhibits a broad substrate specificity, catalyzing the isomerization of several aldose sugars to their corresponding ketoses. While the enzyme shows the highest catalytic efficiency with its primary substrate, L-fucose, it also demonstrates significant activity with this compound and other alternative substrates.[1]
A summary of the kinetic parameters and conversion yields for the different substrates is presented below. It is important to note that while the catalytic constant (kcat) and Michaelis constant (Km) were determined for L-fucose, only the final conversion yields were reported for this compound, D-arabinose, and L-galactose in the primary literature available.[1]
| Substrate | Product | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹mM⁻¹) | Conversion Yield (3h) (%) |
| L-Fucose | L-Fuculose | 140 | 11,910 | 85.1 | 24 |
| This compound | D-Psicose | N/A | N/A | N/A | 85 |
| D-Arabinose | D-Ribulose | N/A | N/A | N/A | 24 |
| L-Galactose | L-Tagatose | N/A | N/A | N/A | 55 |
N/A: Not available in the cited literature.
The data clearly indicates that while L-fucose is the most efficiently catalyzed substrate in terms of initial reaction rates (as inferred from the high kcat/Km value), the isomerization of this compound to D-Psicose reaches a significantly higher conversion yield after 3 hours of reaction, suggesting a favorable equilibrium for this conversion under the tested conditions.[1]
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of L-fucose isomerase activity. These protocols are based on established methods for similar sugar isomerases and can be adapted for the specific analysis of this compound as a substrate.
Enzyme Activity Assay
The activity of L-fucose isomerase can be determined by measuring the amount of the ketose product formed from the aldose substrate. A common and reliable method is the cysteine-carbazole-sulfuric acid method.
Principle: This colorimetric method is based on the reaction of ketoses with carbazole (B46965) in the presence of cysteine and sulfuric acid to produce a purple-colored complex, which can be quantified spectrophotometrically at 560 nm.
Reagents:
-
Substrate solution: 100 mM of this compound (or other aldose substrates) in 50 mM Tris-HCl buffer (pH 7.5).
-
Enzyme solution: Purified L-fucose isomerase at a suitable concentration in 50 mM Tris-HCl buffer (pH 7.5).
-
Cysteine-HCl solution: 1.5 g/L in deionized water.
-
Carbazole solution: 0.12% (w/v) in absolute ethanol.
-
Sulfuric acid: 70% (v/v) in deionized water.
-
Stopping solution: 0.1 M HCl.
Procedure:
-
Initiate the enzymatic reaction by adding 100 µL of the enzyme solution to 900 µL of the pre-warmed substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for C. saccharolyticus L-fucose isomerase) for a specific time (e.g., 10 minutes).[1]
-
Stop the reaction by adding 1 mL of the stopping solution.
-
For the colorimetric assay, mix 200 µL of the stopped reaction mixture with 200 µL of cysteine-HCl solution and 2.4 mL of 70% sulfuric acid.
-
Add 200 µL of the carbazole solution and incubate at 30°C for 20 minutes.
-
Measure the absorbance of the solution at 560 nm.
-
A standard curve using known concentrations of the corresponding ketose (e.g., D-Psicose for this compound) should be prepared to determine the concentration of the product in the reaction mixture.
Definition of Enzyme Unit: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Determination of Kinetic Parameters (Km and kcat)
To determine the Michaelis-Menten constants (Km and Vmax), the enzyme assay is performed with varying concentrations of the substrate.
Procedure:
-
Prepare a series of substrate solutions with concentrations ranging from, for example, 0.1 to 10 times the expected Km value.
-
Perform the enzyme activity assay as described above for each substrate concentration, ensuring that the initial reaction rates are measured (i.e., the product formation is linear with time).
-
Plot the initial reaction velocities (V) against the substrate concentrations ([S]).
-
The kinetic parameters, Km and Vmax, can be determined by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
The catalytic constant (kcat) can be calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a precise method for the separation and quantification of sugars, and it can be used to monitor the progress of the isomerization reaction and confirm the identity of the products.
System:
-
HPLC system: Equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P).
-
Mobile phase: Deionized water.
-
Flow rate: 0.6 mL/min.
-
Column temperature: 85°C.
Procedure:
-
Prepare reaction samples at different time points and stop the reaction (e.g., by boiling or adding acid).
-
Centrifuge the samples to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an appropriate volume (e.g., 20 µL) of the filtered sample into the HPLC system.
-
Identify and quantify the substrate and product peaks by comparing their retention times and peak areas with those of known standards.
Visualizations
To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.
Caption: Enzymatic isomerization of this compound to D-Psicose.
Caption: General workflow for enzyme characterization.
References
A Comparative Guide to the Metabolic Fates of D-Altrose and D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of D-Altrose and D-Glucose. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this document aims to serve as a valuable resource for researchers investigating carbohydrate metabolism and its implications in various physiological and pathological contexts.
Introduction
D-Glucose is the primary monosaccharide used by most living organisms for energy production. Its metabolic pathways are well-characterized and central to cellular bioenergetics. In contrast, this compound, a C-3 epimer of D-glucose, is a rare sugar that is reported to be poorly metabolized.[1] Understanding the metabolic differences between these two hexoses is crucial for fields ranging from nutrition science to drug development, where sugar analogs are often explored for their therapeutic potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the key metabolic parameters of this compound and D-Glucose. While extensive quantitative data for D-Glucose is readily available, much of the information for this compound is inferred from qualitative studies and its known resistance to metabolic processes.
| Parameter | D-Glucose | This compound | Reference |
| Cellular Uptake | Readily transported into cells by GLUT and SGLT transporters. | Inferred to have low transport efficiency via glucose transporters. | [2] |
| Phosphorylation by Hexokinase | Efficiently phosphorylated to Glucose-6-Phosphate. | Inferred to be a poor substrate for hexokinase. | [3][4] |
| Entry into Glycolysis | Directly enters glycolysis as Glucose-6-Phosphate. | Does not significantly enter the glycolytic pathway. | [5] |
| Energy Yield | ~32-38 ATP per molecule (complete oxidation). | Approximately zero. | [5] |
| Enzyme | Substrate | K_m_ (mM) | V_max_ (relative to D-Glucose) | Reference |
| Hexokinase (Yeast) | D-Glucose | 0.1 - 0.2 | 100% | [6][7] |
| Hexokinase (Yeast) | This compound | Data not available | Inferred to be very low | |
| Glucokinase (Liver) | D-Glucose | 5 - 10 | 100% | [6] |
| Glucokinase (Liver) | This compound | Data not available | Inferred to be very low |
Metabolic Pathways and Experimental Workflows
To visually compare the metabolic journey of D-Glucose and this compound, the following diagrams illustrate their respective pathways from cellular uptake to downstream metabolism. Additionally, a typical experimental workflow for comparing their metabolic fates is provided.
Experimental Protocols
Comparative Cellular Uptake Assay
Objective: To quantify and compare the rate of cellular uptake of this compound and D-Glucose.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HepG2, or a cell line relevant to the research question) in a 24-well plate and grow to 80-90% confluency.
-
Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate in a glucose-free medium for 1-2 hours to deplete intracellular glucose stores.
-
Uptake Initiation: Add a medium containing a known concentration of radiolabeled D-Glucose (e.g., [³H]D-Glucose) or this compound (custom synthesized with a radiolabel) to respective wells. Include a condition with a known glucose transport inhibitor (e.g., cytochalasin B) to determine non-specific uptake.
-
Time Course: Incubate the cells for various time points (e.g., 1, 5, 10, 15, 30 minutes) at 37°C.
-
Uptake Termination: At each time point, rapidly wash the cells three times with ice-cold PBS to stop the uptake process and remove extracellular radiolabeled sugar.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the uptake over time to determine the initial uptake rate (V₀). Compare the V₀ for D-Glucose and this compound.
Hexokinase Activity Assay with this compound and D-Glucose
Objective: To determine and compare the kinetic parameters (K_m_ and V_max_) of hexokinase for this compound and D-Glucose.
Methodology:
-
Enzyme Preparation: Use purified yeast hexokinase or a cell lysate containing hexokinase activity.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
NADP⁺ (e.g., 1 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1 unit/mL)
-
-
Substrate Addition: Add varying concentrations of either D-Glucose or this compound to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The production of NADPH is coupled to the phosphorylation of the sugar by hexokinase, as G6PDH will only act on the resulting 6-phosphate sugar.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the V₀ against the substrate concentration.
-
Use a Lineweaver-Burk or Michaelis-Menten plot to determine the K_m_ and V_max_ for both D-Glucose and this compound.
-
Analysis of Intracellular Sugar Phosphates by LC-MS/MS
Objective: To detect and quantify the formation of this compound-6-phosphate in comparison to D-Glucose-6-phosphate in cells.
Methodology:
-
Cell Culture and Treatment: Culture cells as described in Protocol 1 and incubate with either D-Glucose or this compound for a defined period.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) to separate and detect the sugar phosphates.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions for Glucose-6-phosphate and Altrose-6-phosphate.
-
-
Data Analysis: Quantify the peak areas of Glucose-6-phosphate and Altrose-6-phosphate. Compare the relative abundance of Altrose-6-phosphate to Glucose-6-phosphate to assess the extent of this compound phosphorylation.[1][8]
Conclusion
The available evidence strongly indicates that this compound and D-Glucose have vastly different metabolic fates. While D-Glucose is a primary fuel source that is efficiently transported into cells and rapidly enters glycolysis, this compound appears to be largely metabolically inert. It is poorly recognized by glucose transporters and is a very poor substrate for hexokinase, the gatekeeper enzyme of glycolysis. This resistance to metabolism makes this compound an interesting candidate for studies on glucose transport and metabolism, and potentially as a non-caloric sugar substitute or a therapeutic agent that could modulate glucose utilization. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the distinct metabolic handling of these two monosaccharides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic properties of hexokinase of germ cells in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. up.lublin.pl [up.lublin.pl]
- 7. doctor2022.jumedicine.com [doctor2022.jumedicine.com]
- 8. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios [pubmed.ncbi.nlm.nih.gov]
D-Altrose: A Comparative Analysis of Commercial Viability Against D-Allulose and L-Arabinose
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the commercial and biological landscape of D-Altrose in comparison to established rare sugars, D-Allulose and L-Arabinose.
In the expanding market of rare sugars, driven by consumer demand for low-calorie and functional sweeteners, this compound presents an intriguing but commercially underdeveloped profile. This guide provides a comparative assessment of this compound against two commercially significant rare sugars, D-allulose (D-psicose) and L-arabinose, focusing on their commercial viability and biological activities, supported by experimental data.
Commercial Viability: A Head-to-Head Comparison
The commercial success of a rare sugar is contingent on a combination of factors including market price, production costs and scalability, regulatory approval, and existing applications. In this regard, D-allulose and L-arabinose are significantly more established than this compound.
| Parameter | This compound | D-Allulose (D-Psicose) | L-Arabinose |
| Market Price (USD/kg) | ~$300 - $1000+ (Research Grade)[1][2][3][4] | ~$4 - $10 (Bulk, Food Grade)[5][6] | ~$12 - $700+ (Bulk, depending on purity and supplier)[7][8][9][10][11] |
| Production Cost | High, due to lack of established industrial-scale production methods.[12] | Moderate and decreasing with advancements in enzymatic conversion technologies.[13] | Moderate, with established methods for extraction from agricultural biomass.[14][15] |
| Production Yield | Low yields reported in laboratory-scale synthesis (e.g., 30% conversion from D-allulose).[16] | High, with conversion rates from fructose (B13574) reaching 30-75% depending on the enzymatic process.[12][17] | Variable, with yields of around 15.6% from gum arabic and potential for higher yields from corn cobs.[14] |
| Regulatory Status | Not approved as a food additive.[12] | Generally Recognized as Safe (GRAS) by the US FDA; approved in many other countries.[18] | Approved as a food additive in several countries. |
| Primary Applications | Biochemical research, synthesis of biologically active compounds.[12] | Low-calorie sweetener in food and beverages, functional food ingredient. | Low-calorie sweetener, functional food ingredient, pharmaceutical applications.[14][19] |
Key takeaway: this compound remains a high-cost research chemical with no established industrial production, severely limiting its commercial viability. In contrast, D-allulose has emerged as a commercially successful low-calorie sweetener with a growing market, and L-arabinose has a stable position in both the food and pharmaceutical industries.
Biological Activity and Performance: A Scientific Deep Dive
The therapeutic and functional potential of rare sugars is a key driver of their adoption. This section compares the known biological activities of this compound, D-allulose, and L-arabinose, with a focus on mechanisms and supporting experimental evidence.
| Biological Effect | This compound | D-Allulose | L-Arabinose |
| Antioxidant Activity | Possesses antioxidant properties by suppressing reactive oxygen species (ROS) in mitochondria.[11] Quantitative data (IC50) is not readily available. | Exhibits stronger antioxidant activity compared to D-fructose and D-glucose.[20] | Demonstrates antioxidant properties.[21] |
| Anti-inflammatory Effects | Shows anti-inflammatory effects, potentially through inhibition of the NF-κB pathway.[2][3][22][23] | Exhibits anti-inflammatory properties.[11] | Possesses anti-inflammatory properties.[21] |
| Anti-Cancer Activity | Inhibits the growth of various cancer cell lines, potentially through the induction of the tumor suppressor TXNIP.[19][24] | Limited evidence of direct anti-cancer activity. | Limited evidence of direct anti-cancer activity. |
| Glycemic Control | Not extensively studied for glycemic control. | Clinically proven to lower postprandial blood glucose and insulin (B600854) levels by inhibiting α-glucosidase and promoting glucokinase activity.[11] | Inhibits intestinal sucrase, thereby reducing the glycemic response to sucrose (B13894).[9][14] |
| Weight Management | Not studied for weight management. | Clinical studies suggest a role in reducing body fat mass.[11] | May contribute to weight management by reducing sucrose absorption.[14] |
Experimental Protocols
Enzymatic Production of D-Allulose from D-Fructose
This protocol outlines a general enzymatic process for the production of D-allulose.
Materials:
-
D-Fructose solution (e.g., 50% w/v)
-
Immobilized D-allulose 3-epimerase (DAEase)
-
Bioreactor with temperature and pH control
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)
-
Chromatography system for purification (e.g., simulated moving bed)
Procedure:
-
Prepare the D-fructose substrate solution in the appropriate buffer.
-
Pack the immobilized DAEase into the bioreactor column.
-
Pump the fructose solution through the column at a controlled flow rate and temperature (typically 50-60°C).
-
Monitor the conversion of fructose to allulose in the effluent using High-Performance Liquid Chromatography (HPLC).
-
Collect the effluent containing the mixture of allulose and unreacted fructose.
-
Separate D-allulose from the mixture using a chromatographic separation technique.
-
Concentrate and crystallize the purified D-allulose solution to obtain a solid product.
In Vitro Sucrase Inhibition Assay for L-Arabinose
This protocol describes an assay to determine the inhibitory effect of L-arabinose on sucrase activity.
Materials:
-
Rat intestinal acetone (B3395972) powder (source of sucrase)
-
Sucrose solution (substrate)
-
L-arabinose solution (inhibitor)
-
Phosphate buffer (pH 7.0)
-
Glucose oxidase-peroxidase reagent (for glucose quantification)
-
Spectrophotometer
Procedure:
-
Prepare a homogenate of the rat intestinal acetone powder in phosphate buffer to extract the sucrase enzyme.
-
In a series of test tubes, pre-incubate the enzyme extract with varying concentrations of L-arabinose for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the sucrose solution to each tube.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Measure the amount of glucose produced in each tube using the glucose oxidase-peroxidase reagent and a spectrophotometer.
-
Calculate the percentage of sucrase inhibition for each L-arabinose concentration and determine the IC50 value.[8][9][10]
Assessment of Anti-Cancer Activity of this compound (MTT Assay)
This protocol outlines the MTT assay to evaluate the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line (e.g., human breast cancer cell line MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a control group with no this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound and Anti-Cancer Signaling
This compound has been shown to exhibit anti-cancer properties, in part through the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor. Increased TXNIP expression can lead to the inhibition of thioredoxin's reductive activity, resulting in increased intracellular reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.
D-Allulose Production Workflow
The enzymatic production of D-allulose from fructose is a well-established industrial process. The workflow involves enzymatic conversion followed by purification.
L-Arabinose and Sucrase Inhibition
L-arabinose exerts its glycemic control effects by inhibiting the intestinal enzyme sucrase, which is responsible for breaking down sucrose into glucose and fructose. This inhibition reduces the rate of glucose absorption into the bloodstream.
Conclusion
While this compound exhibits promising biological activities, particularly in the realm of oncology, its commercial viability is currently negligible compared to D-allulose and L-arabinose. The primary hurdles for this compound are the lack of cost-effective, large-scale production methods and the absence of regulatory approvals for food applications. For researchers and drug development professionals, this compound remains a valuable tool for investigating specific biological pathways. However, for near-term commercial applications in the food and beverage industry, D-allulose and L-arabinose are the clear frontrunners, with robust supply chains, established markets, and a wealth of supporting scientific data. Future research into scalable and efficient production methods for this compound will be critical to unlocking its commercial potential.
References
- 1. Mitochondrial Reactive Oxygen Species Generated at the Complex-II Matrix or Intermembrane Space Microdomain Have Distinct Effects on Redox Signaling and Stress Sensitivity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction: Targeting NLRP3 and AIM2 signaling pathways by Viscosol alleviates metabolic dysregulations induced inflammatory responses in diabetic neuro- and nephropathy: An in silico and in vivo study | PLOS One [journals.plos.org]
- 4. US10704069B2 - Enzymatic production of D-allulose - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-arabinose selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healtangcare.com [healtangcare.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 10. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Management of Reactive Oxygen Species | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]
- 16. mdpi.com [mdpi.com]
- 17. Targeting mitochondrial reactive oxygen species as novel therapy for inflammatory diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation loop phosphorylation controls protein kinase D-dependent activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Molecular mechanisms underlying TXNIP’s anti-tumor role in breast cancer, including interaction with a novel, pro-tumor partner: CAST - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TXNIP interaction with the Her-1/2 pathway contributes to overall survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchmgt.monash.edu [researchmgt.monash.edu]
Safety Operating Guide
Proper Disposal of D-Altrose: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of D-Altrose, a monosaccharide used in various research and development applications.
This compound, a C3 epimer of D-glucose, is not classified as a hazardous substance under normal conditions.[1][2] However, as with any laboratory chemical, appropriate handling and disposal procedures must be followed to maintain a safe working environment and comply with institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eyeshields or safety goggles
-
Gloves
-
Laboratory coat
-
N95 respirator (if creating dust)
This compound is a combustible solid, so it should be kept away from ignition sources.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid waste or in solution) and whether it has been contaminated with hazardous materials.
1. Uncontaminated Solid this compound Waste:
Solid this compound that has not been mixed with any hazardous chemicals can be disposed of as non-hazardous solid waste.
-
Step 1: Carefully sweep the solid this compound into a designated, labeled waste container.[1]
-
Step 2: The container should be clearly labeled as "Non-hazardous Solid Waste" and include the chemical name "this compound."
-
Step 3: This container can typically be disposed of in the regular laboratory trash, but always confirm your institution's specific guidelines for non-hazardous chemical waste.
2. This compound in Aqueous Solution (Uncontaminated):
Aqueous solutions of this compound that are not contaminated with hazardous substances can generally be disposed of down the drain with copious amounts of water. However, it is crucial to adhere to local and institutional regulations regarding drain disposal.
-
Step 1: Check your institution's list of drain-disposable chemicals.
-
Step 2: If permitted, slowly pour the this compound solution into the sink, followed by a large volume of running water to ensure it is thoroughly flushed through the plumbing system.
3. Contaminated this compound Waste:
If this compound has been mixed with or is contaminated by a hazardous substance, it must be treated as hazardous waste. The disposal procedure will be dictated by the nature of the contaminant.
-
Step 1: Identify all hazardous components in the waste mixture.
-
Step 2: Segregate the waste into a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Step 3: The label must include the names of all chemical components, including this compound, and their approximate concentrations.
-
Step 4: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup.
4. Disposal of Empty this compound Containers:
Empty containers that held this compound should be managed to prevent chemical residue from entering the environment.
-
Step 1: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Step 2: Collect the rinsate and dispose of it as you would for the corresponding form of this compound waste (aqueous solution).
-
Step 3: Once clean and dry, deface or remove the original label.
-
Step 4: The clean, de-labeled container can typically be disposed of in the regular trash or recycled, in accordance with your facility's policies.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Form | Solid | |
| Storage Temperature | Room Temperature |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Altrose
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper handling, storage, and disposal of D-Altrose, ensuring the safety of researchers, scientists, and drug development professionals. By adhering to these procedural steps, laboratories can maintain a safe environment and build a culture of safety excellence.
This compound is a water-soluble, combustible solid. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, proper handling is crucial to mitigate risks associated with combustible dusts and to ensure overall laboratory safety.[1][2]
Essential Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be ANSI-approved and provide adequate protection against dust particles.[3][4] |
| Hand Protection | Nitrile Gloves | Recommended for handling.[3][4] |
| Respiratory Protection | N95 Respirator | To prevent inhalation of fine dust particles.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | Should be worn fully buttoned.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is critical for the safe handling of this compound.
1. Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize dust dispersion.[3][4]
-
Ensure proper ventilation in the laboratory.[3]
2. Pre-Handling Preparation:
-
Inspect all PPE for integrity before use.
-
Ensure the work area is clean and free of ignition sources.[6]
-
Have a Class D fire extinguisher readily available when working with flammable solids.[7]
3. Handling this compound Powder:
-
Wear all required PPE as specified in the table above.
-
Use spark-proof tools and equipment to avoid ignition.[3]
-
Avoid actions that generate dust clouds.
-
If weighing, do so within the fume hood or in a balance enclosure.
-
Keep containers of this compound tightly closed when not in use.[3][6]
4. Post-Handling Procedures:
-
Clean the work area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not dry sweep.
-
Wash hands thoroughly with soap and water after handling.[3]
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and maintain a safe laboratory.
1. Solid this compound Waste:
-
Uncontaminated solid this compound waste can be disposed of in the regular trash, as it is considered a non-hazardous substance.[8]
-
Place the waste in a sealed bag before disposing of it in the trash bin.
2. Aqueous Solutions of this compound:
-
Small quantities of non-hazardous, water-soluble substances like this compound can be disposed of down the sanitary sewer.[9][10]
-
The solution should be diluted with a large amount of water (at least 20 parts water) during disposal.[10]
-
Ensure the pH of the solution is between 5.5 and 9.5 before disposal.[9]
3. Contaminated Materials:
-
Any materials (e.g., gloves, weighing paper) contaminated with other hazardous chemicals used in the experiment should be disposed of as hazardous waste according to institutional guidelines.
Quantitative Data: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molar Mass | 180.16 g/mol [11] |
| Melting Point | 103-105 °C[5] |
| Solubility | Soluble in water, practically insoluble in methanol.[5] |
| Appearance | Colorless to off-white crystalline solid.[1] |
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. CAS 1990-29-0: this compound | CymitQuimica [cymitquimica.com]
- 3. purdue.edu [purdue.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Altrose - Wikipedia [en.wikipedia.org]
- 6. research.wayne.edu [research.wayne.edu]
- 7. ehs.unl.edu [ehs.unl.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
